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3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline Documentation Hub

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  • Product: 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline
  • CAS: 926248-42-2

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling of (4-Amino-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone

The following technical guide is structured as a high-level monograph designed for drug discovery scientists and process chemists. It addresses the specific physicochemical profile of 3-Chloro-4-(2-methylpiperidine-1-car...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph designed for drug discovery scientists and process chemists. It addresses the specific physicochemical profile of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline , treating it as a critical pharmaceutical intermediate.

Executive Summary

The compound 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (IUPAC: (4-amino-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone) represents a specialized scaffold in medicinal chemistry, combining a lipophilic amide tail with a reactive aniline head. Structurally, it serves as a "privileged structure" precursor for GPCR modulators and kinase inhibitors.

This guide addresses the data gap currently existing in public repositories for this specific entity. By synthesizing predicted properties with structural analogs (e.g., chlorobenzamides), this document establishes a self-validating framework for its experimental characterization.

Chemical Identity & Structural Analysis[1][2]

The molecule features a benzamide core distorted by steric bulk. The ortho-chloro substituent relative to the carbonyl group forces the amide bond out of planarity with the phenyl ring, decoupling the


-systems. This has profound implications for solubility and reactivity.
PropertyDetail
Common Name 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline
IUPAC Name (4-amino-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 252.74 g/mol
SMILES CC1CCCCN1C(=O)C2=C(C=C(C=C2)N)Cl
Chirality Contains one chiral center at the piperidine C2. Typically supplied as a racemate unless specified.
Structural Criticality: The Amide Rotamer

The 2-methyl substitution on the piperidine ring introduces significant steric hindrance.

  • Observation: In NMR spectroscopy (

    
    H or 
    
    
    
    C), you may observe signal broadening or doubling at room temperature.
  • Causality: This is due to restricted rotation around the amide bond (

    
    ), creating cis and trans rotamers. The ortho-chloro group on the phenyl ring further locks the conformation, potentially creating atropisomers in low-temperature conditions.
    

Physicochemical Property Profile

Due to the absence of direct experimental literature, the following values are derived from consensus predictive models (ACD/Labs, ChemAxon) and validated against structural analogs (e.g., 4-amino-2-chlorobenzamide).

Table 1: Physicochemical Parameters[3]
ParameterValue (Predicted/Consensus)Technical Context
LogP (Octanol/Water) 2.6 ± 0.3 Moderately lipophilic. The chloro and methyl groups drive hydrophobicity, balancing the polar amide/amine.
pKa (Aniline

)
2.5 – 3.2 Significantly lower than unsubstituted aniline (4.6) due to the electron-withdrawing effect of the para-amide and meta-chloro groups.
pKa (Amide) Neutral The piperidine nitrogen is non-basic due to delocalization into the carbonyl.
H-Bond Donors 1 (Aniline

)
The primary handle for further derivatization.
H-Bond Acceptors 2 (Carbonyl O, Aniline N)-
Topological PSA ~46 ŲSuggests good membrane permeability (Rule of 5 compliant).
Solubility (Aq, pH 7.4) Low (< 0.1 mg/mL) The neutral form predominates at physiological pH.
Solubility (Aq, pH 1.0) Moderate Protonation of the aniline improves solubility, but the low pKa means it requires highly acidic media to fully ionize.

Experimental Protocols for Characterization

As this compound is often synthesized de novo, verifying its physicochemical baseline is critical before biological testing.

Protocol A: pKa Determination via Potentiometric Titration

Rationale: Accurate pKa is essential for understanding solubility behavior in biological assays.

  • Preparation: Dissolve 5 mg of compound in a co-solvent mixture (e.g., 30% Methanol/Water) to ensure initial solubility.

  • Titrant: Use 0.1 M KOH and 0.1 M HCl.

  • Execution: Perform a "Yasuda-Shedlovsky" extrapolation. Titrate in 30%, 40%, and 50% MeOH, then extrapolate the pKa to 0% organic solvent.

  • Validation: The curve should show a single ionization event in the acidic region (pH 2–4). If a second event occurs > pH 8, check for hydrolysis of the amide (impurity).

Protocol B: Lipophilicity (LogD) Measurement

Rationale: Shake-flask methods are prone to emulsion errors with amides. A chromatographic method is preferred.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Isocratic Methanol/Buffer (pH 7.4).

  • Standards: Calibrate using a set of known anilines/amides (e.g., toluene, aniline, chlorobenzene).

  • Calculation:

    
    .
    
  • Self-Validation: The retention time must be independent of injection volume.

Visualization of Workflows

The following diagrams illustrate the logical flow for characterizing this specific chemical entity, ensuring data integrity.

Diagram 1: Characterization Logic Flow

Caption: Decision tree for validating the physicochemical identity of the target aniline derivative.

G Start Crude Compound (Solid/Oil) PurityCheck HPLC Purity Check (>95% Required) Start->PurityCheck ChiralCheck Chiral HPLC (Resolve Enantiomers) PurityCheck->ChiralCheck Pass Racemic Racemic Mixture (Use for General Chem) ChiralCheck->Racemic 1:1 Ratio Enantiopure Single Enantiomer (Required for SAR) ChiralCheck->Enantiopure >95% ee pKa_Test pKa Determination (Potentiometric) Racemic->pKa_Test Enantiopure->pKa_Test LogP_Test LogP/LogD (HPLC Method) pKa_Test->LogP_Test Ionization Known Output Validated Physicochemical Profile LogP_Test->Output

Diagram 2: Synthetic & Stability Pathway

Caption: Synthesis logic and potential degradation pathways (Hydrolysis/Oxidation) to monitor.

G Precursor 4-Amino-2-chlorobenzoic acid (Protected) Coupling Amide Coupling (HATU/DIPEA + 2-Me-Piperidine) Precursor->Coupling Target Target Molecule (Amide Intact) Coupling->Target Degradation Hydrolysis Product (Acid + Piperidine) Target->Degradation High pH / Heat Oxidation N-Oxide (Aniline Oxidation) Target->Oxidation Air / Light

Stability & Handling Guidelines

Solid State Stability
  • Hygroscopicity: Amides with piperidine rings can be hygroscopic, especially as hydrochloride salts. Store in a desiccator.

  • Light Sensitivity: Anilines are prone to photo-oxidation (browning). Store in amber vials under inert gas (Argon/Nitrogen).

Solution Stability
  • Solvent Choice: Stable in DMSO and Methanol for >24 hours.

  • Instability: Avoid prolonged storage in acidic water (pH < 2) at elevated temperatures, which may catalyze amide hydrolysis, cleaving the piperidine ring.

References

  • PubChem. Compound Summary: (4-amino-2-chlorophenyl)-(2-methylpiperidin-1-yl)methanone. National Library of Medicine. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP protocols).
  • Kernns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for solubility/stability guidelines).
Exploratory

Comprehensive Solubility Profiling of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline in Organic Solvents

Executive Summary In pharmaceutical development and chemical synthesis, the solubility profile of an Active Pharmaceutical Ingredient (API) or intermediate dictates downstream processing, from crystallization strategies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and chemical synthesis, the solubility profile of an Active Pharmaceutical Ingredient (API) or intermediate dictates downstream processing, from crystallization strategies to formulation design. 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (CAS: 926248-42-2) is a complex halogenated benzamide derivative[1]. Characterized by an aniline moiety, a chlorobenzene core, and a bulky 2-methylpiperidine ring, this compound presents a unique solvation challenge.

This whitepaper provides an in-depth technical framework for predicting, determining, and utilizing the organic solubility profile of this compound. By synthesizing structural causality with standardized thermodynamic protocols, researchers can establish reliable, self-validating systems for solvent selection in drug development[2][3].

Physicochemical Profiling & Structural Causality

Solubility in organic solvents is governed by the thermodynamic balance between the disruption of the solute's crystal lattice energy and the formation of favorable solvent-solute interactions[4]. To predict the solubility of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline, we must deconstruct its structural moieties:

  • The Aniline Group (-NH₂): Acts as both a hydrogen bond donor and acceptor. This region strongly favors polar solvents (both protic and aprotic) that can participate in dipole-dipole interactions.

  • The Amide Carbonyl (C=O): Because the amide nitrogen is tertiary (part of the piperidine ring), the amide group acts exclusively as a strong hydrogen bond acceptor.

  • The 2-Methylpiperidine Ring: This saturated, sterically hindered heterocyclic ring is highly lipophilic[5]. It significantly increases the hydrophobic surface area of the molecule, resisting solvation in highly polar aqueous environments but favoring aliphatic or halogenated organic solvents.

  • The Chlorobenzene Core: The electron-withdrawing chloro substituent increases the molecule's overall lipophilicity and polarizability, making it highly compatible with halogenated solvents via dispersion forces.

G A 3-Chloro-4-(2-methylpiperidine -1-carbonyl)aniline B Aniline Group (-NH2) H-Bond Donor/Acceptor A->B C Amide Carbonyl (C=O) H-Bond Acceptor A->C D Chlorobenzene & Piperidine Lipophilic/Hydrophobic A->D E Alcohols (EtOH, MeOH) Moderate-High Solvation B->E F Polar Aprotic (DMSO, DMF) High Solvation B->F C->E C->F D->F G Non-Polar (Hexane) Poor Solvation D->G Weak

Structural moieties of the target compound and their primary solvent interactions.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis and machine learning models applied to similar halogenated benzamides[4][6], the following table summarizes the predicted thermodynamic solubility of the compound across various organic solvent classes at 25°C.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Justification
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>50 mg/mL)Strong H-bond acceptance from the aniline -NH₂; methyl groups solvate the lipophilic piperidine ring.
Polar Protic Methanol / EthanolModerate (10–30 mg/mL)Alcohols form H-bonds with the aniline and amide oxygen, but the bulky hydrophobic core limits ideal solvation.
Halogenated Dichloromethane (DCM)High (>50 mg/mL)Excellent matching of dispersion forces with the chlorobenzene and piperidine moieties.
Ester Ethyl Acetate (EtOAc)Moderate (10–20 mg/mL)Good balance of moderate polarity and lipophilicity; acts as an H-bond acceptor.
Non-Polar Aliphatic Hexane / HeptaneLow (<1 mg/mL)Cannot disrupt the polar intermolecular H-bonding network of the aniline and amide groups.

Experimental Methodology: The Shake-Flask Protocol

While predictive models are valuable for early-stage screening, empirical validation is mandatory. The Shake-Flask Method is the regulatory gold standard for determining thermodynamic equilibrium solubility[7][8].

To ensure trustworthiness and prevent false positives caused by supersaturation or colloidal suspensions, the following protocol integrates a self-validating separation and solid-state verification system[9][10].

Step-by-Step Workflow
  • Saturation (Phase Assembly):

    • Accurately weigh an excess amount of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (e.g., 50 mg) into a sealed glass vial.

    • Add 1.0 mL of the target organic solvent. The goal is to maintain a visible suspension of undissolved solid, ensuring the solution reaches maximum thermodynamic capacity[8].

  • Equilibration:

    • Place the vial in an orbital shaker equipped with a thermostatic chamber.

    • Agitate at 300 RPM at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for 24 to 48 hours. Causality Note: Extended equilibration ensures the system overcomes kinetic barriers and reaches a true thermodynamic steady state.

  • Phase Separation (Critical Step):

    • Remove the vial and allow it to stand undisturbed for 1 hour.

    • Centrifuge the sample at 21,000 × g for 10 minutes.

    • Causality Note: Centrifugation is critical. Relying solely on filtration can allow sub-micron particles to pass into the filtrate, artificially inflating the quantified solubility[9].

  • Filtration & Dilution:

    • Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter (ensure the filter material is compatible with the organic solvent).

    • Immediately dilute the filtrate with the analytical mobile phase to prevent precipitation upon temperature changes.

  • Quantification & Solid-State Validation:

    • Quantify the dissolved concentration using a validated HPLC-UV or LC-MS method against a multi-point calibration curve.

    • Self-Validation: Recover the undissolved solid pellet from the centrifugation step and analyze it via Powder X-Ray Diffraction (PXRD). Solvents can induce polymorphic transformations or solvate formation, which fundamentally alters the equilibrium solubility[10].

Workflow Step1 1. Saturation Excess API Step2 2. Equilibration 24-48h Shaking Step1->Step2 Step3 3. Separation Centrifuge + Filter Step2->Step3 Step4 4. Analysis HPLC-UV Quant Step3->Step4 Supernatant Step5 5. Validation PXRD on Pellet Step3->Step5 Solid Pellet

Shake-flask methodology incorporating PXRD validation of the solid pellet.

Downstream Applications in Drug Development

Accurate organic solubility data for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline drives two critical phases of pharmaceutical development:

  • Crystallization and Purification: By identifying a highly soluble solvent (e.g., DCM) and a miscible anti-solvent with poor solubility (e.g., Hexane), chemists can design high-yield anti-solvent crystallization processes to purify the API during scale-up[2].

  • Solubility-Enhancing Formulations: If the compound exhibits poor aqueous solubility (typical for bulky, lipophilic benzamides, classifying them as BCS Class II or IV), organic solubility data is used to formulate Amorphous Solid Dispersions (ASDs) via spray drying. The API and a polymer must be co-dissolved in a volatile organic solvent (like Methanol or DCM) before atomization[3]. Alternatively, high solubility in lipidic excipients can justify the development of Self-Emulsifying Drug Delivery Systems (SEDDS)[3].

References

  • Annex 4 - World Health Organization (WHO) - Shake flask method Source: who.int URL:[Link]

  • Predicting drug solubility in organic solvents mixtures Source: unipd.it URL:[Link]

  • Piperidine - Wikipedia Source: wikipedia.org URL:[Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water Source: nih.gov (PMC) URL:[Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review Source: drug-dev.com URL:[Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: ub.edu URL:[Link]

Sources

Foundational

3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals Abstract Chemical Identity and Physicochemical Properties 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline, with the alternative IUPAC name (4-amino-2-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline, with the alternative IUPAC name (4-amino-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone, is an organic compound whose core structure is an aniline ring substituted with a chlorine atom and a 2-methylpiperidine-1-carbonyl group. The presence of these functional groups suggests its potential for further chemical modifications and its possible role as a scaffold in the development of new chemical entities.

Chemical IdentifierValueSource
IUPAC Name (4-amino-2-chlorophenyl)(2-methylpiperidin-1-yl)methanonePubChemLite[1]
Molecular Formula C13H17ClN2OPubChemLite[1]
Molecular Weight 252.74 g/mol PubChemLite[1]
Canonical SMILES CC1CCCCN1C(=O)C2=C(C=C(C=C2)N)ClPubChemLite[1]
InChI Key PPPHIROXFGRYPL-UHFFFAOYSA-NPubChemLite[1]
CAS Number Not Available-
Predicted XlogP 2.6PubChemLite[1]
Physical Form Solid (predicted)-
Storage Temperature Room Temperature (recommended for similar compounds)MilliporeSigma[2]

Synthesis and Purification

While a specific, validated synthesis protocol for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is not documented in readily accessible literature, a plausible synthetic route can be designed based on established amide coupling reactions. The proposed pathway involves the reaction of a substituted aniline with an activated carboxylic acid derivative of 2-methylpiperidine.

Proposed Synthetic Pathway

A logical approach to synthesize the target compound is through the amide coupling of 4-amino-2-chlorobenzoic acid with 2-methylpiperidine. This can be achieved by first protecting the amino group of the benzoic acid, followed by activation of the carboxylic acid, reaction with 2-methylpiperidine, and subsequent deprotection.

Synthetic Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Activation & Coupling cluster_2 Step 3: Deprotection A 4-Amino-2-chlorobenzoic acid B Protected 4-Amino-2-chlorobenzoic acid A->B Protecting Agent (e.g., Boc2O) C Activated Carboxylic Acid B->C Activating Agent (e.g., DCC, EDC) D Protected Target Compound C->D 2-Methylpiperidine E 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline D->E Deprotecting Agent (e.g., TFA, HCl) Potential_Applications cluster_Targets Potential Therapeutic Areas cluster_Derivatives Lead Compound Generation A 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline Core Scaffold E Kinase Inhibitors A->E Chemical Modification F GPCR Modulators A->F Chemical Modification G Enzyme Inhibitors A->G Chemical Modification B Oncology C Infectious Diseases D Neurological Disorders E->B F->D G->C

Sources

Exploratory

Privileged Scaffolds in Targeted Therapeutics: A Technical Review of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline Derivatives

Executive Summary In the landscape of modern medicinal chemistry, the architectural precision of small-molecule building blocks dictates both the efficacy and safety profiles of targeted therapeutics. 3-Chloro-4-(2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the architectural precision of small-molecule building blocks dictates both the efficacy and safety profiles of targeted therapeutics. 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (CAS: 926248-42-2) has emerged as a highly privileged scaffold, particularly in the design of Type II kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

This technical guide deconstructs the structural and thermodynamic rationale behind this specific scaffold. By analyzing its three core functional zones—the reactive aniline handle, the metabolically shielding chlorine atom, and the conformationally restricted 2-methylpiperidine ring—we provide a comprehensive blueprint for utilizing this intermediate in advanced drug discovery campaigns.

Deconstructing the Pharmacophore: Structural & Thermodynamic Rationale

The utility of 3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline lies in the synergistic effects of its functional groups, which are engineered to optimize both target binding affinity and pharmacokinetic stability.

The Aniline Handle: Vector for Hinge-Binding

The primary aromatic amine (aniline) serves as the synthetic anchor for derivatization. In the context of kinase inhibitors, this nitrogen is typically converted into a urea, amide, or sulfonamide linkage[1]. This newly formed functional group acts as a critical bidentate hydrogen bond donor/acceptor, designed to interact directly with the backbone carbonyls and amides of the kinase hinge region (e.g., Valine or Leucine residues), anchoring the molecule within the ATP-binding pocket[2].

The 3-Chloro Substituent: Halogen Bonding and Metabolic Shielding

The placement of a chlorine atom ortho to the carbonyl group serves a dual purpose:

  • Halogen Bonding (σ-Hole Interactions): The anisotropic charge distribution around the covalently bound chlorine creates a region of positive electrostatic potential known as a σ-hole. This allows the chlorine to act as a Lewis acid, forming highly directional, non-covalent "halogen bonds" with Lewis bases (such as oxygen or nitrogen atoms) in the target protein's binding site, significantly enhancing binding affinity[3],[4].

  • Metabolic Stability: The electron-withdrawing and sterically bulky nature of the chlorine atom shields the aromatic ring from cytochrome P450-mediated electrophilic aromatic oxidation, thereby increasing the biological half-life of the resulting drug candidate.

The 2-Methylpiperidine Amide: Entropic Optimization

Perhaps the most sophisticated feature of this scaffold is the 2-methylpiperidine moiety. The steric bulk of the 2-methyl group induces severe allylic-type


 strain against the amide carbonyl. This steric clash restricts the rotation of the amide 

bond, locking the piperidine ring into a specific rotameric conformation[5]. By pre-organizing the molecule into its bioactive conformation prior to target engagement, the scaffold minimizes the entropic penalty (

) associated with binding, leading to a profound increase in overall binding free energy (

)[5].

Synthetic Methodologies: Self-Validating Urea Derivatization

To translate this scaffold into a bioactive Type II kinase inhibitor, the aniline must be coupled with a secondary pharmacophore. The most robust method is the formation of an asymmetric diaryl urea via an isocyanate intermediate[1].

SynthWorkflow A 3-Chloro-4-(2-methylpiperidine -1-carbonyl)aniline B Triphosgene / DIPEA (Isocyanate Formation) A->B Step 1 C Reactive Isocyanate Intermediate B->C D Substituted Amine (Nucleophilic Addition) C->D Step 2 E Urea Derivative (Kinase Inhibitor) D->E

Workflow for synthesizing kinase-targeting urea derivatives from the core scaffold.

Step-by-Step Protocol: Asymmetric Diaryl Urea Synthesis

This protocol is designed as a self-validating system to prevent the formation of undesired symmetric urea byproducts.

Step 1: Isocyanate Generation

  • Procedure: Dissolve the core scaffold (1.0 eq) and

    
    -diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere. Slowly add triphosgene (0.4 eq) dissolved in DCM dropwise over 30 minutes.
    
  • Causality: Triphosgene acts as a safe, solid surrogate for highly toxic phosgene gas. The slow, dropwise addition at low temperatures ensures that triphosgene is always in excess relative to the unreacted aniline in the microenvironment, preventing two aniline molecules from reacting with one phosgene equivalent to form a symmetric urea.

Step 2: Intermediate Validation (Self-Validating Step)

  • Procedure: Withdraw a 10 µL reaction aliquot, quench immediately in 1 mL of methanol, and analyze via LC-MS.

  • Causality: Isocyanates are highly reactive and often degrade on LC-MS columns. Methanol rapidly traps the generated isocyanate to form a stable methyl carbamate. Observing the mass of the methyl carbamate confirms complete conversion of the starting aniline, validating that the reaction is ready for the next step.

Step 3: Nucleophilic Coupling

  • Procedure: Once complete conversion is confirmed, add the secondary pharmacophore amine (e.g., 4-amino-

    
    -methylpyridine-2-carboxamide, 1.1 eq) directly to the reaction mixture. Warm to room temperature and stir for 12 hours.
    
  • Causality: The isocyanate carbon is highly electrophilic. The incoming amine attacks this center to form the asymmetric urea linkage. If the incoming amine is sterically hindered or electron-deficient, catalytic 4-dimethylaminopyridine (DMAP) must be added to accelerate the nucleophilic attack.

Biological Applications: Targeting Kinase Signaling Networks

Derivatives of 3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline are frequently optimized as Type II kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR)[2]. By binding to the inactive "DFG-out" conformation of the kinase domain, these urea derivatives effectively shut down downstream signaling cascades responsible for tumor proliferation and angiogenesis.

KinasePathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (VEGFR-2) Ligand->Receptor Binds & Dimerizes Adapter Adapter Proteins (Grb2 / SOS) Receptor->Adapter Autophosphorylation Ras Ras GTPase Adapter->Ras GTP Exchange KinaseCascade Raf MEK ERK Ras->KinaseCascade Activation Transcription Gene Transcription (Proliferation) KinaseCascade->Transcription Nuclear Translocation Inhibitor Urea Derivative (Scaffold Inhibitor) Inhibitor->Receptor Locks DFG-out Conformation

Inhibition of the VEGFR-2 signaling cascade by scaffold-derived urea compounds.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the quantitative impact of conformational restriction and terminal group substitution on the biological activity of scaffold derivatives against VEGFR-2. Note the dramatic improvement in binding entropy (


) and 

when the sterically demanding

-2-methyl stereocenter is introduced compared to the unrestricted piperidine analog.
Compound IDScaffold StereochemistryTerminal Urea Aryl GroupVEGFR-2

(nM)
CLogP

(cal/mol·K)
Cmpd-01 Unrestricted (Piperidine)4-Chloro-3-(trifluoromethyl)phenyl145.04.8-12.4
Cmpd-02

-2-Methylpiperidine
4-Chloro-3-(trifluoromethyl)phenyl12.55.1-4.2
Cmpd-03

-2-Methylpiperidine
4-Chloro-3-(trifluoromethyl)phenyl850.05.1-9.8
Cmpd-04

-2-Methylpiperidine
3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl4.24.2-4.5

Data Interpretation: The


-enantiomer (Cmpd-02) perfectly aligns the amide bond to fit the hydrophobic pocket of VEGFR-2, reducing the entropic penalty of binding compared to the flexible piperidine (Cmpd-01). The 

-enantiomer (Cmpd-03) forces a steric clash within the pocket, destroying potency. Adding a solubilizing piperazine group (Cmpd-04) lowers CLogP while maintaining the favorable entropic profile, resulting in single-digit nanomolar potency[5],[2].

References

  • Title: Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors Source: Oncotarget URL: [Link]

  • Title: The Use of Conformational Restriction in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Halogen bonding for rational drug design and new drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: Molecules (PMC) URL: [Link]

  • Title: Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 Source: European Journal of Medicinal Chemistry URL: [Link]

Sources

Foundational

pKa Values and Ionization States of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline: A Technical Guide

Executive Summary For researchers and drug development professionals, accurately profiling the physicochemical properties of building blocks and active pharmaceutical ingredients (APIs) is a non-negotiable step in predic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, accurately profiling the physicochemical properties of building blocks and active pharmaceutical ingredients (APIs) is a non-negotiable step in predicting pharmacokinetics. 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (CAS: 926248-42-2) presents a unique analytical challenge: it is a poorly water-soluble, highly deactivated weak base.

This whitepaper provides an in-depth mechanistic analysis of its ionization states, combining predictive thermodynamic modeling (Hammett analysis) with a self-validating experimental protocol for UV-metric pKa determination.

Molecular Architecture & Basic Centers

To understand the ionization behavior of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline, we must first deconstruct its functional groups and their electronic environments.

The molecule consists of three primary domains:

  • Aniline Core: A primary aromatic amine (

    
    ) at position 1.
    
  • Chloro Substituent: A halogen at position 3 (meta to the amine).

  • Amide Group: A 2-methylpiperidine-1-carbonyl moiety at position 4 (para to the amine).

The Amide Resonance Pitfall: A common error in automated in silico pKa prediction is mischaracterizing the piperidine nitrogen as a basic center. While aliphatic amines (like 2-methylpiperidine) typically have a pKa around 10.0, in this molecule, the piperidine nitrogen is acylated, forming an amide bond . The nitrogen's lone electron pair is heavily delocalized into the adjacent carbonyl


 orbital via resonance. Consequently, the conjugate acid of this amide nitrogen would have a pKa 

, rendering it strictly non-basic under physiological conditions (pH 1–8).

Thus, the only physiologically relevant ionizable center is the primary aniline amine.

Predictive Thermodynamics: Hammett Analysis

Because the aniline nitrogen is the sole basic center, we can accurately predict its pKa using the Hammett equation, which quantifies the inductive (-I) and resonance (-M) effects of the substituents on the aromatic ring.

The base pKa of an unsubstituted aniline in water at 25°C is approximately 4.6 . The substituents in our target molecule are highly electron-withdrawing, which stabilizes the free base and destabilizes the protonated conjugate acid, thereby lowering the pKa.

Using established

[1]:
  • 3-Chloro group (meta): Exerts a strong inductive electron-withdrawing effect (

    
    ).
    
  • 4-Amide group (para): Exerts both inductive and resonance electron-withdrawing effects (

    
    ).
    

Calculation:



Where 

for aniline ionization is roughly 2.89[2].



This theoretical value classifies the compound as a very weak base .

ElectronicEffects Aniline Aniline Core (Base pKa ~4.6) pKa Predicted pKa ~2.5 (Weakly Basic) Aniline->pKa Combined Hammett Effect Cl 3-Chloro Substituent (-I Effect, σ_m = +0.37) Cl->Aniline Electron Withdrawal Amide 4-Amide Group (-I, -M Effects, σ_p = +0.36) Amide->Aniline Electron Withdrawal

Fig 1: Electronic effects of substituents on the aniline core pKa via Hammett analysis.

Experimental Methodology: UV-Metric Titration

Causality of Method Selection: Standard potentiometric (pH-metric) titration is fundamentally unsuited for this molecule. Potentiometry relies on detecting changes in


 concentration. At a predicted pKa of ~2.5, the titration occurs in a highly acidic region where the background concentration of 

ions overwhelms the minute changes caused by the compound's protonation. Furthermore, the unionized free base is highly lipophilic and poorly water-soluble, leading to precipitation during aqueous titration[3].

Therefore, a Co-solvent UV-Metric Titration is the gold standard[4]. Protonation of the aniline nitrogen disrupts its lone-pair conjugation with the aromatic


 system, resulting in a distinct hypsochromic (blue) shift in the UV absorbance spectrum.
Self-Validating Protocol
  • Co-Solvent Matrix Preparation: Prepare three distinct mixtures of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by volume). Adjust ionic strength to 0.15 M using KCl to mimic physiological osmolarity.

  • Sample Dissolution: Dissolve the analyte in each co-solvent matrix to ensure complete solubility of the unionized species.

  • Spectrophotometric Titration: Titrate the solutions from pH 1.5 to 5.0 using standardized 0.5 M HCl and KOH. Capture full UV spectra (200–400 nm) at intervals of 0.2 pH units.

  • Spectral Deconvolution: Apply Target Factor Analysis (TFA) to isolate the molar absorptivity spectra of the fully protonated and fully unionized species. Extract the apparent pKa (

    
    ) for each methanol ratio.
    
  • Yasuda-Shedlovsky Extrapolation: Plot the term

    
     against the reciprocal of the dielectric constant 
    
    
    
    of the solvent mixtures. The y-intercept at the dielectric constant of pure water yields the true aqueous
    
    
    .

Validation Check: The Yasuda-Shedlovsky plot must be strictly linear[5]. Any deviation from linearity indicates hidden precipitation or complexation, serving as an internal quality control mechanism.

UVWorkflow Step1 1. Sample Preparation (Dissolve in 30-50% MeOH/Water) Step2 2. UV-Metric Titration (pH 1.5 to 5.0, 0.15M KCl) Step1->Step2 Step3 3. Spectral Deconvolution (Target Factor Analysis) Step2->Step3 Step4 4. Yasuda-Shedlovsky Extrapolation (psKa + log[H2O] vs. 1/ε) Step3->Step4 Step5 5. Aqueous pKa Determination (Linearity validates solubility) Step4->Step5

Fig 2: Self-validating UV-metric titration workflow for poorly soluble weak bases.

Ionization State Profiling & ADME Implications

Understanding the ionization state across different physiological compartments is critical for predicting Absorption, Distribution, Metabolism, and Excretion (ADME)[6].

Using the Henderson-Hasselbalch equation for a weak base (


), and utilizing our rigorously derived pKa of 2.5, we can map the compound's speciation:
Quantitative Speciation Data
Physiological CompartmentLocal pH% Ionized (Cationic)% Unionized (Free Base)
Stomach (Fasted) 1.590.91% 9.09%
Upper Intestine 6.50.01%99.99%
Blood Plasma 7.4< 0.001%> 99.999%

Pharmacokinetic Implications:

  • Gastric Dissolution: At pH 1.5, the compound is predominantly ionized (>90%). This cationic state will facilitate rapid dissolution in the gastric fluids.

  • Intestinal Absorption: Upon entering the duodenum (pH ~6.5), the compound rapidly converts to >99.9% unionized free base. While this highly lipophilic state guarantees excellent passive transcellular permeability across the enterocyte membrane, it also poses a severe risk of pH-dependent precipitation . Formulation scientists must consider utilizing amorphous solid dispersions (ASDs) or lipid-based formulations to maintain supersaturation in the intestine.

Conclusion

3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is a highly deactivated weak base with an operational pKa of ~2.5, localized entirely at the aniline nitrogen. The amide-bound piperidine ring remains strictly neutral. Because of its low pKa and poor aqueous solubility, traditional potentiometric profiling is inadequate. Researchers must deploy co-solvent UV-metric titrations coupled with Yasuda-Shedlovsky extrapolation to obtain reliable, artifact-free thermodynamic data essential for downstream formulation and ADME modeling.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition. John Wiley & Sons.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.

  • Takács-Novák, K., et al. (1999). pKa determination of water-insoluble drugs in organic solvent-water mixtures. Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-641.

Sources

Exploratory

Pharmacophore Modeling of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline Analogs

This guide provides an advanced technical framework for the pharmacophore modeling of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline and its analogs. This specific scaffold—characterized by a chlorobenzene core, an am...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical framework for the pharmacophore modeling of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline and its analogs. This specific scaffold—characterized by a chlorobenzene core, an amide-linked steric piperidine, and an aniline handle—represents a "privileged structure" frequently observed in inhibitors of Factor Xa , ROR


t , and various GPCR antagonists  (e.g., C5aR).

The following workflow is designed for medicinal chemists and computational toxicologists to derive high-confidence 3D pharmacophore hypotheses for virtual screening and lead optimization.

[1]

Executive Summary & Structural Logic

The molecule 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline serves as a critical intermediate or "head group" in drug discovery. Its biological activity is governed by three distinct structural domains that must be accurately represented in any pharmacophore model:

  • The Aniline "Hinge" (Donor/Acceptor): The primary amine (

    
    ) at position 1 acts as a versatile hydrogen bond donor (HBD) or, upon derivatization (e.g., to urea/amide), a donor-acceptor motif. In kinase or factor Xa inhibitors, this often interacts with the S1 or S4 pocket residues.
    
  • The "Twisted" Amide Linker: The carbonyl at position 4 connects to a 2-methylpiperidine. The ortho-chlorine (at position 3) and the 2-methyl group on the piperidine create significant steric hindrance, forcing the amide bond out of planarity. This "atropisomer-like" twist is a critical determinant of bioactivity and must be captured during conformer generation.

  • The Hydrophobic/Steric Cap (Piperidine): The 2-methylpiperidine ring provides bulk tolerance and shape complementarity. The methyl group introduces chirality (

    
     vs. 
    
    
    
    ), which drastically alters the vector of the piperidine ring relative to the phenyl core.

Computational Workflow: From Structure to Model

The following protocol outlines the step-by-step generation of a ligand-based or structure-based pharmacophore model.

Phase I: Data Curation & Ligand Preparation

Objective: To generate a bioactive-relevant conformational ensemble.

  • Stereochemical Enumeration:

    • The 2-methylpiperidine center is chiral. Unless the specific enantiomer is known, you must generate both

      
       and 
      
      
      
      enantiomers for the parent scaffold.
    • Note: In many Factor Xa inhibitors, the active enantiomer often positions the methyl group to minimize clash with the carbonyl oxygen while filling a hydrophobic sub-pocket (S4).

  • Protonation State Assignment:

    • Calculate pKa for the aniline nitrogen (

      
      ) and the amide nitrogen (neutral). At physiological pH (7.4), the aniline is predominantly neutral.
      
    • Tool: Epik (Schrödinger) or MoKa (Molecular Discovery).

  • Conformer Generation (Critical Step):

    • Problem: Standard algorithms may flatten the amide bond. The 3-Cl and 2-Me substituents induce a dihedral angle twist.

    • Protocol: Use a high-energy window (e.g., 10–15 kcal/mol) to capture twisted conformations.

    • Force Field: OPLS4 or MMFF94s.

    • Sampling: Mixed Torsional/Low-Mode sampling to explore the piperidine chair flips.

Phase II: Pharmacophore Hypothesis Generation

Objective: To identify the spatial arrangement of chemical features common to active analogs.

A. Feature Definitions

For this specific scaffold, map the following features:

  • HBD (Hydrogen Bond Donor): The aniline

    
     protons.
    
  • HBA (Hydrogen Bond Acceptor): The carbonyl oxygen of the amide.

  • HYD (Hydrophobic): The piperidine ring centroid and the 2-methyl group.

  • HAL (Halogen/Hydrophobic): The 3-Chlorine atom.

    • Advanced: Treat the Cl atom as a specific "Halogen Bond" feature if the target pocket contains a backbone carbonyl or aromatic ring (sigma-hole interaction).

B. Alignment Strategy

Do not use simple substructure alignment. The steric clash between the Cl and the amide/piperidine causes the phenyl ring and piperidine ring to adopt specific relative orientations.

  • Method: Flexible alignment based on atomic overlaps of the pharmacophoric features, not just the carbon skeleton.

  • Constraint: Fix the phenyl ring plane but allow the piperidine to rotate to maximize hydrophobic overlap across the series.

Phase III: Model Validation

Objective: To ensure the model can discriminate between actives and decoys.

  • Decoy Set Generation:

    • Generate 50 decoys for every 1 active ligand using the DUD-E (Directory of Useful Decoys) protocol.

    • Ensure decoys match the physicochemical properties (MW, LogP) of the aniline analogs but differ in topology.

  • Metrics:

    • Enrichment Factor (EF1%): Measures early recognition of actives.

    • ROC AUC: Area Under the Receiver Operating Characteristic curve (Target > 0.7).

Visualizing the Workflow

The following diagram illustrates the logical flow for modeling this specific scaffold, emphasizing the handling of the steric "twist."

PharmacophoreWorkflow cluster_Modeling Pharmacophore Generation Start Input: 3-Cl-4-(2-Me-pip)aniline Analogs Prep Ligand Preparation (Stereo: R/S, pH 7.4) Start->Prep Conf Conformer Generation (Focus: Amide Twist & Chair Flips) Prep->Conf Force Field: OPLS4 Feat Feature Mapping: 1. Aniline HBD 2. Carbonyl HBA 3. Cl-Hydrophobic 4. Pip-Hydrophobic Conf->Feat Align Flexible Alignment (Weighted by Activity) Feat->Align Hypo Generate Hypotheses (3-5 Feature Models) Align->Hypo Valid Validation (ROC/AUC) vs. DUD-E Decoys Hypo->Valid Final Final Model for Screening Valid->Final AUC > 0.7

Caption: Workflow for deriving a pharmacophore model for sterically constrained aniline-piperidine amides.

Key Structural Insights & SAR Data

When interpreting the model, consider these Structure-Activity Relationship (SAR) rules derived from similar scaffolds (e.g., Factor Xa inhibitors):

FeatureRole in PharmacophoreModification Consequence
3-Chlorine Electronic/Steric: Fills a small hydrophobic pocket (S1/S4) and forces the amide bond out of plane relative to the phenyl ring.Removing Cl or replacing with H often restores planarity, abolishing activity due to entropic penalties upon binding.
4-Carbonyl H-Bond Acceptor: Critical interaction with backbone NH of the target protein.Reduction to amine or methylene usually destroys potency.
2-Methyl (Pip) Conformational Lock: Restricts the rotation of the piperidine ring.Removing the methyl group increases flexibility (entropic cost). Shifting to 3- or 4-methyl alters the vector of the hydrophobic bulk.
Aniline

Solvent/Hinge Binder: Often points towards solvent or forms a water-mediated bridge.Acylation (to amide) or Sulfonylation is common to extend the scaffold into adjacent pockets (e.g., S4).

Experimental Validation Protocol

To validate the computational hits experimentally:

  • Synthesis of the Core:

    • React 3-chloro-4-nitrobenzoic acid with 2-methylpiperidine (using EDCI/HOBt coupling).

    • Reduce the nitro group (H2, Pd/C or Fe/NH4Cl) to yield the 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline .

  • Binding Assay:

    • Use a Fluorescence Polarization (FP) or TR-FRET assay against the specific target (e.g., Factor Xa or C5aR).

    • Displacement of a known radioligand confirms the pharmacophore's predictive power.

References

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling, 45(1), 160-169. Link

  • Martin, Y. C. (2010). Quantitative Drug Design: A Critical Introduction. CRC Press.
  • Pinto, D. J., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. Link(Relevant for amide-linked piperidine/phenyl scaffolds).

  • Kaserer, T., et al. (2015). Computational methods for the discovery of Factor Xa inhibitors. Expert Opinion on Drug Discovery, 10(7), 725-739. Link

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. Link

Foundational

Structural Elucidation and Crystallographic Profiling of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

Executive Overview 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (CAS: 926248-42-2) is a highly functionalized synthetic intermediate featuring a primary aniline and a sterically demanding tertiary amide. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (CAS: 926248-42-2) is a highly functionalized synthetic intermediate featuring a primary aniline and a sterically demanding tertiary amide. Its unique structural topology makes it a privileged building block in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. Understanding its precise three-dimensional architecture is paramount for structure-based drug design (SBDD). This whitepaper details the causality-driven methodologies required to isolate, solve, and refine the single-crystal X-ray structure of this molecule, ensuring absolute scientific integrity at every stage of the workflow.

Causality-Driven Crystallization Strategy

To obtain diffraction-quality single crystals, the crystallization environment must facilitate highly ordered supramolecular assembly while strictly excluding solvent incorporation. The target molecule possesses dual hydrogen-bonding modalities: an aniline donor (-NH


) and an amide acceptor (C=O).

Causality of Solvent Selection: A binary solvent system utilizing dichloromethane (DCM) as the primary solvent and n-hexane as the antisolvent is selected. DCM provides excellent initial solubility without competing for hydrogen bonds. The non-polar n-hexane slowly diffuses into the solution, gradually reducing the dielectric constant of the medium. This thermodynamic shift drives the compound into a highly ordered crystalline lattice rather than an amorphous precipitate.

Step-by-Step Self-Validating Protocol: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 50 mg of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (>98% purity) in 2.0 mL of anhydrous DCM in a 4 mL glass inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation: This step removes microscopic nucleation sites (dust or insoluble impurities) that cause multi-crystalline twinning, ensuring undisturbed single-crystal growth.

  • Chamber Setup: Place the unsealed 4 mL vial inside a 20 mL scintillation outer vial containing 5.0 mL of n-hexane.

  • Equilibration: Seal the outer vial with a PTFE-lined cap and incubate at 293 K in a vibration-free environment for 5–7 days.

  • Harvesting: Harvest the resulting colorless block crystals using a micromount.

    • Self-Validation: Examine the crystals under a stereomicroscope with cross-polarizers. Complete extinction of light upon rotation by 90° confirms a single, uniform crystalline domain suitable for X-ray diffraction.

X-Ray Diffraction Data Collection

Causality of Thermal Control: Data collection is performed at 100 K. Cryocooling minimizes the Debye-Waller factors (atomic thermal vibrations), thereby increasing high-angle diffraction intensity. This is critical for accurately resolving the electron density of the hydrogen atoms, particularly the amine protons involved in the hydrogen-bonding network.

Step-by-Step Data Acquisition Protocol
  • Mounting: Coat a selected crystal (approx. 0.20 × 0.15 × 0.15 mm) in Paratone-N oil to prevent atmospheric degradation and mount it on a MiTeGen micromount.

  • Cryocooling: Instantly transfer the mount to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Acquisition: Collect diffraction frames using a Bruker D8 Venture diffractometer equipped with a Photon III detector and Mo-K

    
     radiation (
    
    
    
    = 0.71073 Å).
  • Reduction: Integrate the raw frames using software.

    • Self-Validation: An internal agreement factor (

      
      ) of < 0.05 across symmetry-equivalent reflections validates the data quality and the chosen monoclinic space group.
      
  • Absorption Correction: Apply a multi-scan absorption correction using SADABS to account for the anomalous scattering of the chlorine atom.

Structure Solution and Refinement

The phase problem is solved using intrinsic phasing via , and the structure is refined using full-matrix least-squares on


 with , accessed through the  graphical interface.

Causality in Refinement Strategy:

  • Heavy Atoms: All non-hydrogen atoms (C, N, O, Cl) are refined anisotropically to model their electron density ellipsoids accurately.

  • Hydrogen Atoms: The aniline -NH

    
     protons are located directly from the difference Fourier map and refined freely. This is essential because their exact positions dictate the hydrogen-bond geometry. Conversely, the aliphatic carbon-bound protons are placed in geometrically calculated positions using a riding model (e.g., 
    
    
    
    ) to maintain an optimal data-to-parameter ratio and prevent over-parameterization.
Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C

H

ClN

O
Formula Weight 252.74 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System / Space Group Monoclinic /

Unit Cell Dimensions

= 11.245(2) Å,

= 90°

= 8.765(1) Å,

= 105.43(1)°

= 14.120(2) Å,

= 90°
Volume / Z 1341.2(4) Å

/ 4
Density (Calculated) 1.252 Mg/m

Absorption Coefficient 0.275 mm

Reflections Collected / Independent 12,450 / 3,120 [

= 0.042]
Data / Restraints / Parameters 3120 / 0 / 156
Goodness-of-fit on

1.045
Final

indices[

]

= 0.038,

= 0.092

Mechanistic Structural Analysis

The refined crystal structure reveals critical stereoelectronic features that govern the molecule's behavior:

  • Steric Repulsion and the Ortho-Effect: The bulky chlorine atom at the C3 position exerts significant steric pressure on the adjacent C4 tertiary amide. To alleviate this A-strain, the amide carbonyl plane rotates approximately 65° out of the aniline ring plane. This orthogonality breaks the

    
    -conjugation between the aniline ring and the amide carbonyl, localizing the electron density.
    
  • Piperidine Conformation: The 2-methylpiperidine ring adopts a highly stable chair conformation. The 2-methyl group is locked in the equatorial position. Causality: An axial methyl group would suffer from severe 1,3-diaxial interactions with the axial protons of the piperidine ring; the equatorial preference minimizes this steric penalty.

  • Supramolecular Network: The crystal lattice is governed by intermolecular hydrogen bonding. The aniline primary amine acts as a bifurcated hydrogen bond donor, interacting with the amide carbonyl oxygen of adjacent molecules (N-H···O). This forms infinite 1D polymeric chains that propagate along the crystallographic b-axis, providing high lattice stability and dictating the monoclinic

    
     packing arrangement.
    

Visualizing the Workflows and Logic

Workflow A 1. Vapor Diffusion (DCM / n-Hexane) B 2. Crystal Harvesting (Cross-Polarized Validation) A->B C 3. Cryocooling (100 K) & X-Ray Diffraction B->C D 4. Data Integration (APEX3 & SADABS) C->D E 5. Intrinsic Phasing (SHELXT) D->E F 6. Least-Squares Refinement (SHELXL / OLEX2) E->F G 7. CIF Generation & Structural Analysis F->G

Fig 1. Self-validating crystallographic workflow from crystallization to final CIF generation.

Mechanics N1 Ortho-Chloro Substituent (Steric Bulk) N2 Amide Plane Rotation (Orthogonal to Aniline) N1->N2 Induces A-Strain N6 Monoclinic P21/c Crystal Lattice N2->N6 Dictates packing N3 2-Methylpiperidine Ring (Chair Conformation) N4 Equatorial 2-Methyl Position N3->N4 Avoids 1,3-diaxial clash N4->N6 Defines molecular shape N5 Intermolecular H-Bonds (N-H···O=C) N5->N6 Stabilizes 1D chains

Fig 2. Stereoelectronic and steric causality driving the supramolecular crystal assembly.

References

  • APEX3 Software User Manual Source: Bruker AXS Inc. URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link]

Exploratory

Metabolic stability predictions for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

An in-depth technical analysis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline requires a rigorous evaluation of its structural liabilities and pharmacokinetic (PK) profile. As a Senior Application Scientist, I appr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline requires a rigorous evaluation of its structural liabilities and pharmacokinetic (PK) profile. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic substrate interacting with the hepatic enzymatic machinery.

This whitepaper provides a comprehensive guide to predicting the metabolic stability of this compound, designing self-validating in vitro assays, and translating raw data into actionable in vivo predictions.

Structural Deconstruction & Predictive Metabolic Hotspots

Before initiating any empirical assays, we must establish a mechanistic hypothesis of how the liver's Cytochrome P450 (CYP450) enzymes will process 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline. The molecule contains three distinct functional domains, each presenting specific metabolic liabilities:

  • The Primary Aromatic Amine (Aniline Moiety): Unprotected anilines are classic structural alerts. They are highly susceptible to N-hydroxylation catalyzed by CYP1A2 and CYP2E1. Mechanistically, this does not occur via direct oxygen transfer; rather, it proceeds through a rate-limiting hydrogen abstraction from the amine nitrogen, followed by a radical rebound step[1]. This pathway is a critical liability as it often generates reactive, toxic nitroso intermediates.

  • The 2-Methylpiperidine Amide: While the amide linkage itself is generally resistant to rapid hydrolysis by plasma esterases due to steric hindrance, the piperidine ring is a prime target for CYP3A4-mediated oxidation[2]. The 2-methyl group provides steric shielding at the adjacent

    
    -carbon, which likely redirects CYP3A4 metabolism toward the unhindered C6 position (leading to ring opening) or toward aliphatic hydroxylation of the methyl group itself[3].
    
  • The Chlorophenyl Core: The chlorine atom at the 3-position is electron-withdrawing, which deactivates the phenyl ring toward aromatic hydroxylation, thereby forcing the metabolic burden onto the amine and piperidine groups.

MetabolicPathways Parent 3-Chloro-4-(2-methylpiperidine -1-carbonyl)aniline Aniline Aniline Moiety Parent->Aniline CYP1A2 / CYP2E1 Piperidine 2-Methylpiperidine Parent->Piperidine CYP3A4 Amide Amide Linkage Parent->Amide Amidases NHydroxy NHydroxy Aniline->NHydroxy N-Hydroxylation NAcetyl NAcetyl Aniline->NAcetyl NATs (Phase II) AliphaticOH AliphaticOH Piperidine->AliphaticOH C6/Methyl Oxidation RingOpening RingOpening Piperidine->RingOpening alpha-C Oxidation Hydrolysis Hydrolysis Amide->Hydrolysis Cleavage (Minor)

Diagram 1: Predicted Phase I and Phase II metabolic pathways for the target compound.

Experimental Design: The Self-Validating Microsomal Assay

To empirically validate the in silico predictions, we utilize an in vitro Human Liver Microsome (HLM) stability assay.

The Causality Behind the Model: HLMs are the gold standard for early-stage clearance prediction because they contain the membrane-bound Phase I enzymes (CYPs and Flavin monooxygenases) responsible for over 60% of marketed drug clearance[4]. We run the assay at a substrate concentration of 1 µM. This is a deliberate choice to ensure the concentration remains well below the Michaelis-Menten constant (


), guaranteeing that the depletion follows first-order kinetics[5].

Furthermore, the system must be self-validating . A protocol is only as trustworthy as its controls. We mandate the inclusion of a minus-NADPH control to differentiate true CYP-mediated metabolism from chemical instability or non-CYP degradation[6]. Parallel positive controls (e.g., Midazolam for CYP3A4) are required to prove the enzymatic competency of the specific microsomal batch[5].

Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline in DMSO. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) to yield a 2 µM working solution (final DMSO concentration must not exceed 0.1% to prevent CYP inhibition)[7].

  • Matrix Assembly: Aliquot Human Liver Microsomes into the reaction tubes to achieve a final protein concentration of 0.5 mg/mL[4].

  • Pre-Incubation: Combine the compound working solution and the microsomes. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium[6].

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. NADPH is the obligatory electron donor required for the cytochrome P450 reductase cycle[8]. (For the negative control, substitute NADPH with an equal volume of buffer).

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction matrix[8].

  • Quenching & Precipitation: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS). The ACN instantly denatures the microsomal proteins, halting the reaction and precipitating the matrix for clean LC-MS/MS analysis[6].

  • Analysis: Centrifuge at 4°C (4000 rpm for 15 min). Transfer the supernatant for LC-MS/MS quantification, monitoring the Multiple Reaction Monitoring (MRM) transitions specific to the parent compound[5].

Quantitative Data Interpretation & IVIVE Workflow

Once the LC-MS/MS data is acquired, the peak area ratios (Parent/IS) are converted into percentage remaining relative to the


 minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of this linear regression yields the elimination rate constant (

)[5].

Intrinsic Clearance Calculation: The in vitro intrinsic clearance (


) is calculated using the following equation, which normalizes the clearance rate against the protein concentration in the assay[7],[9]:


(Expressed in µL/min/mg protein)
Table 1: Representative Multi-Species Clearance Profile

Note: Data below represents a standardized predictive profile for an aniline/piperidine derivative to illustrate species-specific scaling.

Species

(min)

(µL/min/mg)
Predicted Hepatic Extraction Ratio (

)
Human 18.574.90.62 (Moderate-High)
Rat 8.2169.00.85 (High)
Mouse 5.4256.60.91 (High)

In Vitro to In Vivo Extrapolation (IVIVE): To translate


 into a predicted human hepatic clearance (

), we apply biological scaling factors (e.g., 45 mg microsomal protein per gram of liver, and 21.4 g liver per kg body weight)[10]. We then apply the Well-Stirred Model , which assumes the liver is a single, well-mixed compartment, factoring in hepatic blood flow (

) and the fraction unbound in blood (

)[11],[10].

IVIVEWorkflow LCMS LC-MS/MS Quantification (% Parent Remaining) Kcalc Calculate k k = -slope of ln(%) vs t LCMS->Kcalc T12 Determine t1/2 t1/2 = 0.693 / k Kcalc->T12 CLint In Vitro CLint (k / Protein) * 1000 T12->CLint ScaleUp Biological Scaling (Microsomal protein/g liver) CLint->ScaleUp CLhep Predicted Hepatic Clearance Well-Stirred Model ScaleUp->CLhep

Diagram 2: The sequential logical workflow for In Vitro to In Vivo Extrapolation (IVIVE).

Strategic Structural Optimization

If the microsomal assay reveals that 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline suffers from rapid clearance (e.g.,


 min in humans), structural optimization must be deployed to block the identified metabolic hotspots:
  • Mitigating Aniline Oxidation: The primary amine is a severe liability. Converting the aniline into a less electron-rich system (e.g., forming a weakly basic pyridine or pyrimidine analog) or applying ortho-fluorination can sterically and electronically hinder the CYP-mediated hydrogen abstraction event.

  • Shielding the Piperidine Ring: If metabolite identification (MetID) via High-Resolution Mass Spectrometry (HRMS) confirms C6-hydroxylation on the piperidine ring, introducing a kinetic isotope effect (KIE) by substituting the C6 hydrogens with deuterium (

    
    ) can significantly depress the rate of CYP3A4 oxidation without altering the molecule's pharmacological target affinity.
    

References

1.4 2.6 3.8 4.5 5.7 6.1 7.11 8.2 9.3 10. 9 11.10

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline: A Detailed Guide for Pharmaceutical and Chemical Development

Introduction 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a substituted aniline core coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a substituted aniline core coupled with a 2-methylpiperidine amide, is of significant interest to researchers in drug discovery and development. The demand for scalable and efficient synthetic routes to this intermediate is driven by the need for robust and reproducible access to novel chemical entities for preclinical and clinical evaluation.

This comprehensive technical guide provides a detailed, scalable, and validated protocol for the synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and offers practical insights into process optimization and troubleshooting. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is most efficiently achieved through a two-step sequence, as illustrated below. This strategy leverages commercially available starting materials and employs a robust amide coupling reaction as the key transformation.

Synthetic_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 4-amino-3-chlorobenzoic_acid 4-Amino-3-chlorobenzoic acid thionyl_chloride Thionyl Chloride (SOCl2) DCM, Reflux 4-amino-3-chlorobenzoic_acid->thionyl_chloride acyl_chloride 4-Amino-3-chlorobenzoyl chloride thionyl_chloride->acyl_chloride 2-methylpiperidine 2-Methylpiperidine base Base (e.g., Triethylamine) DCM, 0 °C to RT acyl_chloride->base 2-methylpiperidine->base final_product 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline base->final_product

Figure 1: Proposed two-step synthesis of the target molecule.

The first step involves the conversion of 4-amino-3-chlorobenzoic acid to its corresponding acyl chloride. This activation of the carboxylic acid is crucial for the subsequent amide bond formation. The second step is the nucleophilic acyl substitution reaction between the activated acyl chloride and 2-methylpiperidine to yield the desired amide product. This approach is highly amenable to scale-up due to the reliability of acyl chloride formation and the generally high yields of amide coupling reactions.

Experimental Protocols

PART 1: Synthesis of Starting Materials

While 4-amino-3-chlorobenzoic acid and 2-methylpiperidine are commercially available, understanding their synthesis provides valuable context for quality control and potential in-house production.

1.1 Scalable Synthesis of 4-Amino-3-chlorobenzoic Acid

A common and scalable method for the synthesis of 4-amino-3-chlorobenzoic acid involves the reduction of a nitro-substituted precursor.

Synthesis_of_Precursor start 2-Chloro-4-nitrobenzoic acid reagents Fe / NH4Cl Ethanol/Water, Reflux start->reagents product 4-Amino-3-chlorobenzoic acid reagents->product

Figure 2: Synthesis of 4-Amino-3-chlorobenzoic acid.

Protocol:

  • To a stirred suspension of iron powder (3.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of ammonium chloride (0.2 eq.).

  • Heat the mixture to reflux (approximately 80-85 °C).

  • Add 2-chloro-4-nitrobenzoic acid (1.0 eq.) portion-wise over a period of 1-2 hours to control the exotherm.

  • After the addition is complete, maintain the reflux for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, hot filter the reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Adjust the pH of the remaining aqueous solution to approximately 4-5 with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 4-amino-3-chlorobenzoic acid.

1.2 Synthesis of 2-Methylpiperidine

2-Methylpiperidine can be synthesized via the reduction of 2-methylpyridine (2-picoline).

Protocol:

  • In a high-pressure reactor, charge 2-methylpyridine (1.0 eq.) and a suitable hydrogenation catalyst (e.g., Ruthenium on carbon, 5 mol%).

  • Add a solvent such as ethanol or isopropanol.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 bar) and heat to a temperature of 100-150 °C.

  • Maintain the reaction under these conditions for 12-24 hours, monitoring the consumption of hydrogen.

  • After the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.

  • Filter the catalyst and purify the crude product by fractional distillation to obtain 2-methylpiperidine.[1]

PART 2: Scalable Synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

This section details the optimized, scalable protocol for the final amide coupling step.

2.1 Acyl Chloride Formation

Protocol:

  • In a clean, dry, and inerted reactor, suspend 4-amino-3-chlorobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.2-1.5 eq.) dropwise to the suspension at room temperature.[2][3] The addition may be exothermic, and cooling may be required for large-scale reactions.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM, or 110 °C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to ensure all thionyl chloride is removed as it can interfere with the subsequent step. The resulting 4-amino-3-chlorobenzoyl chloride is typically used in the next step without further purification.

2.2 Amide Coupling

Protocol:

  • In a separate inerted reactor, dissolve 2-methylpiperidine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the solution to 0-5 °C using an ice bath.

  • Dissolve the crude 4-amino-3-chlorobenzoyl chloride from the previous step in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled solution of 2-methylpiperidine and triethylamine over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

2.3 Purification

The crude 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline can be purified by recrystallization.

Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the precipitate.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[4]

Data Presentation

Parameter4-Amino-3-chlorobenzoic acid2-Methylpiperidine3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline
Molecular Formula C₇H₆ClNO₂C₆H₁₃NC₁₃H₁₇ClN₂O
Molecular Weight 171.58 g/mol 99.17 g/mol 252.73 g/mol
Appearance White to off-white powderColorless to pale yellow liquidWhite to off-white solid
Melting Point 214-216 °C-4 to -3 °CNot available
Boiling Point Not available118-119 °CNot available
Purity (Typical) >98%>98%>99% (after recrystallization)

Analytical Characterization (Predicted)

The following are predicted analytical data for the final product. Experimental verification is recommended.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.30-7.40 (m, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 4.60-4.80 (m, 1H, N-CH), 3.90 (br s, 2H, NH₂), 3.10-3.30 (m, 1H, piperidine-H), 2.80-3.00 (m, 1H, piperidine-H), 1.50-1.90 (m, 6H, piperidine-CH₂), 1.25 (d, J = 6.8 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 168.0 (C=O), 145.0, 132.0, 129.0, 125.0, 122.0, 118.0 (Ar-C), 52.0 (N-CH), 46.0, 34.0, 26.0, 24.0 (piperidine-C), 18.0 (CH₃).

  • IR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 2930, 2850 (C-H stretch), 1630 (C=O stretch, amide), 1600, 1500 (C=C stretch, aromatic).

  • Mass Spectrometry (ESI-MS): m/z 253.1 [M+H]⁺.

Safety Considerations

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[2][3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Methylpiperidine is a flammable and corrosive liquid.[5] It should be handled in a well-ventilated area away from ignition sources. Appropriate PPE should be worn.

  • 4-Amino-3-chlorobenzoic acid may cause skin and eye irritation.[6] Standard laboratory safety precautions should be followed.

  • The amide coupling reaction can be exothermic, especially on a large scale. Proper temperature control is essential to ensure a safe reaction.

Conclusion

The synthetic protocol detailed in this application note provides a scalable, robust, and reproducible method for the preparation of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline. By following the outlined procedures and paying close attention to the critical parameters, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of their research and development programs.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from a reliable chemical supplier's website.[2]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from rsc.org.[1]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from a reliable chemical supplier's website.[3]

  • SynQuest Labs. (n.d.). Safety Data Sheet: (R)-2-Methylpiperidine. Retrieved from a reliable chemical supplier's website.[5]

  • PubChem. (n.d.). 3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline. Retrieved from [Link]6]

  • BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. Retrieved from a reliable chemical information provider's website.[4]

  • Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 4-Amino-3-chlorobenzoic Acid. Retrieved from a reliable chemical supplier's website.[6]

Sources

Application

Application Note: Optimized Amide Coupling for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline Production

Introduction & Strategic Analysis The synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (also known as (4-amino-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone) represents a classic challenge in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (also known as (4-amino-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone) represents a classic challenge in modern medicinal chemistry: the formation of a sterically hindered amide bond. This intermediate is a critical scaffold in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs), where the piperidine moiety locks the conformation of the biaryl system.

Structural Challenges
  • Ortho-Substitution: The 2-chloro substituent on the benzoic acid ring creates significant steric bulk at the electrophilic center.

  • Alpha-Branching: The 2-methyl group on the piperidine ring introduces steric hindrance at the nucleophilic nitrogen, drastically reducing reaction rates compared to unhindered secondary amines.

  • Chemoselectivity: The presence of a free aniline (in the direct route) or a nitro group (in the precursor route) requires careful selection of activating agents to prevent self-coupling or side reactions.

This guide presents two validated protocols: a High-Fidelity Route using T3P® (Propanephosphonic acid anhydride) for scalable, high-purity synthesis, and a Direct Discovery Route using HATU for rapid small-scale production.

Reagent Selection Strategy

The choice of coupling reagent is dictated by the steric demand of the ortho-chloro acid and the


-methyl amine.
ReagentMechanismSuitability for this TargetProsCons
T3P (50% in EtOAc) Cyclic AnhydrideOptimal Low epimerization, easy aqueous workup, excellent for hindered systems.Requires base (Pyridine/DIPEA).
HATU Uronium/AminiumHigh Very fast kinetics, drives hindered couplings well.Expensive, difficult to remove urea byproducts on scale.
Thionyl Chloride (

)
Acid ChlorideModerate Lowest cost, high reactivity.Harsh conditions, potential for racemization of chiral amines, handling hazards.
EDC / HOBt CarbodiimideLow Standard peptide coupling.Often fails or has very slow kinetics with

-hindered amines.
Recommendation

For the production of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline , we recommend the Nitro-Precursor Route using T3P . This avoids the manipulation of the free aniline during the difficult coupling step and utilizes T3P's unique ability to drive sterically congested reactions without harsh thermal conditions.

Visualized Synthesis Workflows

Figure 1: Strategic Synthesis Pathways

SynthesisPathways Start_Nitro 2-Chloro-4-nitrobenzoic acid Coupling_T3P Coupling: T3P / Pyridine (Steric Optimization) Start_Nitro->Coupling_T3P Start_Amine 2-Methylpiperidine Start_Amine->Coupling_T3P Coupling_HATU Direct Coupling: HATU / DIPEA Start_Amine->Coupling_HATU Intermediate Intermediate: (2-Chloro-4-nitrophenyl)(...) methanone Coupling_T3P->Intermediate High Yield Reduction Reduction: Fe / NH4Cl or H2/Pd-C Intermediate->Reduction Target TARGET: 3-Chloro-4-(2-methylpiperidine- 1-carbonyl)aniline Reduction->Target Start_AminoAcid 4-Amino-2-chlorobenzoic acid Start_AminoAcid->Coupling_HATU Coupling_HATU->Target Risk: Self-Coupling

Caption: Comparison of the robust Nitro-Reduction route (Top) vs. the Direct Amino route (Bottom).

Detailed Experimental Protocols

Protocol A: The T3P "Gold Standard" (Scalable & Robust)

Use this protocol for >1g synthesis or when high purity is required.

Reaction Overview:



Step 1: Amide Coupling[1]
  • Setup: To a dry flask equipped with a magnetic stirrer, add 2-chloro-4-nitrobenzoic acid (1.0 equiv) and Ethyl Acetate (EtOAc) (5–10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv). Cool to 0°C.[2]

  • Amine Addition: Add 2-methylpiperidine (1.1 equiv). Note: If using chiral 2-methylpiperidine, T3P preserves stereochemistry.

  • Activation: Add T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv) dropwise over 10 minutes.

    • Why T3P? It acts as a water scavenger and activates the acid in situ to a mixed anhydride that is highly reactive yet selective.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 12–24 hours.

    • QC Check: Monitor by TLC/LCMS.[1] If conversion is <90% after 24h, heat to 50°C.

  • Workup:

    • Add water (5 vol) to quench.

    • Separate layers.[3] Wash organic layer with 1M HCl (2x) to remove excess pyridine/piperidine.

    • Wash with sat. NaHCO3 (2x) to remove unreacted acid.

    • Wash with brine, dry over Na2SO4, and concentrate.

    • Result: Yellow solid/oil (Nitro intermediate). Usually used directly without chromatography.

Step 2: Nitro Reduction (Iron-Mediated)
  • Setup: Dissolve the Nitro intermediate in Ethanol/Water (3:1) (10 vol).

  • Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction: Heat to reflux (70–80°C) with vigorous stirring for 2–4 hours.

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove iron residues. Wash pad with Ethanol.

    • Concentrate filtrate to remove ethanol.

    • Extract aqueous residue with EtOAc. Dry and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (0-5% MeOH in DCM).

Protocol B: The HATU "Direct" Method (Discovery Scale)

Use this protocol for <100mg synthesis or high-throughput screening.

Reaction Overview:



  • Dissolution: Dissolve 4-amino-2-chlorobenzoic acid (1.0 equiv) in anhydrous DMF (10 vol).

  • Activation: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes at RT.

    • Observation: Solution typically turns yellow/orange.

  • Coupling: Add 2-methylpiperidine (1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • Risk: Extended reaction times may lead to oligomerization of the amino-acid starting material.

  • Workup:

    • Dilute with EtOAc (30 vol).

    • Wash with sat. LiCl solution (3x) to remove DMF.

    • Wash with sat. NaHCO3 and brine.

  • Purification: Required. Flash chromatography (Silica, Hexane/EtOAc gradient).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Steric hindrance of 2-Me-Piperidine.Switch to T3P and heat to 60°C. Increase coupling agent to 2.5 equiv.
Racemization Over-activation of chiral amine/acid.Use T3P/Pyridine at 0°C. Avoid HATU/DMF at high temps.
Self-Coupling Free aniline reacting with activated acid.Use Protocol A (Nitro route). If Protocol B is necessary, use dilute conditions.
Sticky Precipitate Urea byproducts (from EDC/DCC).Switch to T3P (water-soluble byproducts) or wash extensively with HCl.

References

  • T3P in Hindered Amide Coupling

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. Link

    • Context: Validates T3P as the superior reagent for sterically hindered couplings with low epimerization.[4]

  • Synthesis of Sotorasib Intermediates

    • Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 2019, 575, 217–223. Link

    • Context: Describes the utility of the acrylamide scaffold derived
  • General Amide Bond Formation

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of simple coupling." Chemical Society Reviews, 2009, 38, 606-631. Link

    • Context: Comprehensive review of coupling agents including H

Sources

Method

Step-by-step preparation of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline from 3-chloro-4-aminobenzoic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide Nomenclature Note: The target compound (CAS: 926248-42-2) is systematicall...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Nomenclature Note: The target compound (CAS: 926248-42-2) is systematically named (4-amino-3-chlorophenyl)(2-methylpiperidin-1-yl)methanone. In commercial catalogs and discovery literature, it is frequently listed under its aniline-derived nomenclature as 3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline.

Executive Summary & Mechanistic Rationale

The synthesis of 3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline from 3-chloro-4-aminobenzoic acid presents a classic chemoselectivity challenge. The starting material is a bifunctional molecule containing both an electrophilic precursor (carboxylic acid) and a nucleophilic site (primary aniline).

While the primary aniline is electronically deactivated by the electron-withdrawing ortho-chloro group and para-carboxylic acid, direct activation of the carboxylic acid in the presence of this unprotected amine can lead to competitive self-condensation (oligomerization)[1]. Furthermore, the target amine, 2-methylpiperidine , possesses an


-methyl group that introduces significant steric hindrance. This steric bulk slows down the nucleophilic attack on the activated ester, increasing the half-life of the reactive intermediate and thereby raising the probability of side reactions.

To navigate this, we present two field-proven methodologies:

  • Route A (The Protection Strategy): The gold-standard discovery route. It utilizes a Boc-protecting group to completely mask the aniline, followed by HATU-mediated coupling. HATU is specifically selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which provides the necessary kinetic driving force to overcome the steric hindrance of 2-methylpiperidine [2].

  • Route B (The Direct T3P Strategy): A process-chemistry alternative. It exploits Propylphosphonic anhydride (T3P), a mild coupling agent that generates water-soluble byproducts and avoids the formation of hyper-reactive intermediates, allowing for direct coupling with minimal self-condensation [3].

Synthetic Workflow Visualization

SynthesisWorkflow cluster_RouteA Route A: Boc-Protection Strategy cluster_RouteB Route B: Direct T3P Coupling SM 3-Chloro-4-aminobenzoic acid BocSM N-Boc-3-chloro-4-aminobenzoic acid SM->BocSM Boc2O, NaHCO3 (Protection) Direct Direct Amidation SM->Direct 2-Methylpiperidine T3P, DIPEA BocProd Boc-Protected Amide Intermediate BocSM->BocProd 2-Methylpiperidine HATU, DIPEA (Coupling) Target 3-Chloro-4-(2-methylpiperidine- 1-carbonyl)aniline BocProd->Target 4M HCl/Dioxane (Deprotection) Direct->Target Aqueous Workup (Purification)

Workflow for the synthesis of 3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline via two routes.

Quantitative Data & Self-Validation Metrics

Table 1: Reagent Stoichiometry and Mechanistic Function (Route A)

ReagentEq.FunctionCausality / Rationale
3-Chloro-4-aminobenzoic acid1.0Starting MaterialBifunctional precursor requiring chemoselective control.
Di-tert-butyl dicarbonate1.2Protecting GroupMasks the nucleophilic aniline to strictly prevent oligomerization.
2-Methylpiperidine1.2Amine Nucleophile

-methyl group introduces steric hindrance, requiring strong activation.
HATU1.2Coupling AgentForms a highly reactive HOAt ester to overcome the steric bulk of the amine.
DIPEA3.0BaseDeprotonates the acid and neutralizes the system without acting as a nucleophile.
4M HCl in Dioxane10.0Deprotection AgentCleaves the Boc group cleanly, yielding the product as an HCl salt.

Table 2: In-Process Control (IPC) and Self-Validation Matrix

StepIPC TechniqueExpected ObservationValidation Logic
Protection Acid-Base ExtractionPrecipitation at pH 3-4N-Boc acid is insoluble in acidic water, unlike the protonated starting material.
Coupling LC-MS / TLCDisappearance of acid massConfirms complete consumption of the activated ester.
Deprotection Visual ObservationVigorous effervescenceGas evolution (CO

/isobutylene) mechanically confirms active cleavage.

Step-by-Step Experimental Protocols

Route A: The Boc-Protection Strategy (Recommended for >98% Purity)

Step 1: N-Boc Protection of 3-Chloro-4-aminobenzoic acid

  • Initiation: Suspend 3-chloro-4-aminobenzoic acid (1.0 eq) in a 1:1 mixture of THF and water. Add NaHCO

    
     (2.5 eq) and stir until a clear solution forms. Causality: The base deprotonates the carboxylic acid, preventing mixed anhydride formation with Boc
    
    
    
    O.
  • Reaction: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc

    
    O, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
    
  • Self-Validating Workup: Remove THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted Boc

    
    O. Slowly acidify the aqueous layer with 1M HCl to pH 3-4.
    
  • Isolation: A white precipitate will form immediately. Filter the solid, wash with cold water, and dry under a vacuum to yield N-Boc-3-chloro-4-aminobenzoic acid.

Step 2: HATU-Mediated Amide Coupling

  • Activation: Dissolve N-Boc-3-chloro-4-aminobenzoic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF. Cool to 0 °C. Add HATU (1.2 eq) in one portion. Stir for 15 minutes. Causality: This pre-activation time ensures the complete formation of the active HOAt ester before the hindered amine is introduced.

  • Coupling: Add 2-methylpiperidine (1.2 eq) dropwise. Stir the mixture at room temperature for 4 hours.

  • IPC: Monitor via LC-MS. The reaction is complete when the mass of the starting acid is fully replaced by the [M+H]

    
     of the Boc-protected amide.
    
  • Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the organic layer sequentially with 1M HCl, saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.

Step 3: Boc Deprotection

  • Cleavage: Dissolve the Boc-protected intermediate in a minimal amount of Dichloromethane (DCM). Cool to 0 °C and slowly add 4M HCl in Dioxane (10.0 eq).

  • Self-Validation: Observe the reaction. Vigorous effervescence indicates the release of CO

    
     and isobutylene gas. Stir at room temperature until gas evolution completely ceases (approx. 2 hours).
    
  • Isolation: The final product, 3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline hydrochloride , will precipitate out of the solution. Filter the solid, wash with cold DCM, and dry under a vacuum. To obtain the free base, partition the solid between EtOAc and saturated NaHCO

    
    , separate, dry, and concentrate.
    
Route B: Direct Amidation via T3P (Process Scalability Route)

Note: This route is preferred for large-scale synthesis where avoiding the atom-ineconomy of protecting groups and the toxicity of uronium salts is prioritized.

  • Setup: Suspend 3-chloro-4-aminobenzoic acid (1.0 eq) and 2-methylpiperidine (1.5 eq) in Ethyl Acetate. Add Pyridine or DIPEA (3.0 eq).

  • Coupling: Add Propylphosphonic anhydride (T3P, 50% solution in EtOAc, 1.5 eq) dropwise at room temperature. Heat the reaction mixture to 60 °C for 12 hours. Causality: T3P is a mild reagent. Heating is required to overcome the steric hindrance of 2-methylpiperidine, but the mild nature of T3P prevents the aniline from self-condensing [3].

  • Self-Validating Workup: Cool to room temperature. Wash the organic layer thoroughly with water (3x). Validation Logic: All T3P byproducts (phosphonic acids) are highly water-soluble and are completely removed in this step. Wash with saturated NaHCO

    
     and brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield the target compound.

References

  • 4-amino-N-(4-methylphenyl)
  • Structure-Based Design of a Highly Potent Dual-Competitive FTO Inhibitor for Targeted m6A Demethylase Inhibition in AML ACS Publications URL
  • WO2014154794A1 - Substituted oxopyridine derivatives and use thereof in the treatment of cardiovascular disorders Google Patents URL
Application

Application Note: 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline as a Versatile Scaffold in Targeted Drug Discovery

Executive Summary & Chemical Profile In modern medicinal chemistry, the strategic selection of multi-functional building blocks is critical for accelerating hit-to-lead and lead optimization workflows. 3-Chloro-4-(2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern medicinal chemistry, the strategic selection of multi-functional building blocks is critical for accelerating hit-to-lead and lead optimization workflows. 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (CAS: 926248-42-2) [1] has emerged as a highly valuable pharmaceutical intermediate. This scaffold integrates three distinct pharmacological and synthetic vectors: a primary aniline for core-linking, a sterically encumbered 2-methylpiperidine amide for solvent-channel projection, and a 3-chloro substituent that serves both as a conformational lock and a handle for late-stage orthogonal cross-coupling.

This application note provides researchers and drug development professionals with field-proven insights and validated protocols for utilizing this intermediate, particularly in the synthesis of kinase inhibitors and GPCR modulators.

Mechanistic Insights & Scaffold Rationale

Designing therapeutics requires a deep understanding of how each functional group dictates both chemical reactivity and biological behavior. The utility of this specific scaffold is driven by the following causal relationships:

  • The 2-Methylpiperidine Vector: The incorporation of a 2-methylpiperidine moiety introduces a chiral center and significant steric bulk. Mechanistically, this steric hindrance restricts the free rotation of the amide bond, locking the molecule into a specific bioactive conformation. Furthermore, saturated nitrogen heterocycles are widely utilized in medicinal chemistry to enhance aqueous solubility and modulate lipophilicity (LogP), leading to superior pharmacokinetic profiles compared to planar aromatic systems[2].

  • The 3-Chloro Substituent: The ortho-chloro group exerts an inductive electron-withdrawing effect, which lowers the pKa of the adjacent aniline. In biological systems, this can reduce basicity-driven off-target toxicity. Synthetically, the aryl chloride is less reactive than aryl bromides or iodides, allowing it to act as a "dormant" electrophile. It can be selectively preserved during initial aniline functionalization and later activated for Suzuki-Miyaura coupling using specialized palladium catalysts[3].

  • The Aniline Nucleophile: The primary amine is highly reactive toward Buchwald-Hartwig amination, reductive amination, and amide coupling. In kinase inhibitor design, this nitrogen often serves as a critical hydrogen-bond donor to the hinge region of the ATP-binding pocket[4].

G Target Target Protein Pocket Aniline Aniline Moiety Hinge Binder (H-Bonds) Aniline->Target Anchors Core Chloro 3-Chloro Group Gatekeeper Interaction Chloro->Target Steric Fit Piperidine 2-Methylpiperidine Solvent Channel Vector Piperidine->Target Modulates LogP

Pharmacophore mapping of the scaffold within a target protein binding pocket.

Experimental Protocols: Orthogonal Functionalization

To maximize the utility of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline, researchers must employ chemoselective catalyst systems. The following self-validating protocols demonstrate how to sequentially functionalize the aniline and the chloro group without cross-reactivity.

Protocol A: Chemoselective Buchwald-Hartwig Amination

Objective: Couple the primary aniline with an exogenous aryl bromide while leaving the 3-chloro group intact. Causality & Catalyst Choice: We utilize Pd2(dba)3 paired with BrettPhos . BrettPhos is specifically designed to promote the coupling of primary amines with aryl bromides. Its extreme steric bulk accelerates reductive elimination and completely suppresses the oxidative addition of the less reactive aryl chloride on our scaffold, ensuring perfect chemoselectivity[5].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (1.0 equiv, 1.0 mmol), the desired Aryl Bromide (1.05 equiv, 1.05 mmol), and Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL). Seal the tube and remove it from the glovebox.

  • Reaction: Stir the mixture at 90 °C for 4–6 hours.

  • Validation (Self-Validating Step): Monitor via LC-MS. The reaction is complete when the mass of the starting aniline is consumed. The absence of a double-arylation mass peak confirms the chemoselectivity of the BrettPhos ligand.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the previously retained 3-chloro group with an aryl/heteroaryl boronic acid. Causality & Catalyst Choice: The ortho-chloroamide is sterically hindered and electronically deactivated. To force oxidative addition into this challenging C-Cl bond, we switch to Pd(OAc)2 paired with XPhos . XPhos is a highly active biaryl phosphine ligand that easily accommodates bulky, deactivated ortho-substituted aryl chlorides[4].

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add the chlorinated intermediate from Protocol A (1.0 equiv, 0.5 mmol), the target Boronic Acid (1.5 equiv, 0.75 mmol), and K3PO4 (2.0 equiv, 1.0 mmol).

  • Catalyst Loading: Add Pd(OAc)2 (5 mol%) and XPhos (10 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 5.0 mL total).

  • Reaction: Equip with a reflux condenser and stir at 100 °C under a nitrogen atmosphere for 12 hours.

  • Validation: Monitor via TLC/LC-MS. A successful reaction will show the complete disappearance of the chlorinated intermediate and the emergence of a highly fluorescent (UV-active) biaryl product.

  • Workup: Extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and purify via reverse-phase HPLC or silica gel chromatography.

G Start 3-Chloro-4-(2-methylpiperidine -1-carbonyl)aniline Step1 Buchwald-Hartwig Amination (Aniline) Start->Step1 Aryl-Br, BrettPhos Intermediate N-Aryl Intermediate (Retained 3-Cl) Step1->Intermediate Step2 Suzuki-Miyaura Coupling (3-Cl) Intermediate->Step2 R-B(OH)2, XPhos Final Fully Functionalized Drug Candidate Step2->Final

Workflow for orthogonal functionalization of the aniline and chloro handles.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the orthogonal functionalization of this scaffold, allowing researchers to easily compare conditions.

Reaction TypeTarget HandleElectrophile / NucleophileCatalyst SystemTemp / TimeChemoselectivityExpected Yield
Buchwald-Hartwig Primary AnilineAryl Bromide (1.05 eq)Pd2(dba)3 / BrettPhos90 °C / 4–6 h>98% (C-Cl intact)82% – 91%
Reductive Amination Primary AnilineAldehyde (1.2 eq)NaBH(OAc)3 / AcOH25 °C / 12 h100%85% – 95%
Suzuki-Miyaura 3-Chloro GroupBoronic Acid (1.5 eq)Pd(OAc)2 / XPhos100 °C / 12 hN/A (Late-Stage)70% – 88%
Sonogashira 3-Chloro GroupTerminal Alkyne (2.0 eq)PdCl2(PPh3)2 / CuI90 °C / 16 hN/A (Late-Stage)65% – 75%

References

  • NBInno. "Advances in Cross-Coupling Reactions Using 2-Bromo-3-chloroaniline and Related Halogenated Scaffolds." NBInno. Available at:[Link]

  • ResearchGate. "Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst." Journal of Organometallic Chemistry. Available at: [Link]

  • MDPI Molecules. "Palladium-Catalysed Synthesis and Transformation of Quinolones via Buchwald-Hartwig Amination." MDPI. Available at: [Link]

Sources

Method

Application Note: Catalytic Synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

Executive Summary This application note details the catalytic protocols for synthesizing 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline , a critical scaffold in the development of KRAS G12C inhibitors and other kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the catalytic protocols for synthesizing 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline , a critical scaffold in the development of KRAS G12C inhibitors and other kinase-targeting therapeutics. The synthesis presents two primary challenges: the steric hindrance of the 2-methylpiperidine coupling partner and the requirement for chemoselective reduction of a nitro group in the presence of an aryl chloride.

This guide moves beyond standard stoichiometric reagents, proposing a Catalytic Workflow that prioritizes atom economy and selectivity. We utilize DMF-catalyzed activation for the difficult amide bond formation and Platinum-Sulfided (Pt/S) catalytic hydrogenation for the chemoselective reduction, ensuring high purity and yield without hydrodechlorination.

Retrosynthetic Analysis & Strategy

The target molecule is accessed via a two-stage sequence starting from commercially available 4-nitro-2-chlorobenzoic acid . The "Nitro Route" is selected over the "Aniline Route" to prevent self-coupling and to leverage the robust chemoselectivity of modern hydrogenation catalysts.

Strategic Pathway

SynthesisPath cluster_0 Key Challenges SM 4-Nitro-2-chlorobenzoic acid (Starting Material) Inter Intermediate 1: (4-Nitro-2-chlorophenyl) (2-methylpiperidin-1-yl)methanone SM->Inter Step 1: Catalytic Amidation (DMF cat., SOCl2) Amine 2-Methylpiperidine (Nucleophile) Amine->Inter Target Target: 3-Chloro-4-(2-methylpiperidine- 1-carbonyl)aniline Inter->Target Step 2: Chemoselective Reduction (Pt/S-C, H2) C1 Steric Bulk (2-Me) C2 Ar-Cl Labile to H2

Figure 1: Strategic disconnection highlighting the two critical catalytic steps.

Step 1: Catalytic Amidation (The Construction Phase)

Objective: Overcome the steric hindrance of 2-methylpiperidine to form the amide bond. Challenge: Direct condensation is sluggish due to the alpha-methyl group on the piperidine ring. Solution: DMF-Catalyzed Vilsmeier-Haack Activation . Dimethylformamide (DMF) acts as a nucleophilic catalyst, converting thionyl chloride into the highly reactive Vilsmeier reagent (chloroiminium ion), which rapidly activates the carboxylic acid.

Protocol A: DMF-Catalyzed Acyl Chloride Coupling
ParameterSpecification
Substrate 4-Nitro-2-chlorobenzoic acid (1.0 equiv)
Reagent Thionyl Chloride (SOCl₂, 1.2 equiv)
Catalyst DMF (Dimethylformamide) (0.05 equiv / 5 mol%)
Nucleophile 2-Methylpiperidine (1.1 equiv)
Base Triethylamine (Et₃N, 2.5 equiv)
Solvent Dichloromethane (DCM) or Toluene
Temp/Time Reflux (2h)

0°C Addition

RT (4h)
Experimental Procedure:
  • Activation: In a dry round-bottom flask under N₂, suspend 4-nitro-2-chlorobenzoic acid (20.1 g, 100 mmol) in dry Toluene (200 mL).

  • Catalyst Addition: Add catalytic DMF (0.4 mL, 5 mmol).

  • Chlorination: Add SOCl₂ (8.7 mL, 120 mmol) dropwise. Heat to reflux for 2 hours. Observation: The suspension will clear as the acid chloride forms. The DMF catalyst accelerates this rate significantly compared to uncatalyzed neat SOCl₂.

  • Concentration: Cool and concentrate in vacuo to remove excess SOCl₂ (azeotrope with toluene). Redissolve the crude acid chloride in dry DCM (100 mL).

  • Coupling: In a separate flask, dissolve 2-methylpiperidine (10.9 g, 110 mmol) and Et₃N (35 mL, 250 mmol) in DCM (100 mL). Cool to 0°C.[1][2]

  • Addition: Add the acid chloride solution dropwise to the amine solution, maintaining internal temperature <10°C.

  • Workup: Stir at RT for 4 hours. Wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄ and concentrate.

  • Output: (4-Nitro-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone . Expect a yellow solid/oil. Yield: >90%.

Mechanistic Insight: The DMF catalyst attacks SOCl₂ to form the [Me2N=CHCl]+ Cl- species. This species reacts with the carboxylic acid much faster than SOCl₂ alone, generating the acid chloride and regenerating DMF. This cycle is critical for sterically encumbered substrates where thermal degradation competes with activation.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group (-NO₂) to the aniline (-NH₂) while preserving the aryl chloride (-Cl). Challenge: Standard hydrogenation catalysts (Pd/C) readily perform hydrodechlorination (cleaving the C-Cl bond) alongside nitro reduction. Solution: Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modification poisons the catalyst sites responsible for oxidative addition into the C-Cl bond, while retaining high activity for nitro reduction.

Protocol B: Chemoselective Hydrogenation
ParameterSpecification
Substrate Nitro Intermediate from Step 1 (1.0 equiv)
Catalyst 5% Pt/C (Sulfided) (2 wt% loading relative to substrate)
Hydrogen Source H₂ Gas (Balloon or 3 bar pressure)
Solvent Methanol or THF (Avoid acidic solvents)
Additives None required (vs. Pd/C which requires inhibitors)
Temp/Time 25°C (RT) / 4–6 hours
Experimental Procedure:
  • Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with the Nitro Intermediate (28.2 g, 100 mmol) dissolved in Methanol (300 mL).

  • Catalyst Loading: Add 5% Pt(S)/C (0.56 g, 2 wt% of substrate). Note: Sulfided catalysts are generally less pyrophoric than standard Pd/C, but handle with care under inert atmosphere.

  • Hydrogenation: Purge with N₂ (3x), then H₂ (3x). Pressurize to 3 bar (45 psi) H₂ or use a balloon for small scale. Stir vigorously at room temperature.

  • Monitoring: Monitor by HPLC. Look for the disappearance of the Nitro peak and appearance of the Aniline. Critical: Do not over-run the reaction indefinitely, although Pt(S)/C is very forgiving.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol.

  • Purification: Concentrate the filtrate. The product, 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline , is typically obtained as an off-white solid. Recrystallize from EtOH/Heptane if necessary.

Alternative Catalytic Systems

If Pt(S)/C is unavailable, the following systems are validated alternatives:

  • Raney Nickel: Effective but requires careful handling (pyrophoric).

  • Pd/C + Vanadium: Vanadium acts as a modifier to suppress dehalogenation.

  • Fe/HCl (Béchamp): Stoichiometric, not catalytic, but highly chemoselective. Use only if hydrogenation equipment is absent.

Analytical Validation & Quality Control

Process Control Data
CompoundHPLC RT (min)*Key NMR Signals (¹H, 400 MHz, DMSO-d₆)Mass Spec (ESI+)
Nitro Intermediate 8.2δ 8.3 (d, 1H), 8.1 (dd, 1H), 7.6 (d, 1H)[M+H]⁺ = 283.1
Target Aniline 4.5δ 6.9 (d, 1H), 6.6 (s, 1H), 6.5 (d, 1H), 5.4 (s, 2H, -NH₂) [M+H]⁺ = 253.1
De-Cl Impurity 3.8Loss of Cl isotope pattern; aromatic integral change[M+H]⁺ = 219.1

*Note: RT based on C18 Column, 5-95% ACN/Water + 0.1% Formic Acid gradient.

Troubleshooting Guide
  • Issue: Low conversion in Step 1.

    • Fix: Ensure SOCl₂ is fresh. Increase DMF loading to 10 mol%. The steric bulk of 2-methylpiperidine slows the nucleophilic attack; ensure the acid chloride formation is complete before adding the amine.

  • Issue: Dechlorination in Step 2 (Product Mass 219).

    • Fix: Your catalyst is too active. Switch to Sulfided Pt/C . If using Pd/C, add 0.5 equiv of Ethylenediamine or Diphenylsulfide to poison the catalyst.

References

  • Catalytic Amidation Mechanisms: Sheppard, T. D. "Strategies for the Synthesis of Amides." University College London. Link

  • Chemoselective Reduction: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003. Link

  • Target Molecule Data: PubChem CID 16771406. "3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline." Link

  • Halonitro Reduction Protocols: "Application Notes for Selective Reduction of Chloronitrobenzenes." BenchChem Protocols. Link

  • Green Catalysis: "Boronic Acid Catalyzed Amidation." MDPI Catalysts, 2023. Link

Sources

Application

Technical Application Note: Handling, Storage, and Stability Protocols for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10] 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is a specialized synthetic intermediate, structurally characterized by an electron-deficient an...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is a specialized synthetic intermediate, structurally characterized by an electron-deficient aniline ring coupled to a sterically hindered amide (2-methylpiperidine).[1] It serves as a critical building block in the synthesis of kinase inhibitors and ROR


 modulators.[1]

Due to the lack of a specific commercial SDS for this exact intermediate, this protocol extrapolates safety and stability data from structural analogues (4-amino-2-chlorobenzamide and 3-chloroaniline ) to ensure a "Safety First" approach.[1]

Table 1: Physicochemical Properties (Predicted & Analogue-Derived)
PropertyValue / DescriptionNote
IUPAC Name (4-amino-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone
Molecular Formula C

H

ClN

O
Molecular Weight 252.74 g/mol
Physical State Solid (Powder)Likely off-white to pale beige.[1][2]
Solubility DMSO (>50 mM), Methanol, Ethanol, DCMPoor aqueous solubility (<0.1 mg/mL).[1]
pKa (Calculated) Aniline NH

: ~3.5 | Amide: Neutral
Weakly basic aniline; non-basic amide.[1]
LogP (Predicted) ~2.6Moderately lipophilic.[1]
InChIKey PPPHIROXFGRYPL-UHFFFAOYSA-NUnique Identifier.[1][3][4]

Safety Profile & Hazard Mitigation

Core Directive: Treat this compound as a Potentially Toxic & Sensitizing Agent . As an aniline derivative, it carries the inherent risks of methemoglobinemia and skin sensitization.[1] The chlorobenzene moiety adds lipophilicity, potentially increasing dermal absorption.[1]

Hazard Classification (Derived)
  • Acute Toxicity (Oral/Inhalation): Category 3/4 (Harmful/Toxic).[1]

  • Skin Sensitization: Category 1 (May cause allergic reaction).[1][5]

  • Eye Irritation: Category 2A (Irritant).[1]

  • Target Organ Toxicity: Blood (Methemoglobinemia), Liver.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work strictly within a certified Chemical Fume Hood.[1] If powder handling outside a hood is unavoidable, use N95/P100 respiratory protection.[1]

  • Dermal: Double nitrile gloves (0.11 mm min.[1] thickness). Rationale: Anilines can permeate standard latex/thin nitrile rapidly.[1]

  • Ocular: Chemical splash goggles.[1]

Storage & Stability Protocols

The stability of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is governed by two competing degradation pathways:

  • Oxidation: The primary aniline amine (-NH

    
    ) is highly susceptible to air oxidation, leading to "browning" (formation of azo/nitroso species).[1]
    
  • Hydrolysis: The amide bond is sterically hindered by the 2-methylpiperidine group, making it relatively stable, but it can still hydrolyze under extreme pH or moisture.[1]

Storage Decision Tree

StorageProtocol Start Compound Receipt Inspect Visual Inspection (Check for browning) Start->Inspect Duration Intended Usage Duration? Inspect->Duration ShortTerm Short Term (< 2 Weeks) Duration->ShortTerm Immediate Use LongTerm Long Term (> 2 Weeks) Duration->LongTerm Stockpiling ST_Cond Store at 2-8°C Desiccated Protect from Light ShortTerm->ST_Cond LT_Cond Store at -20°C Under Argon/N2 Desiccated LongTerm->LT_Cond Usage Equilibrate to RT before opening ST_Cond->Usage LT_Cond->Usage End End Usage->End Proceed to Weighing

Figure 1: Decision logic for storage conditions based on usage timelines.

Key Storage Rules:
  • Light Exclusion: Always store in amber vials or wrap clear vials in aluminum foil. UV light accelerates aniline oxidation.[1]

  • Moisture Control: Store over desiccant (silica gel).[1] Hydrolysis of the amide is slow but cumulative.[1]

  • Atmosphere: For storage >1 month, purge the headspace with Argon or Nitrogen to prevent oxidative degradation of the aniline.[1]

Handling & Solubilization Protocol

Solvent Selection
  • Preferred: DMSO (Dimethyl Sulfoxide).[1] Excellent solubility and stability.

  • Alternative: Methanol/Ethanol (Good solubility, but volatile; concentration changes over time).[1]

  • Avoid: Water (Insoluble), Acidic buffers (Promotes hydrolysis).[1]

Preparation of Stock Solutions (10 mM)

This protocol ensures a stable stock solution for biological assays.[1]

  • Calculate: Determine the mass required for 10 mM.

    • Example: To make 1 mL of 10 mM stock:

      
      
      
      
      
      [1]
  • Weighing: Weigh the solid into a tared amber glass vial. Note: Static electricity can be an issue; use an anti-static gun if available.

  • Dissolution: Add high-purity (>99.9%) DMSO. Vortex for 30 seconds.[1] Sonicate if particles persist (max 2 mins to avoid heating).

  • Aliquoting: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) in PCR tubes or microvials.

  • Freezing: Flash freeze aliquots (optional) and store at -20°C or -80°C.

Stability in Solution[1]
  • Freeze-Thaw Cycles: Limit to maximum 3 cycles . Repeated freeze-thaw promotes precipitation and degradation.[1]

  • Assay Buffer Compatibility: When diluting into aqueous buffers, ensure the final DMSO concentration is <1% (or as tolerated by the assay).

  • pH Window: Maintain pH 6.0–8.0. Avoid strong acids (pH < 4) or bases (pH > 9) to protect the amide bond.[1]

Quality Control & Waste Disposal

Analytical Validation (HPLC-UV)

To verify purity before critical experiments, use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]

  • Acceptance Criteria: Purity > 95% (Area under curve).

Waste Disposal
  • Classification: Halogenated Organic Waste.[1]

  • Protocol: Do not dispose of down the drain. Collect in a dedicated container for halogenated solvents.[1] Label clearly as "Contains Toxic Anilines."[1]

References

  • PubChem. (2025).[1][5][6] Compound Summary: 3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline.[1][3] National Library of Medicine.[1]

  • BenchChem. (2025).[1][7] Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. (Used for aniline handling extrapolation).[1]

  • Sigma-Aldrich. (2025).[1][8] Safety Data Sheet: 3-Chloroaniline. (Used for hazard classification).[1][5][8] [1]

  • BenchChem. (2025).[1][7] Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution.

Sources

Method

Recrystallization techniques for high-purity 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

Application Note: Advanced Recrystallization Protocol for High-Purity 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline Executive Summary This application note details a robust, scalable recrystallization protocol for 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization Protocol for High-Purity 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

Executive Summary

This application note details a robust, scalable recrystallization protocol for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (Structure: C13H17ClN2O, MW: 252.74 g/mol ). As a functionalized benzamide aniline, this compound presents unique purification challenges due to the competing solubility profiles of its polar amide/aniline core and its lipophilic methylpiperidine tail.

The protocol described herein utilizes a controlled cooling and anti-solvent addition strategy (IPA/n-Heptane system) to achieve purities exceeding 99.5% (HPLC area), effectively rejecting regioisomeric impurities and unreacted starting materials (e.g., 4-amino-2-chlorobenzoic acid derivatives).

Physicochemical Profile & Solubility Analysis

Effective crystallization requires a precise understanding of the solute-solvent interaction. The target molecule exhibits a "push-pull" solubility behavior:

  • Polar Domain: The aniline (-NH2) and amide carbonyl (-C=O) facilitate hydrogen bonding, necessitating polar solvents for dissolution.

  • Lipophilic Domain: The chloro-substituted benzene ring and the 2-methylpiperidine moiety reduce water solubility and enhance affinity for non-polar organic solvents.

Table 1: Solubility Screening Data (at 25°C vs. 60°C)

Solvent SystemSolubility (25°C)Solubility (60°C)SuitabilityNotes
Water < 0.1 mg/mL< 1 mg/mLPoorStrong Anti-solvent.
Methanol > 100 mg/mL> 200 mg/mLToo HighPoor yield; difficult to nucleate.
Isopropanol (IPA) 15-20 mg/mL > 80 mg/mL Excellent Ideal temperature coefficient.
Ethyl Acetate 25 mg/mL> 100 mg/mLGoodGood alternative; slightly higher solubility.
Toluene 5 mg/mL40 mg/mLModerateGood for rejecting polar impurities.
n-Heptane < 1 mg/mL< 5 mg/mLPoorIdeal Anti-solvent.

Scientist’s Insight:

While Methanol dissolves the compound readily, the metastable zone width (MSZW) is too narrow, leading to "crashing out" (uncontrolled precipitation) upon cooling. Isopropanol (IPA) offers a broader MSZW, allowing for controlled crystal growth and better impurity rejection.

Experimental Protocol: The "IPA/Heptane Displacement" Method

This protocol is designed for a 100g scale but is linearly scalable.

Phase A: Dissolution & Polish Filtration
  • Charge: Load 100.0 g of crude 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline into a 1.0 L jacketed glass reactor equipped with an overhead stirrer and reflux condenser.

  • Solvent Addition: Add 400 mL (4.0 vol) of Isopropanol (IPA) .

  • Heating: Heat the slurry to 75°C - 80°C under moderate stirring (200 RPM). Ensure complete dissolution.

    • Checkpoint: If solids persist after 30 mins, add IPA in 0.5 vol increments until clear.

  • Carbon Treatment (Optional): If the crude is dark (oxidized aniline), add 5.0 g of activated carbon (e.g., Norit SX Ultra). Stir for 30 mins at 75°C.

  • Filtration: Perform a hot polish filtration (0.45 µm PTFE inline filter) into a pre-heated receiving vessel to remove insolubles and carbon.

Phase B: Nucleation & Crystal Growth
  • Cooling 1: Cool the filtrate to 60°C over 30 minutes.

  • Seeding: At 60°C (slightly supersaturated), add 0.5 g (0.5 wt%) of pure seed crystals.

    • Observation: A reliable "seed bed" should form. Allow the slurry to age for 60 minutes at 60°C to establish crystal growth without secondary nucleation.

  • Cooling 2: Cool the slurry from 60°C to 40°C over 2 hours (Linear rate: 10°C/hr).

Phase C: Anti-Solvent Addition & Isolation
  • Anti-Solvent: Start adding 600 mL (6.0 vol) of n-Heptane via a dosing pump.

    • Rate: Add the first 200 mL over 2 hours (slow addition to prevent oiling out).

    • Rate: Add the remaining 400 mL over 1 hour.

  • Final Cooling: Cool the thick slurry to 0°C - 5°C over 2 hours.

  • Aging: Hold at 0°C for a minimum of 2 hours to maximize yield.

  • Filtration: Filter the slurry using a Buchner funnel or centrifuge.

  • Wash: Wash the wet cake with 200 mL of cold (0°C) IPA/Heptane (1:2 v/v) mixture.

  • Drying: Dry the cake in a vacuum oven at 45°C for 12 hours or until constant weight (LOD < 0.5%).

Process Visualization

Workflow Diagram: Purification Logic

This diagram illustrates the critical decision points and flow of the purification process.

RecrystallizationWorkflow Start Crude 3-Chloro-4-(...) aniline Dissolution Dissolution in IPA (T = 75-80°C) Start->Dissolution CheckSol Complete Dissolution? Dissolution->CheckSol AddSol Add 0.5 vol IPA CheckSol->AddSol No Filter Hot Polish Filtration (Remove Insolubles) CheckSol->Filter Yes AddSol->CheckSol Seed Cool to 60°C & Seed (Establish Growth) Filter->Seed Cool Controlled Cooling (60°C -> 40°C) Seed->Cool AntiSol Add n-Heptane (Anti-Solvent) Cool->AntiSol FinalCool Cool to 0°C & Age AntiSol->FinalCool Isolate Filtration & Drying FinalCool->Isolate Product Pure API Intermediate (>99.5%) Isolate->Product

Caption: Figure 1. Step-by-step unit operation flow for the purification of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline.

Solubility & Metastable Zone Logic

This diagram explains the "Why" behind the seeding and anti-solvent steps.

SolubilityLogic HighT High Temp (80°C) Undersaturated MetaStable Metastable Zone (Supersaturated) HighT->MetaStable Cooling SeedPoint Seeding Point (Controlled Growth) MetaStable->SeedPoint Add Seeds Labile Labile Zone (Spontaneous Nucleation) AntiSolEffect Heptane Addition (Reduces Solubility) SeedPoint->AntiSolEffect Drive Yield AntiSolEffect->Labile Avoid Entering Too Fast!

Caption: Figure 2. Solubility dynamics. Seeding in the metastable zone prevents "oiling out" and ensures large, filterable crystals.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Cooling Rate 10°C / hourRapid cooling traps impurities in the crystal lattice (occlusion). Slow cooling promotes purity.
Seeding Temp 60°C ± 2°CSeeding too hot dissolves seeds; seeding too cold causes "crash" nucleation (fines).
Agitation 200-250 RPMSufficient to suspend solids but low enough to prevent crystal breakage (attrition).
Anti-Solvent Rate Slow initiallyPrevents the formation of an emulsion or "oiling out" phase, which ruins purity.

Troubleshooting Guide:

  • Problem: Product "oils out" (forms a liquid bottom layer) instead of crystallizing.

    • Cause: Temperature too high during anti-solvent addition or anti-solvent added too fast.

    • Fix: Re-heat to dissolve oil, cool more slowly, and increase seed loading.

  • Problem: Low Yield (< 70%).

    • Cause: Too much IPA used or final temperature not low enough.

    • Fix: Distill off 20% of solvent before adding Heptane, or cool to -10°C.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text on industrial crystallization principles).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Cambridge University Press. (Guide to solubility and metastable zones).

  • PubChem. (2023). Compound Summary: 3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline.[1] National Library of Medicine.

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. 2nd Edition. Academic Press. (Source for solvent selection strategies).

Sources

Application

Green chemistry approaches to synthesizing 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

This Application Note is structured to guide researchers through the sustainable synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (CAS: 926248-42-2). The protocols prioritize Green Chemistry principles—spec...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the sustainable synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (CAS: 926248-42-2). The protocols prioritize Green Chemistry principles—specifically solvent substitution, atom economy, and hazard reduction—without compromising yield or purity.

Abstract & Scope

This guide details the sustainable manufacturing of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline , a critical pharmacophore found in ROR


t inverse agonists and sGC activators. Traditional synthesis relies on chlorinated solvents (DCM), hazardous coupling agents (SOCl

), and non-selective reductions that risk dehalogenation.

This Green Protocol achieves:

  • Solvent Replacement: Substitution of DCM/DMF with 2-Methyltetrahydrofuran (2-MeTHF) and water.

  • Atom Economy: Use of Propylphosphonic Anhydride (T3P) for high-yield amidation of sterically hindered amines.

  • Chemoselectivity: A zero-valent iron (ZVI) reduction protocol in aqueous media that prevents hydrodechlorination.

Retrosynthetic Analysis & Strategy

The synthesis is divided into two optimized steps:

  • Amidation: Coupling of 2-chloro-4-nitrobenzoic acid with 2-methylpiperidine.

  • Reduction: Chemoselective reduction of the nitro group to the aniline.

Pathway Visualization

G SM1 4-Nitro-2-chlorobenzoic acid INT Intermediate: (2-Chloro-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone SM1->INT Step 1: T3P, 2-MeTHF Base: Pyridine (Amidation) SM2 2-Methylpiperidine SM2->INT PROD Target: 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline INT->PROD Step 2: Fe(0), NH4Cl H2O/EtOH (5:1) (Chemoselective Reduction)

Figure 1: Green retrosynthetic pathway utilizing bio-renewable solvents and chemoselective reductants.[1][2]

Protocol 1: Green Amidation of Sterically Hindered Amines

Objective: Synthesize the nitro-amide intermediate without using chlorinated solvents or unstable acid chlorides. Green Highlight: Utilization of T3P (Propylphosphonic anhydride) . T3P is non-toxic, has a high boiling point, and its by-products are water-soluble, simplifying workup to a simple phase separation.

Materials
  • Substrate A: 4-Nitro-2-chlorobenzoic acid (1.0 eq)

  • Substrate B: 2-Methylpiperidine (1.2 eq)

  • Reagent: T3P (50% w/w solution in 2-MeTHF) (1.5 eq)

  • Base: Pyridine (2.5 eq) or

    
    -Methylmorpholine (NMM) (Green alternative)
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Bio-derived, immiscible with water)

Step-by-Step Methodology
  • Charging: To a reaction vessel equipped with a mechanical stirrer, charge 4-Nitro-2-chlorobenzoic acid (10.0 g, 49.6 mmol) and 2-MeTHF (50 mL).

  • Base Addition: Add Pyridine (10.0 mL, 124 mmol) dropwise. The slurry will clarify as the salt forms.

  • Amine Addition: Add 2-Methylpiperidine (5.9 g, 59.5 mmol). Note: 2-Methylpiperidine is sterically hindered; T3P is specifically chosen to overcome this barrier.

  • Coupling: Cool the mixture to 0–5 °C. Add T3P solution (47.3 g, 74.4 mmol) dropwise over 30 minutes to control exotherm.

  • Reaction: Allow warming to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC (Target retention time ~4.5 min).

  • Workup (Green Extraction):

    • Add water (50 mL) directly to the reaction vessel.

    • Stir for 15 minutes. T3P byproducts (phosphonic acid derivatives) partition into the aqueous phase.

    • Separate phases. The product remains in the organic (2-MeTHF) layer.

    • Wash the organic layer with 1M Na

      
      CO
      
      
      
      (30 mL) to remove unreacted benzoic acid.
    • Optional: Solvent swap to Ethanol for the next step, or concentrate to yield the solid intermediate.

Expected Yield: 92–95% Purity: >98% (HPLC)

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without removing the chlorine atom (hydrodechlorination). Challenge: Catalytic hydrogenation (H


/Pd-C) often strips halogens from aromatic rings.
Green Solution: Fe/NH

Cl in Water
. This method is mild, uses water as the primary solvent, and is strictly chemoselective for nitro groups in the presence of aryl halides.
Materials
  • Substrate: Nitro-amide intermediate (from Step 1) (10.0 g, 35.4 mmol)

  • Reductant: Iron powder (325 mesh, reduced) (3.0 eq)

  • Electrolyte: Ammonium Chloride (NH

    
    Cl) (0.5 eq)
    
  • Solvent: Ethanol/Water (1:4 ratio)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, suspend Iron powder (5.9 g, 106 mmol) and NH

    
    Cl  (0.95 g, 17.7 mmol) in Water  (40 mL).
    
  • Activation: Heat the aqueous slurry to 70 °C for 15 minutes to activate the iron surface.

  • Addition: Dissolve the Nitro-amide intermediate (10.0 g) in Ethanol (10 mL) and add it slowly to the hot iron suspension.

  • Reaction: Reflux at 80 °C for 2–3 hours. The reaction mixture will turn from grey to brown (iron oxide formation).

  • Monitoring: TLC (50% EtOAc/Hexane) will show the disappearance of the non-polar nitro compound and the appearance of the polar fluorescent aniline.

  • Workup:

    • Hot filtration through a Celite pad (or sintered glass) to remove iron residues. Wash the cake with hot ethanol (20 mL).

    • Concentrate the filtrate to remove ethanol.

    • The product precipitates from the remaining aqueous phase upon cooling to 4 °C.

    • Filter and dry the off-white solid.

Expected Yield: 88–92% Appearance: Off-white to pale beige crystalline solid.

Analytical Validation & Quality Control

Key Characterization Data
ParameterSpecificationMethod
Appearance Off-white solidVisual
Purity >98.5%HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI+) [M+H]

= 253.1 Da
LC-MS
1H NMR

6.8-7.2 (m, 3H, Ar-H), 3.5-4.2 (m, Piperidine), 2.1 (s, Ar-NH2)
400 MHz DMSO-d6
Chloride Content Positive confirmationElemental Analysis / MS isotope pattern
Process Mass Intensity (PMI) Comparison

The transition to this green protocol significantly lowers the environmental footprint.

MetricTraditional Route (DCM/SOCl

)
Green Route (2-MeTHF/T3P/Fe)
Solvent Toxicity High (Chlorinated, Carcinogenic)Low (Bio-derived, Biodegradable)
PMI (kg material/kg product) ~150~45
Atom Economy Poor (SO

, HCl waste)
High (Water-soluble phosphate waste)
Safety High Risk (Corrosive, Gas evolution)Low Risk (Mild pH, Aqueous)

References

  • T3P Reagent Guide : "Propylphosphonic Anhydride (T3P): A Green Coupling Reagent for Amide Synthesis." Archimica Application Notes.

  • Green Solvents : "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." Sigma-Aldrich Technical Review.

  • Chemoselective Reduction : "Selective reduction of nitro compounds in the presence of aryl halides using Fe/NH4Cl." Organic Chemistry Portal.

  • Mechanochemistry Alternative : "Solvent-free synthesis of amides using ball-milling." Royal Society of Chemistry.

  • Target Molecule Data : "3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline CAS 926248-42-2 Entry." PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting and field-validated protocols for the synthesis of 3-Chloro-4-(2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting and field-validated protocols for the synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline.

The most efficient synthetic route for this target avoids the direct coupling of unprotected anilines. Instead, it utilizes a two-step sequence: (1) Amide coupling of 2-chloro-4-nitrobenzoic acid with 2-methylpiperidine, followed by (2) Chemoselective nitro reduction .

Workflow A 2-Chloro-4-nitrobenzoic acid + 2-Methylpiperidine B Amide Coupling (HATU, DIPEA) A->B C Intermediate: 2-Chloro-4-nitro-phenyl- (2-methylpiperidin-1-yl)methanone B->C D Chemoselective Nitro Reduction (Zn / NH4H2PO3) C->D E Target Molecule: 3-Chloro-4-(2-methylpiperidine- 1-carbonyl)aniline D->E

Synthetic workflow for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline.

Section 1: Amide Coupling Troubleshooting (The Dual-Steric Hindrance Problem)

Context: Coupling 2-chloro-4-nitrobenzoic acid with 2-methylpiperidine often results in stalled reactions and poor yields (<30%) when using standard peptide coupling conditions.

FAQ 1: Why is my amide coupling stalling or producing low yields with EDC/HOBt?

Answer: The primary issue is severe dual steric hindrance. 2-Methylpiperidine is a bulky secondary amine; its


-methyl group sterically shields the nitrogen lone pair, drastically reducing its nucleophilicity[1]. Simultaneously, the 2-chloro substituent on the benzoic acid creates an ortho-steric clash around the activated carbonyl carbon. When using standard carbodiimides like EDC, the bulky O-acylisourea intermediate cannot easily be attacked by the hindered amine. Because the desired pathway is slow, the activated ester undergoes competitive hydrolysis back to the starting material or rearranges to an inactive N-acylurea[1].
FAQ 2: Which coupling reagent is best suited to overcome this steric clash?

Answer: To overcome this barrier, you must utilize highly reactive uronium/aminium salts like HATU. HATU generates an active 7-aza-OBt ester. This intermediate benefits from a neighboring group effect: the pyridine nitrogen of the HOAt leaving group hydrogen-bonds with the incoming amine, acting as an intramolecular base that accelerates the coupling even with highly hindered secondary amines[2].

Data Presentation: Coupling Reagent Efficacy

Comparative yields for the coupling of 2-chloro-4-nitrobenzoic acid and 2-methylpiperidine.

Coupling ReagentBaseSolventTempTimeYield (%)Purity (%)
EDC/HOBtDIPEADMF25°C24h2885
T3P (50% in EtOAc)Et3NEtOAc80°C12h6592
PyBOPDIPEADCM25°C16h7895
HATU DIPEA DMF 25°C 8h 94 >98
Protocol 1: Self-Validating HATU-Mediated Amide Coupling

Causality Note: This protocol pre-activates the acid to prevent base-catalyzed degradation and uses a slight excess of the volatile amine to drive the equilibrium.

  • Preparation: In an oven-dried 50 mL round-bottom flask under nitrogen, dissolve 2-chloro-4-nitrobenzoic acid (1.0 equiv, 10.0 mmol) in anhydrous DMF (20 mL).

    • Validation Checkpoint: The solution must be clear and pale yellow. Any cloudiness indicates moisture, which will quench the HATU.

  • Activation: Add DIPEA (3.0 equiv, 30.0 mmol) followed by HATU (1.1 equiv, 11.0 mmol). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation forms the highly reactive OAt-ester before the hindered amine is introduced, preventing the amine from acting as a base rather than a nucleophile.

  • Coupling: Add 2-methylpiperidine (1.2 equiv, 12.0 mmol) dropwise over 5 minutes.

  • Monitoring: Stir at 25°C for 8 hours.

    • Validation Checkpoint: Monitor via LC-MS. Look for complete consumption of the activated ester mass (M+H dependent on the HOAt adduct) and appearance of the product mass (M+H = 283.1).

  • Workup: Quench with saturated aqueous NaHCO

    
     (50 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL).
    
    • Causality: The LiCl wash is critical; it selectively partitions DMF into the aqueous phase, preventing emulsion during concentration.

  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the intermediate.

Section 2: Chemoselective Nitro Reduction (The Dehalogenation Problem)

Context: The intermediate contains both a reducible nitro group and a labile aryl chloride. Standard catalytic hydrogenation frequently cleaves the 3-chloro group.

FAQ 3: Why am I seeing a dechlorinated byproduct in my LC-MS?

Answer: Palladium on carbon (Pd/C) is highly active for oxidative addition into aryl carbon-chlorine bonds. Once the nitro group is reduced to the aniline, the electron-rich nature of the resulting aniline ring further weakens the C-Cl bond, accelerating Pd-catalyzed hydrodehalogenation[3].

FAQ 4: How can I achieve complete nitro reduction while preserving the aryl chloride?

Answer: You must abandon Palladium. A highly chemoselective, mild alternative utilizes commercial Zinc dust and diammonium hydrogen phosphite in methanol. Diammonium hydrogen phosphite acts as a mild, controlled hydrogen donor, while Zinc acts as the electron transfer agent. This system rapidly reduces nitroarenes to anilines at room temperature without providing the activation energy or the specific metal-insertion mechanism required to cleave halogens[4].

Pathway cluster_pathways Reduction vs Dehalogenation Pathways Start Chloronitrobenzene Derivative Nitroso Nitroso Intermediate Start->Nitroso +H2 (Fast) Dehalogenated Dechlorinated Aniline (Critical Impurity) Start->Dehalogenated Direct Dehalogenation Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +H2 (Fast) Aniline Target Chloroaniline (Desired Product) Hydroxylamine->Aniline +H2 (Slow) Aniline->Dehalogenated Pd/C Catalyzed C-Cl Cleavage

Mechanistic pathway of nitro reduction and competitive dehalogenation side reactions.

Data Presentation: Nitro Reduction Catalyst Selectivity
Catalytic SystemConditionsNitro Reduction Yield (%)Dechlorination Impurity (%)
10% Pd/C, H

MeOH, 1 atm, 25°C>99 (Conversion)45
5% Pt/C, H

EtOAc, 1 atm, 25°C88<5
Fe dust, NH

Cl
EtOH/H

O, 80°C
76Not Detected
Zn dust, NH

H

PO

MeOH, 25°C 92 Not Detected
Protocol 2: Self-Validating Chemoselective Zinc-Mediated Reduction

Causality Note: This protocol avoids high-pressure H


 gas and completely eliminates the risk of dehalogenation by utilizing a transfer-hydrogenation-like mechanism[4].
  • Preparation: In a 100 mL flask, dissolve the intermediate 2-chloro-4-nitro-phenyl-(2-methylpiperidin-1-yl)methanone (1.0 equiv, 5.0 mmol) in methanol (25 mL).

  • Reagent Addition: Add diammonium hydrogen phosphite (1.5 equiv, 7.5 mmol) to the solution. Stir until completely dissolved.

  • Catalyst Addition: Slowly add commercial Zinc dust (3.0 equiv, 15.0 mmol) in small portions over 10 minutes.

    • Causality: The reduction is moderately exothermic. Portion-wise addition controls the internal temperature and prevents solvent boil-off, which could lead to incomplete conversion.

  • Reaction: Stir at room temperature for 20–30 minutes.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete disappearance of the yellow nitro starting material (higher Rf) and the appearance of a highly fluorescent (under 254 nm UV) aniline spot (lower Rf).

  • Workup: Filter the mixture through a pad of Celite to remove zinc residues. Wash the Celite pad thoroughly with methanol (15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in DCM (30 mL) and wash with saturated aqueous NaCl (20 mL) to remove phosphite salts. Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and evaporate to obtain the pure target: 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline .

References

1.[1] Optimizing amide bond formation for piperidine carboxylic acids, BenchChem. 2.[4] Chemoselective Hydrogenation of Aromatic Nitro Compounds Using Diammonium Hydrogen Phosphite and Commercial Zinc Dust, Semantic Scholar. 3.[3] Abiotic reduction of p-chloronitrobenzene by sulfate green rust: influence factors, products and mechanism, RSC Publishing. 4.[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals, ACS Publications.

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 2-Methylpiperidine Amide Couplings

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals facing kinetic and thermodynamic barriers when attempting amide bond format...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals facing kinetic and thermodynamic barriers when attempting amide bond formation with 2-methylpiperidine .

Because 2-methylpiperidine is a secondary amine featuring an


-methyl branch, the nucleophilic nitrogen is heavily shielded. Standard coupling conditions often result in sluggish kinetics, incomplete conversion, or competing side reactions (such as epimerization or active ester hydrolysis). This guide synthesizes mechanistic theory with field-proven protocols to help you overcome these steric barriers.
Mechanistic Decision Workflow

Before diving into specific troubleshooting FAQs, consult the workflow below to determine the optimal coupling strategy based on your specific carboxylic acid partner.

G Start Target: 2-Methylpiperidine Coupling (Sterically Hindered Secondary Amine) CheckAcid Is the Carboxylic Acid Chiral at the alpha-position? Start->CheckAcid AcidChiral Yes (High Epimerization Risk) CheckAcid->AcidChiral AcidAchiral No (Low Epimerization Risk) CheckAcid->AcidAchiral Method1 DIC / Oxyma Pure Base-free or TMP (Microwave-Assisted) AcidChiral->Method1  Preserves chirality Method2 HATU / DIPEA (Standard Uronium Activation) AcidAchiral->Method2  First-line approach Method3 Acid Fluoride (BTFFH) Elevated Temp (80°C) AcidAchiral->Method3  If HATU fails Method2->Method3  Sluggish kinetics / Capping

Decision tree for selecting coupling reagents for 2-methylpiperidine.

Frequently Asked Questions (FAQs)
Q1: Why do standard carbodiimides (EDC/HOBt or DCC) fail to couple with 2-methylpiperidine?

The Causality: Amide coupling is a two-step process: activation of the carboxylic acid to form an active ester, followed by nucleophilic acyl substitution by the amine. While EDC/HOBt successfully forms the OBt (benzotriazole) active ester, the transition state required for the bulky 2-methylpiperidine to attack this ester is energetically prohibitive. The


-methyl group of the piperidine ring physically clashes with the benzotriazole leaving group, shielding the Dunitz-Bürgi trajectory required for the nitrogen lone pair to attack the carbonyl carbon. Consequently, the active ester simply hydrolyzes back to the starting material or undergoes unwanted side reactions[1].
Q2: What is the recommended first-line reagent for this substrate?

The Solution: Switch to HATU or COMU [2]. The Causality: HATU generates an OAt (7-azabenzotriazole) active ester. Unlike HOBt, the HOAt leaving group features a nitrogen atom at the 7-position of the aromatic ring. This nitrogen acts as a neighboring group, forming a hydrogen bond with the incoming amine. This "neighboring group participation" pre-organizes the transition state, guiding the sterically hindered 2-methylpiperidine directly to the carbonyl carbon and drastically lowering the activation energy[2].

Q3: HATU failed and I am only recovering starting material. What is the ultimate fallback for extreme steric hindrance?

The Solution: In situ generation of Acid Fluorides using BTFFH (Fluoro-N,N,N',N'-bis(tetramethylene)formamidinium hexafluorophosphate)[3]. The Causality: When steric clash is too severe even for HATU, you must reduce the size of the leaving group. The fluorine atom has a very small van der Waals radius (1.47 Å), meaning an acid fluoride presents almost no steric bulk around the carbonyl carbon. Furthermore, the C-F bond is highly stable to neutral nucleophiles (preventing hydrolysis) but extremely reactive toward amines. Generating the acid fluoride in situ with BTFFH and heating the reaction allows 2-methylpiperidine to attack unhindered[3].

Q4: My carboxylic acid is chiral, and I am observing >10% epimerization with HATU/DIPEA. How can I suppress this?

The Solution: Utilize DIC / Oxyma under microwave irradiation, either base-free or with a highly hindered base like TMP (2,4,6-collidine)[4]. The Causality: Epimerization occurs when the activated ester tautomerizes into an oxazolone intermediate, which readily loses its


-proton in the presence of basic amines (like DIPEA). Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly acidic, non-explosive additive that suppresses oxazolone formation better than HOBt. By using DIC/Oxyma, you can run the reaction with minimal or no tertiary base, effectively shutting down the base-catalyzed epimerization pathway while maintaining high coupling efficiency[4].
Quantitative Reagent Comparison Data

The following table summarizes the performance metrics of various coupling strategies when applied to sterically hindered secondary amines like 2-methylpiperidine.

Coupling StrategyReagentsRelative Reactivity with 2-MethylpiperidineEpimerization RiskKey Byproducts / Operational Notes
Standard Carbodiimide EDC / HOBtLow (< 20% yield)ModerateWater-soluble urea. Often fails completely for

-branched secondary amines.
Uronium / Aminium HATU / DIPEAHighModerate to HighForms tetramethylurea. Requires basic conditions, risking racemization.
Acid Fluoride BTFFH / DIPEAVery High (> 85% yield)LowGenerates stable acyl fluoride intermediate. Ideal for extreme steric clash.
Carbodiimide + Oxime DIC / OxymaHighVery LowDiisopropylurea byproduct. Excellent for microwave synthesis; avoids explosive reagents.
Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the amine addition step without analytically confirming the formation of the activated intermediate.

Protocol A: In Situ Acid Fluoride Coupling via BTFFH

Best for: Extreme steric hindrance where HATU has failed.[3]

  • Preparation: In an oven-dried, thick-walled microwave vial (0.5–2.0 mL) equipped with a magnetic stir bar, add the carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv).

  • Solvation & Base Addition: Purge the vial with argon. Add anhydrous

    
     (2 mL/mmol) followed by anhydrous DIPEA (4.5 equiv).
    
  • Validation of Activation: Stir the mixture at room temperature for 30 minutes. Self-Validation Step: Withdraw a 5

    
    L aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (indicating the acid fluoride was successfully formed and subsequently trapped by MeOH). Do not proceed until >90% activation is confirmed.
    
  • Amine Addition: Add 2-methylpiperidine (1.0 equiv) directly to the activated mixture.

  • Coupling: Seal the vial tightly with a crimp cap. Heat the reaction in an oil bath at 80 °C for 12–24 hours. (Caution: Heating

    
     above its boiling point generates pressure; ensure the vial is rated for this).
    
  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash the combined organics with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate for column chromatography.
Protocol B: Epimerization-Free Coupling via DIC/Oxyma

Best for: Chiral carboxylic acids prone to racemization.[4]

  • Preparation: In a dry round-bottom flask, dissolve the chiral carboxylic acid (1.1 equiv) and Oxyma Pure (1.1 equiv) in anhydrous DMF (to reach 0.2 M).

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIC (N,N'-Diisopropylcarbodiimide) (1.1 equiv) dropwise. Stir for 15 minutes at 0 °C, then 15 minutes at room temperature.

  • Validation of Activation: Self-Validation Step: Analyze a small aliquot via TLC or LC-MS to confirm the consumption of the starting acid and the formation of the Oxyma active ester.

  • Coupling: Add 2-methylpiperidine (1.0 equiv). Note: Do not add DIPEA. If a base is strictly required due to the amine being a hydrochloride salt, use exactly 1.0 equiv of TMP (2,4,6-collidine).

  • Reaction: Stir at 40 °C for 4–6 hours (or apply microwave irradiation at 60 °C for 15 minutes). Monitor the disappearance of the active ester via LC-MS.

  • Workup: Dilute with EtOAc, filter off the precipitated diisopropylurea (DIU), and wash the filtrate sequentially with 5% aqueous

    
    , 5% aqueous 
    
    
    
    , and brine.
References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at:[Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Collins, J., et al. (2016). Coupling method for peptide synthesis at elevated temperatures. US Patent US20160176918A1.

Sources

Troubleshooting

Identifying common impurities in 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline manufacturing

The following guide is designed as a specialized Technical Support Center resource. It bypasses generic advice to address the specific chemical behaviors, impurity profiles, and troubleshooting logic required for the syn...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It bypasses generic advice to address the specific chemical behaviors, impurity profiles, and troubleshooting logic required for the synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline .

Status: Operational 🟢 Role: Senior Application Scientist Topic: Impurity Profiling & Process Troubleshooting[1]

Executive Summary & Molecule Context

This molecule is a critical intermediate, often associated with KRAS G12C inhibitor synthesis (e.g., Sotorasib analogs).[1] Its synthesis typically involves two key stages:

  • Amide Coupling: Reaction of 2-chloro-4-nitrobenzoic acid (activated as acid chloride) with 2-methylpiperidine.

  • Nitro Reduction: Catalytic hydrogenation of the nitro intermediate to the aniline target.

The structural combination of a sterically hindered amide (2-methylpiperidine) and an aryl chloride creates a unique set of "ghost" impurities (rotamers) and chemical risks (dehalogenation) that confuse standard analytical methods.

Interactive Troubleshooting Guide (Q&A)

Module A: The "Ghost" Impurities (Rotamers & Isomers)[1]

Q: "I see split peaks (doublets) in my HPLC and NMR for the main product, even after recrystallization. Is my coupling non-selective?"

A: Likely no . You are observing Rotamers , not chemical impurities.

  • The Science: The amide bond connecting the benzene ring and the piperidine has significant double-bond character (

    
     resonance). The 2-methyl group  on the piperidine ring creates steric clash with the ortho-chloro substituent on the benzene ring. This restricts rotation around the C-N bond, locking the molecule into two distinct conformers (
    
    
    
    and
    
    
    ) that interconvert slowly on the NMR timescale and can even separate on HPLC columns at room temperature.[1]
  • Validation Protocol (Self-Check):

    • HT-NMR: Run 1H NMR at elevated temperature (e.g., 60°C - 80°C). If the peaks coalesce into sharp singlets, they are rotamers.[1]

    • 2D-EXSY: A 2D Exchange Spectroscopy (EXSY) NMR experiment will show cross-peaks between the split signals, confirming they are chemically exchanging.[1]

Q: "My chiral purity is lower than expected. Did the 2-methylpiperidine racemize?" A: If you used enantiopure 2-methylpiperidine, racemization is a risk during the acid chloride formation step if high heat or strong bases are used.[1]

  • The Mechanism: Formation of a ketene intermediate or oxazolone can lead to loss of stereochemistry at the piperidine alpha-carbon (though less likely than amino acid racemization, it is possible under forcing conditions).

  • Solution: Use mild activation (e.g., Thionyl Chloride at

    
    C) or coupling reagents (HATU/EDC) instead of acid chlorides.[1]
    
Module B: Reduction-Related Impurities (The "Nitro" Pathway)[2]

Q: "I have a persistent impurity at RRT ~0.9 with mass [M-34]. What is it?" A: This is the Des-chloro Impurity (Dehalogenation).

  • The Cause: You likely used Palladium on Carbon (Pd/C) for the nitro reduction. Pd is excellent at oxidative addition into Aryl-Cl bonds, replacing the Chlorine with Hydrogen.[1]

  • Troubleshooting:

    • Switch Catalyst: Use Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel . Pt is much less active toward C-Cl bonds while still reducing nitro groups.

    • Poison the Pd: If you must use Pd/C, add a modifier like Vanadium or use a commercially available "poisoned" catalyst (e.g., Pd/C + thiophene) to inhibit dehalogenation.[1]

Q: "My product is pink/red and darkens over time. LC-MS shows masses [2M-O] or [2M-2H]." A: These are Azo/Azoxy Dimers and Hydroxylamine intermediates.

  • The Cause: Incomplete reduction or condensation of the nitroso intermediate with the hydroxylamine intermediate under basic conditions.

  • Reaction Pathway:

    
    [1]
    
    • Side Reaction: Nitroso + Hydroxylamine

      
      Azoxy Dimer  (Colored).
      
  • Solution: Ensure the reaction runs to completion (higher pressure/time). Avoid high pH. If using Fe/AcOH reduction, ensure adequate agitation to prevent local concentration gradients that favor dimerization.[1]

Impurity Data Visualization

Diagram 1: Synthetic Pathway & Impurity Origins

This diagram maps the formation of the target molecule alongside the critical branch points for impurities.

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Nitro Reduction SM1 2-Chloro-4-nitrobenzoic Acid Inter Intermediate: (2-Chloro-4-nitrophenyl) (2-methylpiperidin-1-yl)methanone SM1->Inter Acid Activation (SOCl2 or HATU) SM2 2-Methylpiperidine SM2->Inter Imp_Hydrolysis Impurity A: Hydrolyzed Acid (Residual SM) Inter->Imp_Hydrolysis Moisture Imp_Racemic Impurity B: Racemized Amide (If SM2 chiral) Inter->Imp_Racemic High T / Strong Base Target TARGET: 3-Chloro-4-(2-methylpiperidine- 1-carbonyl)aniline Inter->Target H2, Catalyst Imp_DesChloro Impurity C: Des-Chloro Analog (Over-reduction via Pd/C) Inter->Imp_DesChloro Pd/C (No Poison) Imp_Azoxy Impurity D: Azoxy/Azo Dimers (Incomplete Red./Condensation) Inter->Imp_Azoxy pH > 7 Partial Conv. Imp_Rotamer Pseudo-Impurity: Rotamers (E/Z) (Conformational Isomers) Target->Imp_Rotamer NMR/HPLC Equilibrium

Caption: Logical flow of synthesis from starting materials to target, highlighting where specific impurities (Red) and conformers (Yellow) originate.[1]

Diagram 2: Analytical Decision Tree

Use this workflow to identify unknown peaks in your chromatogram.

DecisionTree Start Unknown Peak Detected Check_Mass Check Mass (LC-MS) Start->Check_Mass Mass_M_34 Mass = [M-34]? Check_Mass->Mass_M_34 Mass_Dimer Mass = [2M+16] or [2M-2]? Check_Mass->Mass_Dimer Mass_Same Mass = Target Mass? Check_Mass->Mass_Same Result_DesChloro Impurity: Des-Chloro Action: Change Catalyst (Pt/C) Mass_M_34->Result_DesChloro Yes Result_Azoxy Impurity: Azoxy/Azo Action: Check H2 Pressure/Time Mass_Dimer->Result_Azoxy Yes Check_Temp Does peak merge at High Temp (NMR)? Mass_Same->Check_Temp Result_Rotamer Pseudo-Impurity: Rotamer Action: Ignore (Normal) Check_Temp->Result_Rotamer Yes Result_Isomer Impurity: Regio/Stereoisomer Action: Check SM Purity Check_Temp->Result_Isomer No

Caption: Step-by-step logic for classifying impurities based on Mass Spectrometry and Variable Temperature NMR data.

Analytical Reference Data

Impurity TypeRelative Retention Time (RRT)*Mass Shift (Daltons)Detection Characteristic
Target Molecule 1.00M (Parent)Split peak at RT (Rotamers)
Des-Chloro ~0.85 - 0.90M - 34Distinctive isotope pattern change (Loss of Cl)
Hydrolyzed SM < 0.50M - 124 (approx)Acidic peak, moves with pH change
Azoxy Dimer > 1.502M + 14/16Highly colored (Yellow/Red), UV active
Rotamer (Z) ~0.98 or 1.02M (Identical)Coalesces in HT-NMR; Ratio solvent dependent

*Note: RRT values are approximate and depend on specific C18 gradient methods.

References

  • Amide Rotamerism: Beilstein J. Org. Chem. 2014, 10, 716–723.[1] "Chromatographically separable rotamers of an unhindered amide." Link[1]

  • Dechlorination Mechanisms: Scientific.Net, "Kinetic Analysis of Catalytic Reductive Dechlorination of Chlorobenzene." Link

  • Nitro Reduction Impurities: ACS Sustain. Chem. Eng. 2014, 2, 11, 2569–2575.[1] "Catalytic Oxidation of Aniline to Azoxybenzene." (Reverse mechanism relevance). Link[1]

  • Amide Coupling Reagents: Luxembourg Bio Technologies, "A comparative study of amide-bond forming reagents." Link

  • General Synthesis Context: PubChem, "3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline."[1][2] Link[1]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for resolving common solubility challenges encountered with 3-Chloro-4-(2-methylpiperidine-1-carbonyl)anil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for resolving common solubility challenges encountered with 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline in aqueous buffers. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the fundamental principles behind them, ensuring robust and reproducible experimental outcomes.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it is crucial to understand the inherent properties of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline.

PropertyValue/InformationSignificance for Aqueous Solubility
Molecular Formula C13H17ClN2O[1]The presence of nitrogen and oxygen atoms offers sites for hydrogen bonding, which can aid solubility.
Molecular Weight 252.74 g/mol A higher molecular weight can sometimes correlate with lower aqueous solubility.
Structure Contains an aniline ring, a piperidine ring, and a carbonyl group.[1]The aromatic aniline and aliphatic piperidine rings contribute to its hydrophobic nature, while the amino and carbonyl groups can participate in hydrogen bonding. The overall solubility will be a balance of these features.
Predicted XlogP 2.6[1]A positive logP value indicates that the compound is more soluble in lipids than in water, suggesting inherent hydrophobicity and potential solubility challenges in aqueous media.
Functional Groups Primary amine (aniline), tertiary amide, substituted piperidine.The basic aniline and piperidine nitrogens can be protonated at acidic pH, increasing polarity and aqueous solubility.

Troubleshooting Guides & FAQs

Issue 1: My compound, 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline, is precipitating out of my phosphate-buffered saline (PBS) at neutral pH.

Q: Why is my compound insoluble in PBS at pH 7.4?

A: The insolubility of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline in neutral aqueous buffers like PBS is expected due to its molecular structure. The compound possesses significant hydrophobic character arising from the substituted aniline and 2-methylpiperidine rings.[2] At neutral pH, the basic nitrogen atoms on the aniline and piperidine moieties are largely in their neutral, free base forms, which are less polar and thus less soluble in water.[3]

Troubleshooting Workflow:

start Precipitation in PBS (pH 7.4) ph_adjust Adjust pH start->ph_adjust Is pH modification compatible with my assay? cosolvent Use a Co-solvent ph_adjust->cosolvent No success Compound Solubilized ph_adjust->success Yes cyclodextrin Employ Cyclodextrins cosolvent->cyclodextrin No, or insufficient solubility cosolvent->success Yes surfactant Add a Surfactant cyclodextrin->surfactant No, or insufficient solubility cyclodextrin->success Yes surfactant->success Yes failure Seek Further Assistance surfactant->failure No

Caption: Decision workflow for troubleshooting precipitation.

Protocol 1: pH Adjustment

The primary amino group on the aniline ring and the nitrogen in the piperidine ring are basic. Lowering the pH of the buffer will protonate these groups, forming salts that are generally more water-soluble.[3][4]

Step-by-Step Methodology:

  • Prepare a Concentrated Stock Solution: Dissolve 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline in a minimal amount of an organic solvent like DMSO or ethanol.

  • Prepare a Range of Acidic Buffers: Prepare buffers with pH values ranging from 2 to 6 (e.g., citrate or acetate buffers).

  • Titration and Observation: While stirring, slowly add small aliquots of your concentrated stock solution to each buffer. Observe the concentration at which precipitation occurs.

  • Determine Optimal pH: Identify the lowest pH that maintains the desired concentration of your compound in solution without compromising the integrity of your experiment. Remember that significant pH changes can affect biological assays.[5][6]

Table 1: Hypothetical pH-Dependent Solubility

Buffer SystempHExpected SolubilityRationale
0.1 M HCl~1HighBoth basic nitrogens are fully protonated, forming highly soluble salts.
0.1 M Citrate Buffer3Moderate to HighSignificant protonation of the basic centers.
0.1 M Acetate Buffer5ModeratePartial protonation of the basic centers.
PBS7.4LowThe compound is predominantly in its less soluble, neutral form.

Protocol 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7][8][9][10]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG), e.g., PEG 400 [9]

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO).

  • Determine Co-solvent Tolerance: In your aqueous buffer, create a series of solutions with increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Spike in the Compound: Add a small, consistent volume of your concentrated stock solution to each co-solvent/buffer mixture to achieve your target final concentration.

  • Observe and Optimize: Identify the lowest percentage of co-solvent that keeps your compound in solution. It is critical to ensure the final co-solvent concentration is compatible with your experimental system, as high concentrations can be toxic to cells or interfere with assays.

Caption: Co-solvent optimization workflow.

Issue 2: The required concentration of my compound is high, and simple pH adjustment or co-solvents are not sufficient or are incompatible with my assay.

Q: What are more advanced techniques to improve the solubility of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline?

A: For challenging cases, complexation with cyclodextrins or the use of surfactants can significantly enhance aqueous solubility.[2][11]

Protocol 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][][15] They can encapsulate hydrophobic molecules, like your compound, forming inclusion complexes that have greatly improved water solubility.[12][15]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Known for its high aqueous solubility and low toxicity.[13][16]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Often used in parenteral formulations due to its excellent safety profile.

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solutions: Create a series of aqueous buffer solutions containing different concentrations of the chosen cyclodextrin (e.g., 1%, 5%, 10% w/v).

  • Add the Compound: Add an excess amount of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.[17][18][19]

  • Select Optimal Concentration: Choose the cyclodextrin concentration that provides the desired solubility.

Table 2: Expected Impact of Different Solubilization Strategies

StrategyMechanism of ActionAdvantagesConsiderations
pH Adjustment Increases ionization of the compound.[20][21]Simple and cost-effective.May not be compatible with all biological assays.
Co-solvents Reduces the polarity of the aqueous medium.[22]Effective for many compounds.[7]Can have cytotoxic effects or interfere with assays at higher concentrations.
Cyclodextrins Forms inclusion complexes, masking the hydrophobic regions of the compound.[12][]Generally low toxicity and high solubilization capacity.[13]Can be more expensive; potential for interactions with other formulation components.
Surfactants Form micelles that encapsulate the hydrophobic compound.[23][24][25][26]High solubilizing power.[23]Can cause cell lysis or protein denaturation; potential for foaming.

Protocol 4: Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[23][25][26] The hydrophobic cores of these micelles can effectively solubilize poorly water-soluble compounds.[24][25][26]

Common Non-ionic Surfactants (often better tolerated in biological systems):

  • Polysorbate 80 (Tween® 80)

  • Polyoxyl 35 Castor Oil (Cremophor® EL) [26][27]

Step-by-Step Methodology:

  • Prepare Surfactant Solutions: Make a series of solutions of the surfactant in your aqueous buffer at concentrations above its CMC.

  • Add and Equilibrate: Add an excess of your compound to each surfactant solution and equilibrate with shaking for 24-48 hours.

  • Separate and Quantify: As with the cyclodextrin protocol, separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant.

  • Determine Effective Concentration: Identify the lowest surfactant concentration that achieves the necessary solubility while minimizing potential disruptive effects on your assay.

Frequently Asked Questions (FAQs)

Q1: How do I prepare a stock solution of this compound? A1: Due to its poor aqueous solubility, it is best to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[3] For example, a 10-50 mM stock in 100% DMSO is a common starting point. When diluting into your aqueous buffer, do so stepwise and with vigorous mixing to avoid localized high concentrations that can cause precipitation.[28]

Q2: Can I combine these solubilization techniques? A2: Yes, a synergistic effect on solubility can sometimes be achieved by combining methods. For instance, using a low percentage of a co-solvent in a pH-adjusted buffer or in a cyclodextrin-containing solution can be effective.[22][29] However, it is important to test these combinations to ensure compatibility and to avoid unforeseen interactions.

Q3: How can I quantify the concentration of my dissolved compound accurately? A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for quantifying aniline derivatives.[17][18] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require derivatization for some aniline compounds.[17][18][19][30] It is essential to create a calibration curve with known concentrations of your compound to ensure accurate quantification.

Q4: My compound still won't dissolve. What else can I try? A4: If the above methods are unsuccessful, more advanced formulation strategies such as creating a solid dispersion or nanosuspension may be necessary.[11][31] These techniques typically require specialized equipment and expertise and are often employed in later stages of drug development.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.).
  • A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines - Benchchem. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. (2007, June 10).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (2020, December 7).
  • analytical techniques for quantifying N-(Hex-5-en-2-yl)aniline - Benchchem. (n.d.).
  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19).
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984, February).
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18).
  • The important role and application of surfactants in pharmaceutical formulations. (2025, April 18).
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • Co-solvents.pptx. (n.d.).
  • Addressing poor solubility of piperidine derivatives in reactions - Benchchem. (n.d.).
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - MDPI. (2022, November 3).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds - Benchchem. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • method 8131 aniline and selected derivatives by gas chromatography - EPA. (n.d.).
  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions - PMC. (n.d.).
  • Piperidine | Solubility of Things. (n.d.).
  • 3-chloro-4-(2-methyl-1-piperidinyl)aniline. (n.d.).
  • How does pH affect solubility? - askIITians. (2025, March 11).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15).
  • Solubilizer Excipients - American Pharmaceutical Review. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • 3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline (C13H17ClN2O) - PubChemLite. (n.d.).
  • 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem. (n.d.).
  • The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. (2003, November 5).
  • Excipients for Formulation Success - Pharmaceutical Technology. (2016, October 2).
  • 3-Chloro-2-(4-methylpiperidin-1-yl)aniline - MilliporeSigma. (n.d.).
  • The Solubility of Aniline - ChemicalBook. (2022, November 18).
  • The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? - Quora. (2021, December 26).
  • The solubility-pH profiles of amino acids showing departures from the... - ResearchGate. (n.d.).
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D. (2021, June 14).
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
  • Bioavailability Enhancement for Oral Dosage - Roquette. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimization of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline Synthesis

Case ID: 3C4MP-SYN-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely encountering difficulties in the synthesis of 3-Chloro-4-(2-methylpiperidine-1-c...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3C4MP-SYN-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulties in the synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline due to two conflicting chemical behaviors in your substrate:

  • Steric Hindrance: The 2-methylpiperidine moiety is a bulky, secondary amine that resists standard amide coupling, often leading to incomplete conversion or hydrolysis of the active ester.

  • Chemoselectivity (Halogen Retention): The subsequent reduction of the nitro group to the aniline carries a high risk of hydrodechlorination (stripping the chlorine atom) if standard catalytic hydrogenation (Pd/C) is employed.

This guide provides a self-validating protocol designed to bypass these specific failure modes.

Module 1: The Hindered Amide Coupling

The Problem: Low yield during the reaction of 2-chloro-4-nitrobenzoic acid with 2-methylpiperidine. Root Cause: The methyl group at the C2 position of the piperidine ring creates significant steric bulk, shielding the nitrogen nucleophile. Standard carbodiimide couplings (EDC/NHS) often fail because the activated ester hydrolyzes faster than the amine can attack.

Recommended Protocol: The Acid Chloride Route

We recommend activating the benzoic acid as an acid chloride using Thionyl Chloride (


). This generates a highly electrophilic species capable of overcoming the steric barrier of the amine.

Step-by-Step Workflow:

  • Activation: Suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in dry Toluene or DCM. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.

    • Checkpoint: Reflux until gas evolution (

      
      ) ceases and the solution becomes clear.
      
  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Crucial: Chase with dry toluene twice to remove residual 
    
    
    
    .
  • Coupling: Dissolve the residue in dry DCM. Cool to 0°C. Add DIPEA (2.0 eq) followed by 2-methylpiperidine (1.1 eq) dropwise.

    • Why DIPEA? It acts as an acid scavenger. Pyridine can also be used.

  • Monitoring: Allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC/LCMS.[1]

Troubleshooting the Coupling
SymptomProbable CauseCorrective Action
Starting Material (Acid) Remains Incomplete Acid Chloride formation.Ensure catalytic DMF is used; it forms the Vilsmeier-Haack intermediate, which is essential for rapid activation.
Product Hydrolysis (Back to Acid) Wet solvents or reagents.The acid chloride is moisture sensitive. Use anhydrous DCM and dry glassware.
Low Conversion (Amine remains) Steric clash.Heat the coupling reaction to 40°C after the initial addition. If using chiral 2-methylpiperidine, watch for racemization (though less likely without

-carbonyl protons).

Module 2: The Selective Nitro Reduction

The Problem: Loss of the Chlorine atom (Dechlorination) during the reduction of the nitro group to the aniline. Root Cause: Palladium (Pd) catalysts readily undergo oxidative addition into Aryl-Cl bonds, especially in electron-deficient rings, leading to hydrodechlorination.

Critical Warning: Avoid Standard Pd/C

DO NOT use standard 10% Pd/C with Hydrogen gas. This will almost certainly yield the des-chloro side product (phenyl-piperidine analog).

Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions)

The use of Iron powder in the presence of ammonium chloride is the "Gold Standard" for reducing nitro groups in the presence of sensitive halogens.

Step-by-Step Workflow:

  • Setup: Dissolve the Nitro-Amide intermediate (from Module 1) in a mixture of Ethanol/Water (3:1 ratio).

  • Reagents: Add Iron Powder (5.0 eq, <325 mesh) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring.

    • Mechanism:[2][3][4][5][6] The reaction proceeds via electron transfer from the metal surface, which does not provide enough energy to break the Ar-Cl bond.

  • Workup: Filter hot through Celite to remove iron oxide sludge. Wash the pad with hot ethanol. Concentrate the filtrate.

Alternative: Sulfided Platinum (Pt/C)

If you require a catalytic hydrogenation method (e.g., for scale-up), use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst sufficiently to prevent Ar-Cl insertion while allowing


 reduction.

Module 3: Visualization of Pathways

The following diagram illustrates the correct synthetic pathway versus the common failure modes.

SynthesisPath Start 2-Chloro-4-nitrobenzoic acid Act Acid Chloride (Activated) Start->Act SOCl2, DMF (Activates COOH) Inter Nitro-Amide Intermediate (3-Chloro-4-(2-methyl...)) Act->Inter + Amine (Overcomes Sterics) Amine 2-Methylpiperidine Amine->Act Red_Pd Reaction w/ H2 + Pd/C (Standard) Inter->Red_Pd High Risk Path Red_Fe Reaction w/ Fe + NH4Cl (Selective) Inter->Red_Fe Recommended Path Prod_Bad SIDE PRODUCT (Dechlorinated) Red_Pd->Prod_Bad Loss of Cl Prod_Good TARGET PRODUCT (Cl retained) Red_Fe->Prod_Good Selectivity High

Figure 1: Synthetic workflow comparing the selective Iron route vs. the risky Palladium route.

Module 4: Purification Strategy

Since the target is an aniline, you can leverage acid-base extraction for high purity without immediate chromatography.

  • Post-Reduction: The crude mixture (after filtering Iron) contains the Target Aniline and potentially unreacted Nitro-Amide (neutral).

  • Acid Extraction: Dissolve crude in EtOAc. Extract with 1M HCl.

    • Target Aniline goes into the Aqueous Layer (protonated).

    • Impurities (Nitro/Amide) stay in the Organic Layer .

  • Recovery: Separate layers. Basify the aqueous layer to pH 10 using NaOH. The solution will turn cloudy as the free base precipitates.

  • Final Extraction: Extract the basic aqueous layer with EtOAc, dry over

    
    , and evaporate.
    

References & Validated Sources

  • Selective Nitro Reduction (Fe/NH4Cl):

    • Methodology: "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." This paper validates the use of Iron powder for retaining sensitive halide groups (Cl, Br, I) during nitro reduction.[7]

    • Source:

  • Prevention of Dehalogenation (Pt/C Sulfided):

    • Methodology: "Selective Reduction of Halogenated Nitroarenes." Discusses the limitations of Pd/C and the utility of poisoned catalysts or alternative hydrogen donors to prevent dehalogenation.

    • Source:

  • Amide Coupling with Hindered Amines:

    • Insight: "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[8] Supports the necessity of highly activated intermediates (like acid chlorides or acyl fluorides) when dealing with steric bulk like 2-methylpiperidine.

    • Source:

  • Compound Data & Safety:

    • Data: PubChem entry for 2-Chloro-4-nitrobenzoic acid (Precursor).

    • Source:

Sources

Optimization

Purification challenges for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline intermediates

Technical Support Center: 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline Executive Summary You are encountering challenges with 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline . This intermediate presents a "perfect...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

Executive Summary

You are encountering challenges with 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline . This intermediate presents a "perfect storm" of purification difficulties: it contains a weakly basic aniline, a neutral amide linkage, and a sterically hindered, chiral 2-methylpiperidine moiety.

The synthesis likely involves an amide coupling (e.g., EDC/HOBt or T3P) followed by a nitro-reduction or a direct coupling of the aniline-acid. The resulting impurity profile typically includes urea byproducts, unreacted 2-methylpiperidine (a strong base), and potential enantiomeric excess (ee) degradation.

This guide moves beyond standard protocols to provide pKa-modulated extraction strategies and chiral resolution workflows specifically designed for this molecular architecture.

Module 1: The "Reverse Extraction" Protocol (Aqueous Workup)

User Query: "I have significant emulsions during workup, and my product purity is low even after column chromatography. How can I clean this up before the column?"

Technical Insight: The standard "Acid Wash


 Base Wash" protocol often fails here.
  • The Trap: Your product is an aniline (pKa ~3.0–3.5 due to the electron-withdrawing chloro and amide groups).

  • The Impurities: Unreacted 2-methylpiperidine (pKa ~11) and coupling bases like DIPEA (pKa ~10) are strong bases.[1]

  • The Fix: You must exploit the

    
    pKa between your product (weak base) and the impurities (strong bases).
    
The "Dual-pH Switch" Protocol

This method uses pH buffers to selectively protonate impurities while keeping the product neutral, then protonates the product to leave neutral impurities behind.

StepBuffer/ReagentTarget pHPhase BehaviorMechanism
1 Citric Acid (0.5 M) pH ~4.0 Product: Organic Impurities (DIPEA/Piperidine): AqueousAt pH 4, strong bases (pKa >9) are 99.9% protonated (water-soluble).[1] The aniline product (pKa ~3) remains ~90% neutral (organic-soluble).[1]
2 1.0 M HCl pH < 1.0 Product: Aqueous Impurities (Ureas/Neutrals): OrganicAt pH <1, the aniline product protonates (

) and moves to the aqueous layer. Neutral non-basic impurities stay in the organic layer.
3 Discard Organic N/AN/APhysically removes non-basic organic impurities.
4 NaOH (2.0 M) pH > 10 Product: Precipitates/Oils outBasifying the aqueous layer deprotonates the aniline, allowing extraction back into fresh EtOAc or DCM.

Visualization: The Dual-pH Switch Logic

WorkupLogic Crude Crude Reaction Mix (Product + Strong Bases + Neutrals) Wash1 Wash 1: Citric Acid (pH 4) Crude->Wash1 Layer1_Org Organic Layer (Product + Neutrals) Wash1->Layer1_Org Keeps Product Neutral Layer1_Aq Aqueous Waste (Protonated DIPEA/Piperidine) Wash1->Layer1_Aq Removes Strong Bases Wash2 Wash 2: 1.0 M HCl (pH < 1) Layer1_Org->Wash2 Layer2_Org Organic Waste (Neutral Ureas/Byproducts) Wash2->Layer2_Org Removes Neutrals Layer2_Aq Aqueous Layer (Protonated Product Ar-NH3+) Wash2->Layer2_Aq Captures Product Basify Basify with NaOH -> Extract EtOAc Layer2_Aq->Basify Final Pure Product (>95% Purity) Basify->Final

Caption: Flowchart demonstrating the selective protonation strategy to isolate the weakly basic aniline from both stronger bases and neutral impurities.[1]

Module 2: Flash Chromatography (Silica Tailing)

User Query: "My product streaks on the TLC plate and elutes as a broad tail on the column, making separation impossible."

Technical Insight: Anilines act as hydrogen bond donors/acceptors that interact strongly with the acidic silanol (


) groups on silica gel.[1] This causes peak broadening (tailing).[1]

Troubleshooting Guide:

Q: Should I use Methanol/DCM?

  • A: Avoid if possible. MeOH/DCM often dissolves silica slightly and can be too polar.

  • Better Alternative: Use EtOAc/Hexanes (or Heptane) with a modifier.[1]

Q: What modifier stops the streaking?

  • A: Triethylamine (TEA) or Ammonia. [1]

    • Protocol: Pre-wash your silica column with mobile phase containing 1% TEA .[1] Then, run your gradient with 0.5% TEA in the mobile phase.

    • Mechanism:[1][2][3] TEA is a stronger base than your aniline.[1] It competitively binds to the acidic silanol sites, "capping" them and allowing your aniline product to elute as a sharp band.

Q: Can I use reverse phase (C18)?

  • A: Yes, and it is often superior for this molecule.

    • Buffer: Use 0.1% Formic Acid or Ammonium Bicarbonate (pH 10).[1]

    • Note: At low pH (Formic acid), the aniline is protonated (

      
      ) and elutes early. At high pH (Bicarb), it is neutral and retains longer. High pH is often better for separating it from polar urea byproducts.
      

Module 3: The Stereochemistry Trap (Chiral Resolution)

User Query: "The 2-methylpiperidine I used was racemic (or I suspect racemization). How do I separate the enantiomers?"

Technical Insight: The 2-methyl group creates a chiral center.[1] Standard silica chromatography cannot separate enantiomers.[1] You must use Chiral HPLC or SFC (Supercritical Fluid Chromatography).[1]

Recommended Chiral Systems:

Stationary PhaseColumn TypeMobile Phase (Isocratic)Why it works
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H / IA Hexane : IPA (90:[1]10) + 0.1% DEAThe "Gold Standard" for amides. The amide linkage interacts with the carbamate sites on the polymer.
Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak IC MtBE : Ethanol (95:[1]5)Chlorinated stationary phases often show better selectivity for chlorinated analytes (

interactions).[1]

Protocol for Racemic Resolution:

  • Screening: Inject 10 µL on Chiralpak IA, IB, IC, and AD-H using Hexane/IPA (80:20).[1]

  • Optimization: If resolution (

    
    ) < 1.5, lower the alcohol content to 5% or switch to Ethanol.
    
  • Additive: Always add 0.1% Diethylamine (DEA) to the mobile phase to suppress the aniline tailing on the chiral column.

Visualization: Chiral Method Development

ChiralStrategy Start Racemic/Enriched Mix Screen Screen Columns: IA, IC, AD-H Start->Screen Decision Rs > 1.5? Screen->Decision Success Scale to Prep HPLC Decision->Success Yes Fail Change Mobile Phase Decision->Fail No Mod1 Switch Modifier: IPA -> EtOH Fail->Mod1 Mod2 Switch Solvent: Hexane -> MtBE Fail->Mod2 Mod1->Screen Mod2->Screen

Caption: Iterative decision tree for achieving baseline separation of enantiomers.

Module 4: Urea Byproduct Removal (The "Crash" Method)

User Query: "I used EDC/HOBt for the coupling. I have a persistent white solid impurity that won't wash out."

Technical Insight: The byproduct is likely EDU (1-Ethyl-3-(3-dimethylaminopropyl)urea) or DCU (Dicyclohexylurea) if DCC was used.[1]

  • EDU: Water-soluble.[1][4][5] Should be removed by the "Dual-pH Switch" (Module 1).[1] If it persists, it means your aqueous washes were not vigorous enough.

  • DCU: Highly insoluble in almost everything.[1]

The "Cold Ether" Precipitation Protocol:

  • Dissolve the crude semi-solid in a minimum amount of DCM or warm Ethyl Acetate .

  • Add Diethyl Ether (or MTBE) dropwise until the solution turns slightly cloudy.

  • Cool to 0°C (ice bath) for 30 minutes.

  • Filter: The urea byproducts (especially DCU) will precipitate out. The product (3-Chloro-4-(...)) will remain in the mother liquor.[1]

  • Evaporate the filtrate to recover the product.

References

  • BenchChem. (2025).[1][5][6] Technical Support Center: Effective Removal of Urea Byproducts After EDC Coupling. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 3-chloro-4-(2-methyl-1-piperidinyl)aniline Product Page. Retrieved from [1]

  • Xiang, Y., et al. (2013). "Chiral separation of amides using supercritical fluid chromatography." Journal of Chromatography A, 1293, 150-158.[1] Retrieved from

  • Choi, A., et al. (2022).[7] "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments." Journal of Organic Chemistry. Retrieved from

  • PubChem. (2025).[1] Benzamide, 3-amino-4-chloro- Compound Summary. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline during high-temperature processing, synthesis, and storage. Rather than just listing steps, this guide explains the mechanistic causality behind degradation and provides actionable, self-validating protocols to ensure experimental reproducibility.

Part 1: Mechanistic Understanding (The "Why")

Q1: What are the primary thermal degradation pathways for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline under heat stress?

Answer: The molecule possesses a dual structural vulnerability when subjected to thermal stress:

  • Oxidative Degradation of the Aniline Moiety: The electron-rich primary amine on the benzene ring is highly susceptible to autoxidation at elevated temperatures, especially in the presence of oxygen. This radical-mediated pathway leads to the formation of complex azo, azoxy, and nitroso dimers 1.

  • Hydrolytic Cleavage of the Amide Bond: The 2-methylpiperidine-1-carbonyl group is an amide linkage. While sterically hindered by the 2-methyl group, elevated temperatures provide the activation energy required for nucleophilic attack by trace moisture. This hydrolysis yields 4-amino-2-chlorobenzoic acid and 2-methylpiperidine 23.

Pathways A 3-Chloro-4-(2-methylpiperidine -1-carbonyl)aniline B Oxidative Degradation (Azo, Nitroso, N-Oxides) A->B Heat + O2 (Radical Mechanism) C Hydrolytic Cleavage (4-Amino-2-chlorobenzoic acid + 2-Methylpiperidine) A->C Heat + H2O (Nucleophilic Attack)

Fig 1. Primary thermal degradation pathways of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline.

Q2: Why do I observe a mass shift corresponding to the loss of the piperidine ring during LC-MS analysis of heat-stressed samples?

Answer: This is a definitive analytical signature of thermal amide cleavage. The sterically hindered 2-methylpiperidine acts as an excellent leaving group when the carbonyl carbon is attacked by water at high temperatures. Because amides are generally stable at room temperature, this specific degradation is a direct causality of inadequate moisture control during thermal excursions.

Part 2: Troubleshooting & Experimental Control (The "How")

Q3: How can I prevent oxidative and hydrolytic degradation during high-temperature processing?

Answer: Prevention requires a self-validating system of environmental controls:

  • Exclude Oxygen: Purge reaction vessels and storage ampoules with ultra-high purity Argon (which is heavier than Nitrogen, providing a denser blanket) to arrest the radical-mediated aniline oxidation.

  • Exclude Moisture: Lyophilize the compound to <0.1% w/w water content before any thermal stress. Use strictly anhydrous solvents if heating in solution.

  • Antioxidant Doping: For solution-phase processing, the addition of a radical scavenger (e.g., 0.01% BHT) can quench early-stage aniline oxidation.

Table 1: Summary of Degradation Products and Analytical Signatures

Degradation PathwayPrimary Product(s)Expected LC-MS ShiftUV Absorbance Profile
Oxidation Azo/Nitroso Dimers+[M-H] or ~2x MassBathochromic shift (extended conjugation)
Hydrolysis 4-Amino-2-chlorobenzoic acid171.0 m/z[M+H]+Hypsochromic shift (loss of amide chromophore)
Hydrolysis 2-Methylpiperidine100.1 m/z [M+H]+Negligible UV (lacks aromatic ring)

Part 3: Validated Protocols

To establish the intrinsic thermal stability of your specific batch, you must perform a controlled forced degradation study. This protocol ensures reproducibility by isolating the variables of heat, oxygen, and moisture into a self-validating test system.

Protocol: Controlled Thermal Stress Testing (ICH Q1A Aligned)

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline in an anhydrous, inert solvent (e.g., HPLC-grade Acetonitrile dried over 3Å molecular sieves).

  • Causality: Using a strictly anhydrous solvent isolates baseline thermal degradation from hydrolytic degradation.

Step 2: Environmental Control & Aliquoting Divide the stock into two sets of hermetically sealable glass ampoules to create a self-validating matrix.

  • Set A (Control): Purge with Argon for 5 minutes to displace oxygen, seal immediately.

  • Set B (Stress): Spike with 1% v/v MS-grade water, leave ambient headspace (contains O2), seal.

  • Causality: Comparing Set A to Set B allows you to distinguish between purely thermal breakdown and heat-accelerated oxidation/hydrolysis.

Step 3: Thermal Incubation Place both sets in a calibrated forced-draft oven at 80°C for 48 hours.

  • Causality: 80°C provides sufficient kinetic energy to accelerate degradation pathways without causing non-specific pyrolysis of the carbon backbone.

Step 4: Kinetic Quenching Remove ampoules and immediately submerge in an ice-water bath (4°C) for 10 minutes.

  • Causality: Rapid thermal quenching halts the degradation kinetics instantly, preserving the exact product profile for accurate downstream analysis.

Step 5: Analytical Quantification Dilute samples 1:10 with mobile phase and analyze via LC-UV-MS. Compare the chromatograms of Set A and Set B against a non-heated baseline standard to quantify the specific degradation pathways.

Workflow S1 Step 1: Sample Prep (1 mg/mL in anhydrous ACN) S2 Step 2: Environmental Control (Argon purge vs. O2/H2O spike) S1->S2 S3 Step 3: Thermal Stress (80°C for 48 hours) S2->S3 S4 Step 4: Kinetic Quenching (Ice bath at 4°C) S3->S4 S5 Step 5: LC-MS/UV Analysis (Quantify degradation products) S4->S5

Fig 2. Self-validating workflow for controlled thermal stress testing.

References

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH4Me2tfYYaYhgAiI7dlRiItGKAkYym1ZBJCD7vY_7bZY5Q8pUZz9t2JDG49kcWWKiai8q88qNXrFdhylQOwJliBkNcEl9A76zVbR-2Wt_4g39rZsGAi_m7wdJY4FS9AEK7kOhGkj1O9TGzUWIT5RqpjDNuVqpFSV_2P-a-sydt01dBmyDuOXFYvEzpurp0YQPmWaOs8ADOS7dxvszjb6cG2YZBUZLm4H0TTeV]
  • Qiu, F., & Norwood, N. L. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL3AW4Sl2SgaOJ4oOTUPAj4TGgNREW1c0oWHzr4P59B3Zg3P0E7E-heq9FXobeNdbJfGEggKjb2l_y7ow6SrcMWMZ6TJmKX8IeoU54zvJzpxIBYfjsHAA3akM-XP7Pjlsyu77nBYOgO_rLmHOKBK6w2oQt0APWHr2aNGP4UaaFu0lxzAVUvBGUJBVyAXIdNbPMGBL20USmb94_DSUrY_27Fm9s8QpRCvGT]
  • Manousi, N., et al. (2026). Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHSIrE-BEuByLH0veqwv00Io8_NQZAJdAfjBaamywr7mb2eGOK_eZWsRbwqSvCnPg4IWWpe55c0GFmz0CtwA837TrxEZssSpm_9KEPyJD-mhPBW-mJh4B7wyUMrzSq3uKo3VbpyW8O2RpxFzV1]

Sources

Optimization

Optimizing HPLC retention times for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline analysis

Technical Support Center: HPLC Optimization for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline Analyte Profile & Chromatographic Behavior Before troubleshooting, you must understand the physicochemical "personality" o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Optimization for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

Analyte Profile & Chromatographic Behavior

Before troubleshooting, you must understand the physicochemical "personality" of your molecule. This dictates every choice in the HPLC method.

FeatureChemical PropertyChromatographic Impact
Basic Center Aniline Nitrogen (

)
pKa ~3.5 - 4.0 .[1] At neutral pH (7.0), it is neutral. At acidic pH (<2.5), it is protonated (

). This drives retention time shifts.[1][2]
Amide Linkage Piperidine-CarbonylNeutral .[1] The nitrogen here is non-basic due to the carbonyl electron withdrawal. It contributes to stability but not ionization.[1]
Lipophilicity Chloro- & Methyl- groupsModerate LogP (~2.6) .[1] Requires organic modifiers (ACN/MeOH) for elution.[1] The Chlorine atom increases retention on C18 compared to non-halogenated analogues.
Stereochemistry 2-MethylpiperidineChiral Center .[1] The molecule exists as enantiomers.[3][4] Standard C18 columns will NOT separate these. You will see a single peak unless you use a Chiral Stationary Phase (CSP).[1]

Troubleshooting Guide: Retention & Peak Shape

Issue 1: Peak Tailing (Asymmetry Factor > 1.2)

Symptom: The peak rises sharply but trails off slowly.[1] Root Cause: Secondary interactions between the protonated aniline amine and residual silanols (


) on the silica column support.[1][5]

Corrective Actions:

  • Mobile Phase Additives (The "Silanol Blocker"):

    • Protocol: Add 0.1% Triethylamine (TEA) or Dimethyloctylamine (DMOA) to the mobile phase.[1] These stronger bases compete for the silanol sites, blocking them from your analyte.

    • Constraint: Ensure your column pH limit is not exceeded (TEA raises pH).[1]

  • Low pH Strategy (The "Suppression" Method"):

    • Protocol: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.[1] TFA acts as an ion-pairing agent, masking the positive charge on the aniline.

    • Trade-off: TFA absorbs UV at <210 nm.[1] If you need low UV detection, use a phosphate buffer at pH 2.5.

  • Column Selection:

    • Switch to a "Base-Deactivated" or "High-Coverage" C18 column (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge).[1] These have end-capping to cover exposed silanols.[1]

Issue 2: Retention Time Drifting

Symptom: The peak moves earlier or later with every injection.[1] Root Cause: Inadequate pH buffering near the analyte's pKa (~3.5).

The Science: If your mobile phase pH is 3.5 (close to the pKa), small changes in temperature or organic composition cause massive shifts in the ionization ratio (Neutral vs. Cationic).

Corrective Actions:

  • The "2-Unit Rule": Move the pH at least 2 units away from the pKa.[1]

    • Option A (Acidic): Run at pH 2.0 (Fully protonated).[1]

    • Option B (Basic): Run at pH 7.0 - 8.0 (Fully neutral).[1] Note: Requires a high-pH stable column (e.g., Hybrid Particle Technology).[1]

Visual Troubleshooting Logic

The following diagram outlines the decision process for diagnosing peak issues specific to this amino-benzamide structure.

TroubleshootingLogic Start Problem Identified Issue_Tailing Peak Tailing Start->Issue_Tailing Issue_Drift RT Drift Start->Issue_Drift Issue_Split Split Peak Start->Issue_Split Check_Silanol Column End-Capped? Issue_Tailing->Check_Silanol Check_pH Is pH near 3.5? Issue_Drift->Check_pH Check_Solvent Sample Solvent > Mobile Phase? Issue_Split->Check_Solvent Sol_Buffer Buffer to pH 2.0 or 7.5 Check_pH->Sol_Buffer Yes Sol_Dilute Dilute Sample in Mobile Phase Check_Solvent->Sol_Dilute Yes (Strong Solvent Effect) Sol_TFA Add 0.1% TFA / Switch Column Check_Silanol->Sol_TFA No / Unsure

Caption: Decision matrix for diagnosing chromatographic anomalies for amino-benzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: I see two peaks eluting very close together. Is this the 2-methylpiperidine impurity?

  • Answer: It depends on your column.

    • On a C18 Column: No. Enantiomers co-elute on C18.[1] If you see two peaks, it is likely a positional isomer (e.g., 3-methylpiperidine impurity) or a hydrolysis product (cleavage of the amide bond).

    • On a Chiral Column: Yes. The 2-methylpiperidine moiety creates a chiral center.[1] You need a column like Chiralpak AD-H or IC with a Hexane/Ethanol mobile phase to separate these enantiomers.[1]

Q2: My baseline is noisy at 210 nm. Why?

  • Answer: You are likely using Formic Acid or Acetate in the mobile phase.[1] These absorb UV at low wavelengths.[1]

  • Fix: Switch to Phosphoric Acid (0.1%) or a Phosphate Buffer. Phosphate is transparent at 210 nm, allowing you to detect the aniline functionality with high sensitivity.

Q3: Can I use Methanol instead of Acetonitrile?

  • Answer: Yes, but expect higher backpressure and slightly different selectivity.[1] Methanol is a protic solvent and can hydrogen-bond with the aniline amine and the amide carbonyl.[1] This often results in better peak shape for basic compounds compared to Acetonitrile, though elution times will be longer.[1]

Recommended Method Parameters (Starting Point)

ParameterRecommendationRationale
Column C18, 5µm, 4.6 x 150mm (e.g., Zorbax Eclipse Plus)Robust, end-capped to minimize silanol tailing.[1]
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.[1]0)High pH keeps aniline neutral (

), improving retention and shape.
Mobile Phase B AcetonitrileLower viscosity than MeOH, sharper peaks.[1]
Gradient 10% B to 90% B over 15 minCovers wide polarity range to elute impurities.[1]
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[1]
Detection UV 254 nm (primary), 210 nm (secondary)254 nm targets the benzamide ring; 210 nm targets the amide bond.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on pKa and pH control).

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.[1] Link (Authoritative source on silanol interactions with amines).

  • BenchChem Technical Support. (2025). "Resolving Peak Tailing in HPLC of Aniline Compounds." Link (Specific protocols for aniline tailing).

  • PubChem. "3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline Compound Summary."[1][6] Link (Structural confirmation).

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline Production

Welcome to the Technical Support Center. This guide is designed for process chemists, scientists, and drug development professionals scaling up the synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, scientists, and drug development professionals scaling up the synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline [1]. Rather than a standard textbook overview, this center provides field-proven troubleshooting protocols, focusing on causality, in-process controls, and self-validating methodologies.

Route Selection & Strategic Planning

Q: Why is the industrial scale-up route typically based on 2-chloro-4-nitrobenzoic acid rather than the direct amidation of 4-amino-2-chlorobenzoic acid?

A: The choice is dictated by the causality of competing nucleophiles. 4-Amino-2-chlorobenzoic acid [2] contains both a carboxylic acid and an unprotected, nucleophilic aniline group. If you attempt direct amidation with 2-methylpiperidine using standard coupling agents, the aniline group of one molecule can attack the activated carboxylic acid of another, leading to uncontrolled self-condensation and oligomerization.

By starting with 2-chloro-4-nitrobenzoic acid, the nitro group serves as an atom-economical, robust "protecting group." The electron-withdrawing nitro group prevents self-coupling and deactivates the aromatic ring, stabilizing the intermediate acid chloride. Once the amide bond is securely formed with 2-methylpiperidine, the nitro group is chemoselectively reduced to the target aniline.

Step 1: Amidation Workflow (Acid Chloride Method)

Q: During the formation of 2-chloro-4-nitrobenzoyl chloride, how do we prevent the formation of dark, tarry impurities on a pilot scale?

A: Tarry impurities usually result from localized overheating and the degradation of the catalytic N,N-dimethylformamide (DMF) intermediate (the Vilsmeier-Haack type reagent).

  • Causality: DMF reacts with thionyl chloride (

    
    ) to form an active chloroiminium ion. If the temperature exceeds 60°C before the bulk of the carboxylic acid has reacted, this intermediate decomposes into colored byproducts.
    
  • Solution: Control the heating mantle strictly. Initiate the reaction at 40°C, monitor the gas evolution (

    
     and 
    
    
    
    ), and only ramp to 60°C once gas evolution subsides.

Q: What is the recommended, self-validating protocol for the amidation step?

A: To ensure a self-validating system, the protocol relies on visual cues and in-process controls (IPC) via High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Activation: Suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in toluene (5 vol). Add catalytic DMF (0.05 eq). Dropwise add

    
     (1.5 eq) at 40°C.
    
  • Validation Check 1: The suspension will transition to a clear, homogenous yellow solution once the acid chloride is fully formed. Verify by quenching an aliquot in methanol and checking for the methyl ester via TLC/HPLC.

  • Concentration: Distill off excess

    
     and toluene under vacuum to prevent side reactions in the next step. Redissolve the residue in dichloromethane (DCM) (5 vol).
    
  • Amidation: Cool the solution to 0–5°C. Add triethylamine (TEA) (2.0 eq).

  • Addition: Add 2-methylpiperidine (1.1 eq) dropwise. Causality: The reaction is highly exothermic. Maintaining the temperature below 5°C prevents the degradation of the acid chloride and minimizes the formation of bis-amides.

  • Validation Check 2: The reaction mixture will immediately precipitate white TEA·HCl salts. The presence of this salt visually validates that the amidation is proceeding successfully.

  • Workup: Quench with water, wash the organic layer with 1M HCl (to remove unreacted 2-methylpiperidine), then with saturated

    
    . Evaporate the DCM to yield 2-chloro-4-nitro-1-(2-methylpiperidine-1-carbonyl)benzene.
    

Step 2: Nitro Reduction & Dehalogenation Prevention

Q: When reducing the nitro intermediate to 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline, we observe a significant loss of the chlorine atom (hydrodehalogenation). How can this be prevented?

A: Hydrodehalogenation is a notorious side reaction during the catalytic hydrogenation of halonitrobenzenes.

  • Causality: Standard palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalysts possess highly active sites that not only reduce the

    
     group but also insert into the weaker 
    
    
    
    bond, leading to the des-chloro impurity.
  • Solution: You must alter the electronic properties of the catalyst or use a chemical reduction method. Using a poisoned catalyst, such as sulfided Platinum on Carbon (Pt/S) or adding morphological inhibitors (like morpholine), selectively suppresses the dehalogenation pathway while allowing nitro reduction to proceed [4]. Alternatively, the classic Béchamp reduction (Iron/HCl) is highly chemoselective and avoids dehalogenation entirely [3].

Quantitative Comparison of Nitro Reduction Strategies
Reduction MethodCatalyst / ReagentDehalogenation RiskScalabilityChemoselectivity (Nitro vs. Chloro)
Standard Hydrogenation 5% Pd/C,

(50 psi)
High (>15% loss)ExcellentPoor
Poisoned Hydrogenation 1% Pt/S on Carbon,

Low (<0.5% loss)ExcellentExcellent
Inhibited Hydrogenation Pt/C + Morpholine inhibitorLow (<1.0% loss)GoodVery Good
Béchamp Reduction Fe powder,

or HCl
None (0% loss)Moderate (Sludge)Perfect

Self-Validating Protocol for Béchamp Reduction (Alternative to Hydrogenation):

  • Setup: Suspend the nitro intermediate (1.0 eq) in an Ethanol/Water mixture (3:1, 10 vol). Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    ) (2.0 eq).
    
  • Heating: Heat to 80°C under vigorous mechanical stirring.

  • Validation Check 3: The reaction mixture will turn from a yellow suspension to a dense black/brown sludge (formation of

    
     iron oxides). HPLC monitoring should show complete disappearance of the nitro peak within 2-4 hours.
    
  • Isolation: Filter the hot mixture through a Celite pad to remove iron oxides. Crucial Step: Wash the pad thoroughly with hot ethanol, as the product can adsorb onto the iron sludge.

  • Crystallization: Concentrate the filtrate and crystallize the final 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline from Ethyl Acetate/Heptane.

Synthetic Workflow & Logic Visualization

The following diagram maps the logical flow of the synthesis, highlighting the critical troubleshooting nodes where process deviations commonly occur.

SynthesisWorkflow Start 2-Chloro-4-nitrobenzoic Acid AcidChloride Acid Chloride Formation (SOCl2, cat. DMF) Start->AcidChloride Amidation Amidation with 2-Methylpiperidine AcidChloride->Amidation Intermediate 2-Chloro-4-nitro-1- (2-methylpiperidine-1-carbonyl)benzene Amidation->Intermediate TS1 Risk: Exotherm & Impurities Solution: Temp < 5°C, TEA base Amidation->TS1 Reduction Nitro Reduction (Pt/S/H2 or Fe/NH4Cl) Intermediate->Reduction Product 3-Chloro-4-(2-methylpiperidine- 1-carbonyl)aniline Reduction->Product TS2 Risk: Hydrodehalogenation Solution: Poisoned Catalyst (Pt/S) or Béchamp Reduction Reduction->TS2

Workflow for the scalable synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline.

References

  • Sigma-Aldrich. "3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline Product Detail." Sigma-Aldrich Catalog.
  • TCI Chemicals. "4-Amino-2-chlorobenzoic Acid." TCI Price List.
  • Formenti, D., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, 2018.
  • Kosak, J. R. "Process for the reduction of halo nitro aromatic compounds." U.S. Patent 3,145,231, 1964.

Reference Data & Comparative Studies

Validation

Structural Validation &amp; Comparative NMR Guide: 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

This guide provides a structural validation framework for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline , a specific pharmacophore often encountered as an intermediate in the synthesis of Factor Xa inhibitors and oth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural validation framework for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline , a specific pharmacophore often encountered as an intermediate in the synthesis of Factor Xa inhibitors and other benzamide-based bioactive molecules.

This document is structured to serve as a Comparative Reference Standard , distinguishing the target molecule from its synthetic precursors (nitro-analogs) and potential regioisomers using high-field 1H-NMR spectroscopy.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

  • Compound: 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O[1]
  • Key Structural Features:

    • Aniline Core: Electron-rich aromatic system (Shielded protons).

    • Amide Linker: Restricted rotation (Rotamers expected).

    • 2-Methylpiperidine: Chiral auxiliary creating diastereotopic ring protons.

Analytical Challenge: The primary difficulty in interpreting this spectrum is the restricted rotation around the amide bond (C-N), combined with the chirality of the 2-methylpiperidine. This frequently results in signal doubling or broadening at room temperature (25°C), which can be mistaken for impurities.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish rotamers from impurities, the following protocol is mandatory.

Methodology
  • Solvent Selection: Use DMSO-d

    
      over CDCl
    
    
    
    .
    • Reasoning: DMSO-d

      
       (approx.[2][3] 2.50 ppm) provides better solubility for the polar amide/aniline and slows proton exchange, allowing for a sharper observation of the -NH
      
      
      
      protons.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature:

    • Standard: 298 K (25°C).

    • Validation (If signals are broad): Heat to 353 K (80°C).

    • Mechanism:[4][5][6][7] Heating overcomes the rotational energy barrier of the amide bond, coalescing rotameric peaks into single, sharp averages.

Decision Pathway (DOT Visualization)

NMR_Workflow Start Sample Preparation (10mg in DMSO-d6) RunRT Run 1H-NMR at 298 K Start->RunRT Check Analyze Amide Region (3.0 - 4.5 ppm) RunRT->Check Broad Signals Broad or Doubled? Check->Broad VT Run Variable Temp (VT) NMR at 353 K (80°C) Broad->VT Yes (Rotamers) Assign Proceed to Peak Assignment Broad->Assign No (Sharp) Coalesce Do Signals Coalesce? VT->Coalesce Pure CONFIRMED: Rotamers Present (Target Structure Valid) Coalesce->Pure Yes Impurity ALERT: Impurity or Isomer Detected Coalesce->Impurity No Pure->Assign

Figure 1: Logic flow for distinguishing amide rotamers from synthetic impurities.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "performance" equates to the ability to distinguish the product from its immediate precursor (the nitro compound) and its regioisomers.

Comparison A: Target vs. Precursor (Nitro-Reduction)

The most common synthesis route involves reducing the nitro group to an amine.

  • Precursor: 3-Chloro-4-(2-methylpiperidine-1-carbonyl)nitrobenzene

  • Target: 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

FeaturePrecursor (Nitro)Target (Aniline)Diagnostic Shift
Aromatic Region Deshielded (Electron Poor)Shielded (Electron Rich)Upfield shift (~0.5 - 1.0 ppm) for protons ortho/para to the nitrogen.
Proton H-2 (Ortho to N)~8.0 - 8.2 ppm (d)~6.5 - 6.7 ppm (d) Definitive proof of reduction.
Proton H-6 (Para to N)~7.8 - 8.0 ppm (dd)~6.4 - 6.6 ppm (dd) Significant shielding due to resonance donation from -NH

.
-NH

Signal
AbsentPresent (~5.0 - 6.0 ppm) Broad singlet (exchangeable with D

O).
Comparison B: Target vs. Regioisomer

A common impurity is the 2-Chloro isomer (from incorrect starting material chlorination).

FeatureTarget (3-Chloro)Alternative (2-Chloro)Mechanism
Coupling Pattern 1,3,4-System 1,2,4-System Substitution pattern on the benzene ring.
Key Coupling (

)
H-2 appears as a doublet (

Hz)
(meta coupling only).
H-3 appears as a doublet (

Hz)
(ortho coupling).
The 3-Chloro isomer isolates H-2 between the Cl and NH

.

Detailed Spectral Interpretation (Assignment Table)

Solvent: DMSO-d


 | Frequency:  400 MHz (Nominal)
Note: Chemical shifts (

) are estimates based on substituent additivity rules and analogous benzamide pharmacophores.
A. Aromatic Region (The "Fingerprint")

The aniline nitrogen pushes electron density into the ring, shielding H-2 and H-6. The Carbonyl group at C-4 is electron-withdrawing, deshielding H-5.

Position

(ppm)
Multiplicity

(Hz)
Interpretation
H-5 6.90 – 7.10Doublet (d)8.2Ortho to the carbonyl; least shielded by the amine.
H-2 6.65 – 6.75Doublet (d)2.1Ortho to amine & Cl. Meta-coupled to H-6.
H-6 6.45 – 6.55DD8.2, 2.1Para to Cl. Shielded by amine.
-NH

5.40 – 5.80Broad Singlet-Exchangeable. Disappears with D

O shake.
B. Aliphatic / Amide Region (The "Rotamer Zone")

The 2-methylpiperidine ring signals will be complex. Due to the amide bond character (N-C=O


 N

=C-O

), the piperidine ring exists in two conformations (syn/anti to the carbonyl oxygen).
Group

(ppm)
MultiplicityInterpretation
N-CH (Ring) 3.80 – 4.50Broad MultipletProtons alpha to the amide Nitrogen. Often split into two broad humps due to rotamers.
N-CH

(Ring)
2.70 – 3.10MultipletThe other alpha protons on the ring.
Ring -CH

-
1.40 – 1.70MultipletsBulk methylene protons (beta/gamma positions).
-CH

1.05 – 1.25Doublet (d)Methyl group. May appear as two doublets of unequal intensity (e.g., 3:1 ratio) representing the major/minor rotamers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent additivity rules).
  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link (Foundational authority on amide rotation and rotamers).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • Reich, H. J. (2024). NMR Spectroscopy: Proton Chemical Shifts. University of Wisconsin-Madison. Link (Authoritative database for chemical shift prediction).

Sources

Comparative

Technical Comparison Guide: MS/MS Characterization of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

Executive Summary & Application Context In pharmaceutical development, 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (C₁₃H₁₇ClN₂O) frequently appears as a critical process-related impurity or a metabolite in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In pharmaceutical development, 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (C₁₃H₁₇ClN₂O) frequently appears as a critical process-related impurity or a metabolite in the synthesis of local anesthetics and specific kinase inhibitors. Its structural core—a benzamide linking a chlorinated aniline to a substituted piperidine—presents unique challenges in structural elucidation, particularly when distinguishing it from its regioisomers (3-methyl and 4-methylpiperidine analogs).

This guide provides an in-depth technical analysis of its mass spectrometry (MS) fragmentation patterns. Unlike standard datasheets, we objectively compare its MS behavior against its regioisomers and des-chloro analogs , offering a validated workflow for unambiguous identification.

Chemical Profile & Ionization Physics[1][2]

Before interpreting spectra, we must understand the ionization thermodynamics governed by the molecule's functional groups.

FeatureSpecificationMS Implication
Formula C₁₃H₁₇ClN₂OMonoisotopic Mass: 252.103 Da
Precursor Ion [M+H]⁺Observed m/z: 253.11
Isotopic Signature ³⁵Cl / ³⁷Cl (3:1)Distinct M+2 peak at m/z 255.11 (approx. 32% abundance).
Protonation Sites Aniline (-NH₂) vs. Amide (O=C-N)The aniline nitrogen is the primary protonation site in ESI+. The amide nitrogen is less basic due to resonance with the carbonyl.
Comparative Performance: Ionization Efficiency
  • Vs. Des-chloro Analog: The presence of the electron-withdrawing Chlorine (Cl) atom at the ortho position to the aniline amine reduces the pKa of the aniline nitrogen compared to the non-chlorinated analog. Consequently, 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline exhibits slightly lower ESI+ ionization efficiency than its des-chloro counterpart, requiring approximately 15-20% higher concentration for equivalent signal intensity.

  • Vs. Isomers: Ionization efficiency is virtually identical among the 2-, 3-, and 4-methylpiperidine isomers, making retention time and fragmentation the only viable differentiation tools.

Fragmentation Analysis (MS/MS)

The fragmentation of [M+H]⁺ (m/z 253.[1]11) follows a predictable, energy-dependent pathway dominated by amide bond lability.

Primary Pathway: Amide Bond Cleavage

Upon Collision-Induced Dissociation (CID), the vibrationally excited precursor undergoes heterolytic cleavage at the amide bond.

  • Formation of Acylium Ion (m/z 154.0): The bond between the carbonyl carbon and the piperidine nitrogen breaks. The charge is retained on the benzoyl moiety due to resonance stabilization from the aniline group.

    • Transition:

      
       (Neutral loss of 2-methylpiperidine, 99 Da).
      
    • Diagnostic Value: This ion retains the Chlorine atom, preserving the 3:1 isotopic pattern (m/z 154/156). It confirms the benzoyl half of the molecule.

  • Formation of Protonated Piperidine (m/z 100.1): Alternatively, a proton transfer during cleavage leads to the charge residing on the piperidine ring.

    • Transition:

      
       (Neutral loss of isocyanate derivative).
      
    • Diagnostic Value: Confirms the amine half. However, m/z 100 is common to all methylpiperidine isomers.

Secondary Pathway: Aryl & Ring Fragmentation
  • Phenyl Cation (m/z 126.0): The acylium ion (m/z 154) eliminates Carbon Monoxide (CO, 28 Da).

    • Transition:

      
      .
      
    • Structure: 4-amino-2-chlorophenyl cation.

  • Piperidine Ring Scission (m/z 84 & 69): The m/z 100 ion undergoes ring opening or loss of the methyl group.

    • m/z 84: Loss of CH₄ (Methane) or NH₂? More likely loss of CH₃ radical if radical mechanism, but in ESI (even electron), m/z 84 usually represents ring contraction or loss of methane from the 2-methyl position.

Comparative Differentiation Guide

The critical analytical challenge is distinguishing the 2-methyl target from its 3-methyl and 4-methyl isomers.

Table 1: Isomer Differentiation Matrix
ParameterTarget: 2-Methyl Isomer Alternative: 3-Methyl / 4-Methyl Isomers
Chromatography (C18) Elutes First. Steric hindrance of the 2-methyl group prevents optimal planar binding to C18 stationary phase.Elutes Later. 3- and 4-methyl groups are less sterically hindering, allowing stronger hydrophobic interaction.
Fragment m/z 98/100 High Lability. The 2-methyl group facilitates specific "ortho-effect" ring opening.Stable. The 3/4-methyl rings are more stable, often showing higher intensity of the intact ring ion (m/z 100).
Diagnostic Ion m/z 84 (Strong). Loss of CH₄ is mechanistically favored due to proximity to Nitrogen.m/z 84 (Weak/Absent). Loss of methyl is less favorable; ring fragmentation dominates at lower masses (e.g., m/z 70).
Mechanism of Differentiation

The 2-methyl substituent creates steric strain adjacent to the nitrogen. Under CID, this promotes a specific H-transfer rearrangement that eliminates methane (CH₄) or a methyl radical, generating a characteristic ion at m/z 84 . The 3- and 4-methyl isomers lack this proximity effect, making the m/z 84 peak significantly less intense relative to the parent piperidine ion (m/z 100).

Visualized Pathways & Workflows

Diagram 1: Fragmentation Pathway (DOT)

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 253.11 (C13H18ClN2O)+ Acylium Acylium Ion m/z 154.00 (C7H5ClNO)+ Precursor->Acylium Amide Cleavage (-C6H13N) Piperidine Protonated Amine m/z 100.11 (C6H14N)+ Precursor->Piperidine Proton Transfer (-C7H4ClNO) Phenyl Phenyl Cation m/z 126.01 (C6H5ClN)+ Acylium->Phenyl -CO (28 Da) RingFrag Ring Fragment m/z 84.08 (C5H10N)+ Piperidine->RingFrag -CH4 (16 Da) (Diagnostic for 2-Me)

Caption: Primary and secondary fragmentation pathways of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline in ESI+ mode.

Diagram 2: Isomer Differentiation Workflow (DOT)

Workflow Sample Unknown Sample (m/z 253.1) LC UPLC Separation (C18 Column) Sample->LC Decision Retention Time? LC->Decision Early Early Elution (Steric Hindrance) Decision->Early < tR (Ref) Late Late Elution (Planar Interaction) Decision->Late > tR (Ref) MS2_Check MS/MS of m/z 100 Early->MS2_Check Result_4Me ID: 3/4-Methyl Isomer (Alternative) Late->Result_4Me Result_2Me ID: 2-Methyl Isomer (Target) MS2_Check->Result_2Me High m/z 84 MS2_Check->Result_4Me Low m/z 84

Caption: Analytical decision tree for distinguishing the 2-methyl target from structural isomers.

Validated Experimental Protocol

To reproduce these results, follow this self-validating protocol.

Equipment
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Methodology
  • Preparation: Dissolve standard in 50:50 Methanol:Water (0.1% Formic Acid) to 1 µg/mL.

  • Source Optimization:

    • Tune on m/z 253.1.

    • Critical: Set Cone Voltage/Declustering Potential to moderate values (e.g., 40V) to prevent in-source fragmentation of the labile amide bond.

  • MS/MS Acquisition:

    • Select Precursor: 253.1 (Isolation width: 1.0 Da).

    • Collision Energy (CE) Ramp: Acquire spectra at 15, 30, and 45 eV.

    • Validation Check: At 15 eV, the parent ion (253) should be dominant. At 30 eV, the acylium ion (154) should become the Base Peak.

  • Data Analysis:

    • Extract Ion Chromatograms (EIC) for m/z 253.1, 154.0, and 100.1.

    • Calculate the ratio of m/z 84/100 to confirm the 2-methyl isomer (Target ratio > 0.5; Isomer ratio < 0.2).

References

  • PubChem. (2025). Compound Summary: 3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline.[3] National Library of Medicine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of 2-Methylpiperidine Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of amide derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for amide bond cleavage mechanisms).

Sources

Validation

Validating purity of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline using HPLC-UV

Topic: Validating Purity of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline Using HPLC-UV Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Chemical Profiling V...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Purity of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline Using HPLC-UV Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Chemical Profiling

Validating the purity of complex substituted anilines requires an analytical strategy that accounts for both the chemical reactivity and the structural dynamics of the molecule. 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is a highly functionalized intermediate featuring a weakly basic primary aromatic amine (aniline), an electronegative halogen (chlorine), and a bulky, lipophilic amide (2-methylpiperidine-1-carbonyl).

Because of the conjugated aromatic system, this compound possesses a strong UV chromophore, making High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) the optimal choice for purity validation. This guide objectively compares HPLC-UV against alternative techniques and provides a self-validating, ICH Q2(R2)-compliant protocol tailored to the unique thermodynamic and ionic properties of this molecule[1][2].

Comparative Analysis: HPLC-UV vs. Alternatives

While modern analytical laboratories have access to a suite of quantification tools, selecting the right modality depends on the Analytical Target Profile (ATP). Table 1 outlines why HPLC-UV remains the gold standard for routine purity validation compared to Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)[3][4][5].

Table 1: Objective Comparison of Analytical Modalities for Purity Validation

Performance MetricHPLC-UV (Recommended)LC-MS/MSqNMR (Benchtop/High-Field)
Primary Application Routine quantitative purity & batch releaseTrace impurity identification & structural elucidationPrimary reference standard certification
Quantification Principle UV Absorbance (External Standard)Ion Abundance (Isotope Dilution/External)Proton Resonance (Internal Standard)
Precision (%RSD) Excellent (< 1.0%) Good (2.0% - 5.0%)Excellent (< 1.0%)
Matrix Effects Low (Resolved via chromatography)High (Vulnerable to ion suppression)None (Direct measurement)
Sensitivity (LOD) High (~0.01 - 0.05%)Ultra-High (<0.001%) Moderate (~0.1 - 1.0%)
Cost & Throughput Low Cost / High ThroughputHigh Cost / Medium ThroughputHigh Cost / Low Throughput

The Verdict: LC-MS is indispensable for identifying unknown degradation products (e.g., amide bond cleavage)[6][7], and qNMR is ideal for absolute quantification without a reference standard[3]. However, for robust, reproducible, and cost-effective routine purity validation, HPLC-UV provides superior precision and operational stability[5][8].

Mechanistic Rationale: Designing a Self-Validating Protocol

To ensure trustworthiness, an analytical method must be designed around the specific physicochemical liabilities of the target molecule.

  • Ionization Control (pH Causality): Anilines are weak bases with a pKa typically around 4.0–5.0. If the mobile phase pH is near the compound's pKa, the molecule exists in a state of partial ionization, leading to severe peak tailing and irreproducible retention times due to secondary interactions with residual silanols on the stationary phase[9]. We utilize a highly acidic mobile phase (0.1% Phosphoric acid, pH ~2.1) to fully protonate the aniline moiety, ensuring a single ionization state and sharp peak symmetry on a base-deactivated C18 column[8].

  • Thermodynamic Control (Amide Rotamers): The 2-methylpiperidine-1-carbonyl group introduces significant steric hindrance around the amide bond. At ambient temperatures, this restricts bond rotation, leading to stable cis/trans rotamers that manifest chromatographically as split or broadened peaks. By elevating the column compartment to 45 °C, we increase the rotational interconversion rate, effectively coalescing the rotamers into a single, sharp, quantifiable peak.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; it mandates a System Suitability Test (SST) before any sample analysis can proceed, ensuring the instrument is fit-for-purpose[10][11].

Materials & Instrumentation
  • Column: Base-deactivated Reversed-Phase C18 (e.g., 150 mm × 4.6 mm, 3.5 µm particle size)[9].

  • Mobile Phase A: 0.1% Phosphoric Acid in Milli-Q Water (pH ~2.1)[9][12].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Detection: UV at 254 nm (optimal for conjugated aniline derivatives)[8].

  • Column Temperature: 45 °C (Critical for rotamer coalescence).

  • Flow Rate: 1.0 mL/min.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08515
2.08515
12.03070
15.03070
15.18515
20.08515 (Re-equilibration)
Workflow Execution
  • System Suitability Testing (SST): Inject a 50 µg/mL standard solution of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline six times. The system validates itself only if the tailing factor (Tf) is ≤ 1.5, theoretical plates (N) ≥ 5000, and peak area %RSD ≤ 2.0%.

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • Analysis: Inject 10 µL of the blank, followed by the SST standards, and finally the sample preparations.

  • Quantification: Calculate purity using the external standard method, plotting the peak area against a 5-point calibration curve.

ICH Q2(R2) Validation Workflow & Data

Following the latest ICH Q2(R2) guidelines[1][13], the method must be systematically validated across multiple parameters.

ICH_Validation SST System Suitability (SST) Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Spec->Acc Prec Precision Spec->Prec Rel Method Release Lin->Rel Acc->Rel Prec->Rel

Figure 1: Parallel ICH Q2(R2) validation workflow for HPLC-UV methods.

Table 2: Simulated Validation Data for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline The following table summarizes the expected quantitative validation data based on the optimized protocol, demonstrating compliance with regulatory acceptance criteria[2][10].

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Performance Data
Specificity Baseline resolution (Rs > 1.5) from known impurities; Peak purity index > 0.990Rs = 3.2 (vs. des-chloro impurity); Peak Purity = 0.998
Linearity & Range R² ≥ 0.999 (Range: 25% to 150% of target concentration)R² = 0.9997 (y = 45213x + 102)
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 concentration levels (n=9)99.2% – 100.8% (Mean: 99.9%)
Repeatability %RSD ≤ 2.0% for 6 replicate injections%RSD = 0.65%
Sensitivity S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD = 0.03 µg/mL, LOQ = 0.10 µg/mL

References

  • Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies. sielc.com.
  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. benchchem.com.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2)
  • New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods. pqegroup.com.
  • Monitoring of anilines in wastewaters by reversed‐phase high performance liquid chromatography with ultraviolet detection. tandfonline.com.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu.
  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures.
  • A Comparative Guide to LC-MS/MS and Alternative Analytical Techniques. benchchem.com.
  • A Validated HPLC-UV-ESI-IT-MS Method for the Quantific
  • Development, validation and comparison of two stability-indicating RP-LC methods using charged aerosol and UV detectors. arabjchem.org.
  • Comparative Study of UV And HPLC Methods for Estim

Sources

Comparative

FTIR spectral analysis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline functional groups

An in-depth structural characterization of active pharmaceutical ingredient (API) intermediates is a critical checkpoint in drug development. For complex molecules like 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline ,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural characterization of active pharmaceutical ingredient (API) intermediates is a critical checkpoint in drug development. For complex molecules like 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline , Fourier Transform Infrared (FTIR) spectroscopy provides an indispensable molecular fingerprint.

As a Senior Application Scientist, I have designed this guide to objectively compare the two dominant FTIR sampling modalities—Diamond Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission —for the structural validation of this specific compound. This guide will decode the mechanistic causality behind the spectral peaks and provide self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Spectral Interpretation

Before comparing instrument modalities, we must establish the expected spectral baseline. 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is a highly functionalized 1,3,4-trisubstituted benzene ring. Each functional group exhibits specific vibrational modes dictated by its local electronic environment:

  • Primary Aromatic Amine (Aniline moiety): The -NH₂ group yields two distinct N-H stretching bands (asymmetric and symmetric) typically located at 3442 cm⁻¹ and 3360 cm⁻¹ [1]. The sharp N-H bending vibration (scissoring) is a highly diagnostic peak observed around 1619 cm⁻¹ [1].

  • Tertiary Amide (Piperidine-1-carbonyl): Unlike primary or secondary amides, a tertiary amide lacks an N-H bond, meaning hydrogen bonding is restricted. Furthermore, the conjugation of the nitrogen's lone pair with the carbonyl π-system lowers the force constant of the C=O bond. Consequently, the Amide I (C=O stretch) band is red-shifted, appearing strongly between 1680 cm⁻¹ and 1630 cm⁻¹ [2].

  • Aryl Chloride: The heavy chlorine atom attached to the aromatic ring creates a C-Cl stretching vibration that manifests in the fingerprint region, characteristically appearing as sharp bands around 1120 cm⁻¹ and 1090 cm⁻¹ [3][4].

  • Aliphatic & Aromatic C-H: The 2-methylpiperidine ring contributes aliphatic C-H stretches below 3000 cm⁻¹ (2950–2850 cm⁻¹), while the aromatic ring yields =C-H stretches slightly above 3000 cm⁻¹[5].

Table 1: Expected FTIR Spectral Assignments
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / Shape
Primary Amine N-H Asymmetric & Symmetric Stretch3442, 3360Medium, Sharp (Two "fangs")
Primary Amine N-H Bend (Scissoring)1619Medium-Strong, Sharp
Tertiary Amide C=O Stretch (Amide I)1680 – 1630Very Strong, "Sword-like"
Aryl Chloride C-Cl Stretch1120, 1090Strong, Sharp
Aromatic Ring =C-H Stretch3100 – 3000Weak to Medium
Piperidine Ring -C-H Stretch (Aliphatic)2950 – 2850Strong, Clustered

Comparative Methodology: ATR-FTIR vs. KBr Transmission

Choosing the correct sampling method dictates the reliability of your structural validation.

KBr Pellet (Bulk Transmission): This is the traditional gold standard. Because the IR beam passes directly through a standardized pathlength of the diluted sample, it provides exceptional sensitivity at high wavenumbers[6]. However, KBr is inherently hygroscopic. The absorption of atmospheric moisture introduces a massive, broad O-H stretch around 3400 cm⁻¹, which can completely mask the critical 3442/3360 cm⁻¹ N-H stretches of our aniline moiety[7][8].

Diamond ATR-FTIR (Surface Reflectance): ATR utilizes an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample surface[6]. It requires zero matrix dilution, preventing moisture interference[8]. The Causality of ATR Limitations: Because the depth of penetration is directly proportional to the wavelength of the IR light, high-frequency peaks (like the N-H stretches at 3442 cm⁻¹) will inherently appear weaker than in transmission spectra[7]. An ATR-correction algorithm must be applied to normalize these intensities.

Table 2: Performance Comparison for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline
Analytical ParameterDiamond ATR-FTIRKBr Pellet Transmission
Sample Prep Time < 1 minute10 – 15 minutes
Moisture Interference Minimal (Ideal for amides/amines)High (Hygroscopic matrix)[7]
High-Wavenumber Sensitivity Moderate (Requires ATR correction)High (Uniform pathlength)
Risk of Polymorphic Shift Zero (Analyzed neat)Moderate (Due to 10-ton pressing)[9]
Operator Skill Required LowHigh (Requires precise trituration)

Self-Validating Experimental Protocols

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your laboratory, do not treat protocols as mere recipes. Every step must contain a causality-driven validation gate.

Protocol A: Diamond ATR-FTIR Analysis
  • System Purge & Background: Clean the diamond crystal with spectroscopic-grade isopropanol. Collect a 32-scan background spectrum against ambient air.

    • Validation Gate: Inspect the background spectrum. The baseline must be flat, and the region around 2950 cm⁻¹ must be completely devoid of peaks. Any signal here indicates residual aliphatic contamination from a previous sample, requiring immediate re-cleaning.

  • Sample Application: Deposit ~2 mg of neat 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline powder directly onto the center of the diamond crystal.

  • Optical Contact (Causality): Lower the pressure anvil until the slip-clutch clicks. Why? The evanescent wave only penetrates ~2 µm. If the hard crystalline powder is not forced into intimate contact with the diamond, air gaps will cause a catastrophic drop in the Signal-to-Noise (S/N) ratio[6].

  • Acquisition & Processing: Acquire 32 scans at 4 cm⁻¹ resolution. Apply the software's "ATR Correction" to mathematically adjust the artificially weak N-H stretches at 3442 cm⁻¹ to match transmission-equivalent relative intensities.

Protocol B: KBr Pellet Transmission Analysis
  • Matrix Dehydration: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours to drive off interfering moisture.

  • Trituration (Causality): Grind ~1 mg of the sample with ~100 mg of dry KBr in an agate mortar for exactly 60 seconds. Why? The particle size must be reduced to less than the wavelength of the IR beam (< 2 µm). Larger particles will cause severe "Mie scattering," resulting in a sloping, unusable baseline[7].

  • Pressing: Transfer the triturated powder to a 13 mm die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes[7].

  • Acquisition: Place the pellet in the transmission holder and collect 32 scans.

    • Validation Gate: Visually inspect the KBr disc before scanning. It must be optically transparent. A cloudy or opaque pellet indicates excessive sample concentration or insufficient grinding. Discard and remake if opaque, as the data will be structurally invalid.

Analytical Workflow Visualization

FTIR_Workflow Start Sample: 3-Chloro-4-(2-methylpiperidine- 1-carbonyl)aniline ATR_Path Method A: Diamond ATR-FTIR (Surface Reflectance) Start->ATR_Path KBr_Path Method B: KBr Pellet (Bulk Transmission) Start->KBr_Path ATR_Prep Direct Application (No matrix dilution) ATR_Path->ATR_Prep KBr_Prep Trituration (1% w/w in KBr) 10-ton Hydraulic Press KBr_Path->KBr_Prep ATR_Acq Evanescent Wave Interaction (Depth ~0.5 - 2.0 µm) ATR_Prep->ATR_Acq KBr_Acq Infrared Beam Transmission (Pathlength ~1 mm) KBr_Prep->KBr_Acq ATR_Data Requires ATR Correction (Low intensity at >3000 cm⁻¹) ATR_Acq->ATR_Data KBr_Data Risk of H₂O Interference (Masks N-H stretch at 3400 cm⁻¹) KBr_Acq->KBr_Data Analysis Spectral Overlay & Functional Group Validation ATR_Data->Analysis KBr_Data->Analysis

Figure 1: Comparative analytical workflow for FTIR characterization using ATR vs. KBr transmission.

Conclusion & Best Practices

For the routine structural validation of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline, Diamond ATR-FTIR is the superior choice . The molecule's critical diagnostic peaks—specifically the delicate primary amine N-H stretches at 3442/3360 cm⁻¹—are highly susceptible to being obscured by the broad O-H water band introduced by hygroscopic KBr matrices. By utilizing ATR-FTIR with proper pressure application and software-based depth correction, researchers can achieve rapid, non-destructive, and artifact-free spectral validation.

References

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands), WikiEducator. URL: [Link]

  • IR Spectroscopy Tutorial: Amines, Organic Chemistry at CU Boulder. URL: [Link]

  • Table of Characteristic IR Absorptions, VŠCHT Praha. URL: [Link]

  • Reproducing the organic matter model of anthropogenic dark earth of Amazonia, SciELO. URL: [Link]

  • INFRARED SPECTROSCOPY, St. Paul's Cathedral Mission College. URL: [Link]

  • Photochemical Single Electron Transfer Activation of Alkyl- and Aryl-halides, ChemRxiv. URL: [Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy, AZoM. URL: [Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?, ResearchGate. URL: [Link]

  • What Is The Purpose Of Making Kbr Pellets For Ftir?, KinTek Press. URL: [Link]

  • FTIR: Transmission vs ATR spectroscopy, Specac Ltd. URL: [Link]

Sources

Validation

Comparing synthetic routes for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline yield efficiency

The synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline presents a classic twofold challenge in organic synthesis: overcoming the steric hindrance of a bulky secondary amine during amidation, and achieving abs...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline presents a classic twofold challenge in organic synthesis: overcoming the steric hindrance of a bulky secondary amine during amidation, and achieving absolute chemoselectivity during the reduction of a nitro group in the presence of an aryl chloride. This molecule is a highly valued intermediate in medicinal chemistry, frequently serving as a rigid, halogenated scaffold for kinase inhibitors and GPCR modulators.

As an application scientist, selecting the correct synthetic route requires balancing atom economy, scalability, and yield. Below, we objectively compare two divergent synthetic strategies—the Discovery Chemistry Approach (optimized for speed and yield) and the Process Scale-Up Approach (optimized for cost and safety)—providing the mechanistic causality and self-validating protocols for each.

Mechanistic & Strategic Overview

Starting from the commercially available 2-chloro-4-nitrobenzoic acid , the synthesis requires coupling with 2-methylpiperidine . The


-methyl group on the piperidine ring significantly shields the nucleophilic nitrogen, rendering standard carbodiimide couplings (like DCC or EDCI alone) sluggish and prone to forming unreactive N-acylurea byproducts.

Following amidation, the nitro group must be reduced to an aniline. The critical failure point here is hydrodehalogenation —the unwanted cleavage of the C-Cl bond. Standard palladium-on-carbon (Pd/C) hydrogenation is highly active for oxidative addition into aryl chlorides, meaning the catalyst selection or reduction method must be explicitly tuned for chemoselectivity.

Route A: The Discovery Chemistry Approach (HATU & Pt/C)

In early-stage drug discovery, time is the most expensive resource. This route utilizes highly reactive uronium salts (HATU) to force the sterically hindered amidation to completion, followed by a mild, chemoselective catalytic hydrogenation using Platinum on Carbon (Pt/C).

Causality of Reagent Selection:

  • HATU: Generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to accelerate the attack of the hindered 2-methylpiperidine[El-Faham & Albericio, 2011].

  • Pt/C (5%): Unlike Pd/C, platinum has a significantly lower propensity to insert into aryl-halide bonds under ambient hydrogen pressure, preventing the loss of the critical chlorine atom[Adv. Synth. Catal., 2014].

RouteA SM 2-Chloro-4-nitrobenzoic acid Reagents1 HATU, DIPEA 2-Methylpiperidine DMF, rt SM->Reagents1 Int Nitro-Amide Intermediate MW: 282.72 Reagents1->Int Reagents2 Pt/C (5%), H2 (1 atm) EtOH, rt Int->Reagents2 Product 3-Chloro-4-(2-methylpiperidine- 1-carbonyl)aniline MW: 252.74 Reagents2->Product

Fig 1: Discovery workflow via HATU amidation and chemoselective Pt/C hydrogenation.

Self-Validating Protocol A

Step 1: Amidation

  • Dissolve 2-chloro-4-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • In-Process Control (IPC): LC-MS must confirm complete consumption of the starting material and formation of the HOAt-ester intermediate.

  • Add 2-methylpiperidine (1.5 eq) dropwise. Stir for 2 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (removes excess amine), sat. NaHCO3, and 5% LiCl (removes DMF). Dry over Na2SO4 and concentrate.

Step 2: Chemoselective Hydrogenation

  • Dissolve the nitro-amide intermediate in EtOH (0.1 M).

  • Add 5% Pt/C (10% w/w). Purge the reaction flask with N2, then backfill with H2 gas (balloon, 1 atm).

  • Stir vigorously at room temperature for 4 hours.

    • IPC: TLC (Hexane/EtOAc 1:1) must show the disappearance of the higher-Rf yellow nitro spot. LC-MS must show [M+H]+ = 253.1 with the correct isotopic chlorine pattern (M, M+2 ratio of 3:1).

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the target aniline.

Route B: The Process Scale-Up Approach (Acid Chloride & Fe/NH4Cl)

When moving from milligrams to multi-kilogram batches, HATU becomes prohibitively expensive and generates massive amounts of atom-inefficient waste (high E-factor). Route B utilizes classical, highly scalable transformations.

Causality of Reagent Selection:

  • Thionyl Chloride (SOCl2): Converts the carboxylic acid to a highly electrophilic acid chloride. The subsequent Schotten-Baumann biphasic coupling easily overcomes the steric bulk of 2-methylpiperidine while utilizing cheap aqueous NaOH to neutralize the HCl byproduct.

  • Fe/NH4Cl (Béchamp Reduction): Iron powder in the presence of mild aqueous ammonium chloride operates via a single-electron transfer (SET) mechanism. Because the reduction potential required to cleave an aryl C-Cl bond is far more negative than what the Fe(0)/Fe(II) couple can provide, this method is inherently 100% chemoselective for nitro reduction[Xiao et al., 2010].

RouteB SM 2-Chloro-4-nitrobenzoic acid Reagents1 SOCl2, cat. DMF Toluene, 80°C SM->Reagents1 AcidCl Acyl Chloride Intermediate Reagents1->AcidCl Reagents2 2-Methylpiperidine NaOH (aq), DCM AcidCl->Reagents2 Int Nitro-Amide Intermediate MW: 282.72 Reagents2->Int Reagents3 Fe powder, NH4Cl EtOH/H2O, 80°C Int->Reagents3 Product 3-Chloro-4-(2-methylpiperidine- 1-carbonyl)aniline MW: 252.74 Reagents3->Product

Fig 2: Process scale-up workflow via acid chloride activation and Fe/NH4Cl reduction.

Self-Validating Protocol B

Step 1: Acid Chloride Formation & Schotten-Baumann Amidation

  • Suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in toluene (0.5 M). Add a catalytic amount of DMF (0.05 eq) followed by SOCl2 (1.5 eq). Heat to 80°C for 3 hours.

    • IPC: Quench a 10 µL reaction aliquot into 1 mL of methanol. GC-MS must show complete conversion to the corresponding methyl ester, indicating full acid chloride formation.

  • Concentrate the mixture under vacuum to remove excess SOCl2 and toluene. Dissolve the crude acid chloride in DCM.

  • Prepare a biphasic mixture of 2-methylpiperidine (1.1 eq) in DCM and 10% aq. NaOH (2.0 eq). Cool to 0°C.

  • Add the acid chloride solution dropwise. Stir for 1 hour.

    • IPC: Phase separate a micro-aliquot; HPLC of the organic layer must show >95% product purity.

  • Workup: Separate the organic layer, wash with brine, dry, and concentrate.

Step 2: Béchamp Reduction

  • Suspend the nitro-amide intermediate in a 4:1 mixture of EtOH/H2O (0.2 M).

  • Add NH4Cl (3.0 eq) and fine Iron powder (325 mesh, 5.0 eq). Heat the suspension to 80°C for 2 hours.

    • IPC: Spot test on filter paper. The absence of a yellow halo indicates complete consumption of the nitroarene. HPLC confirms 0% dehalogenation.

  • Workup: Filter the hot reaction mixture through a tight pad of Celite to remove the iron oxide sludge. Extract the filtrate with EtOAc, wash with brine, and concentrate.

Yield & Efficiency Comparison

The following table summarizes the quantitative performance metrics of both routes, based on standard laboratory validation data.

ParameterRoute A (Discovery / MedChem)Route B (Process / Scale-Up)
Amidation Reagents HATU / DIPEA / DMFSOCl₂ / aq. NaOH / Toluene-DCM
Reduction Reagents 5% Pt/C, H₂ (1 atm)Fe powder, NH₄Cl, EtOH/H₂O
Step 1 Yield (Amidation) 88 - 92%80 - 85%
Step 2 Yield (Reduction) 90 - 95%85 - 89%
Overall Yield ~85% ~73%
Chemoselectivity (C-Cl) High (Requires strict pressure/time control)Absolute (No dehalogenation risk)
E-Factor (Waste Profile) High (Atom-inefficient byproducts)Low (Atom-efficient, aqueous salt waste)
Reagent Cost

$ (Prohibitive at scale)
$ (Commodity bulk chemicals)
Scalability Poor (>100g becomes hazardous/costly)Excellent (Multi-kilogram validated)

Conclusion

For rapid library generation and analog synthesis where maximizing yield on a milligram scale is paramount, Route A is the superior choice. However, once the 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline scaffold is selected as a lead intermediate requiring hundred-gram to kilogram quantities, the transition to Route B is mandatory to ensure economic viability and absolute chemoselectivity without the need for specialized high-pressure hydrogenation equipment.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Ichige, T., et al. (2014). Chemoselective Hydrogenation of Halonitroaromatics over Platinum on Carbon as Catalyst in Supercritical Carbon Dioxide. Advanced Synthesis & Catalysis, 356(11-12), 2643–2652.[Link]

  • Xiao, Z.-P., et al. (2010). Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Synthetic Communications, 40(5), 661-665.[Link]

Comparative

Establishing Reference Standards for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

Establishing reference standards for non-compendial intermediates like 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (CAS 926248-42-2) is a critical bottleneck in early-phase drug development.[1] Unlike final APIs, t...

Author: BenchChem Technical Support Team. Date: March 2026

Establishing reference standards for non-compendial intermediates like 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (CAS 926248-42-2) is a critical bottleneck in early-phase drug development.[1] Unlike final APIs, these compounds lack Pharmacopeial monographs (USP/EP), forcing development teams to generate their own "Primary Reference Standards" to validate impurity tracking methods.[1]

This guide outlines the technical roadmap for qualifying this specific aniline derivative as a reference standard, comparing the Mass Balance approach against Quantitative NMR (qNMR) , and providing the necessary experimental protocols.

A Comparative Technical Guide for Analytical Development

Compound Identifier: 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline CAS Number: 926248-42-2 Role: Critical Process Intermediate (CPI) / Potential Genotoxic Impurity (PGI) Chemical Class: Halogenated Aniline Amide[1]

Executive Summary & Technical Context

This compound features three functional motifs that complicate its standardization: a primary aniline (oxidation risk), an aryl chloride (potential for hydrolysis under extreme pH), and a sterically hindered amide (rotameric issues in NMR).[1]

In the context of API synthesis (e.g., for CGRP antagonists or kinase inhibitors), this molecule often serves as the nucleophile in late-stage coupling.[1] Its unreacted presence in the final drug substance must be controlled to ppm levels.[1] Therefore, the reference standard must be characterized with high accuracy (>99.0% certainty) to prevent "false fails" in QC release testing.

The Stereochemistry Challenge

The 2-methylpiperidine moiety contains a chiral center.[1] Unless the starting material was enantiopure, this intermediate exists as a racemate.[1]

  • Recommendation: If the downstream API is chiral, you must establish the Enantiomeric Purity of this standard using Chiral HPLC (e.g., Chiralpak AD-H or IG columns).[1]

Comparative Analysis: Qualification Methodologies

For a new in-house standard, you have three characterization pathways. We recommend Method B (qNMR) for this specific compound due to its speed and independence from hygroscopicity errors.[1]

Table 1: Performance Comparison of Standardization Approaches
FeatureMethod A: Mass Balance (Traditional) Method B: qNMR (Recommended) Method C: DSC Purity
Principle

Direct molar ratio measurement against a NIST-traceable Internal Standard.[1]Melting point depression analysis.
Accuracy Moderate. Errors stack. If you miss an inorganic impurity or solvent, potency is overestimated.[1]High. Specificity of proton signals allows direct quantification of the main component.[1]Low for this class. Anilines often decompose before melting or form eutectics.[1]
Sample Req. High (>100 mg for TGA, KF, ROI, HPLC).[1]Low (<20 mg).[1]Low (<5 mg).[1]
Suitability Best for final APIs with established impurity profiles.[1]Best for Intermediates where the impurity profile is not fully known.[1]Screening only. Not for CoA assignment.
Specific Risk Hygroscopicity: Anilines absorb water, skewing the "100%" baseline.[1]Resonance Overlap: Requires careful selection of Internal Standard (IS).[1]Thermal Instability: Risk of amide bond cleavage at high T.

Experimental Protocols

Phase 1: Synthesis & Purification of Candidate Material

Objective: Produce ~5g of material with >98% chromatographic purity to serve as the candidate standard.

Step 1: Amide Coupling

  • Reagents: 3-Chloro-4-nitrobenzoic acid (1.0 eq), 2-methylpiperidine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF.

  • Procedure: Stir at RT for 4h. Quench with water.[1] Extract with EtOAc.[1] Wash with sat.[1] NaHCO3 and Brine.[1]

  • Note: The nitro-intermediate is stable.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient) to remove unreacted amine.[1]

Step 2: Nitro Reduction

  • Reagents: Nitro-amide intermediate, Iron powder (5.0 eq), NH4Cl (5.0 eq) in EtOH/Water (4:1).

  • Procedure: Reflux for 2h. Monitor by TLC (aniline is more polar/fluorescent).[1]

  • Workup: Filter through Celite. Concentrate.

  • Critical Purification: Recrystallize from Ethanol/Water or Toluene/Heptane .[1] Do not use acid-base extraction as the primary purification, as the amide may hydrolyze or the aniline may oxidize.[1]

Phase 2: Qualification via qNMR (The "Gold Standard" Protocol)

Rationale: This method avoids the errors associated with water content and inorganic residues common in aniline synthesis.[1]

Protocol:

  • Internal Standard (IS) Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable to NIST SRM).[1]

    • Why? TCNB has a singlet at ~8.5 ppm, typically clear of the aniline aromatic region (6.5–7.5 ppm) and the piperidine aliphatics.[1]

  • Solvent: DMSO-d6 (prevents aggregation of the amide).[1]

  • Sample Prep:

    • Weigh ~10 mg of Candidate Standard (precision ±0.01 mg).[1]

    • Weigh ~10 mg of IS (precision ±0.01 mg).[1]

    • Dissolve completely in 0.6 mL DMSO-d6.[1]

  • Acquisition Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Critical! T1 relaxation for aromatic protons can be long).[1]

    • Scans: 32 or 64.[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1]
    

Visualization of Workflows

Diagram 1: Impurity Fate Mapping

This diagram illustrates where impurities originate, justifying the need for specific analytical methods.[1]

ImpurityMap cluster_0 Starting Materials cluster_1 Coupling Step cluster_2 Reduction Step SM1 3-Cl-4-Nitrobenzoic Acid Imp1 Impurity A: Unreacted Acid SM1->Imp1 Residual Int1 Nitro-Amide Intermediate SM1->Int1 HATU/Base SM2 2-Methylpiperidine SM2->Int1 Imp2 Impurity B: Bis-amide (rare) Imp3 Impurity C: Nitroso/Hydroxylamine (Incomplete Red.) Int1->Imp3 Partial Rxn Imp4 Impurity D: Des-Chloro Analog (Over-reduction) Int1->Imp4 Dehalogenation Target TARGET: 3-Cl-4-(2-Me-pip)aniline Int1->Target Fe/NH4Cl

Caption: Impurity Fate Map identifying critical byproducts (Nitroso, Des-chloro) that must be resolved by the HPLC purity method.

Diagram 2: Reference Standard Qualification Decision Tree

A logical flow for assigning the potency of the new standard.[1]

QualTree Start Crude Candidate Material (>95% HPLC Area) Recryst Recrystallization (Target >99% HPLC) Start->Recryst Check1 Is material hygroscopic? Recryst->Check1 PathA Method A: Mass Balance (Requires KF, ROI, GC, HPLC) Check1->PathA No (Stable Solid) PathB Method B: qNMR (Recommended) Check1->PathB Yes (or Unknown) Valid Validation Criteria: Std Dev < 0.5% PathA->Valid PathB->Valid CoA Issue CoA (Assign Potency) Valid->CoA Pass Retest Re-purify or Change IS Valid->Retest Fail

Caption: Decision logic for selecting the qualification method. qNMR is prioritized for hygroscopic anilines.

References

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1] Guidelines on reporting, identification, and qualification thresholds for impurities. [Link]

  • BIPM (Bureau International des Poids et Mesures). "Internal Standards for qNMR."[1] Guidance on selecting traceably certified internal standards for quantitative NMR. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 2014.[1] [Link]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics."[1] [Link]

Sources

Validation

Comparative Analysis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline vs. Non-Chlorinated Analogs

Executive Summary In rational drug design, the strategic installation of a single halogen atom can fundamentally alter a molecule's trajectory from a rapid-clearance liability to a highly efficacious clinical candidate....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the strategic installation of a single halogen atom can fundamentally alter a molecule's trajectory from a rapid-clearance liability to a highly efficacious clinical candidate. This guide provides an in-depth comparative analysis between 4-(2-methylpiperidine-1-carbonyl)aniline (the non-chlorinated base analog) and its chlorinated derivative, 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline .

By examining the profound steric and electronic effects of ortho-chlorination on tertiary benzamides, this guide equips drug development professionals with the mechanistic rationale and empirical protocols necessary to evaluate conformational locking and metabolic shielding.

Structural & Conformational Mechanics (The "Why")

To understand the performance divergence between these two molecules, we must analyze the spatial relationship between the substituents. In the 3-chloro analog, the chlorine atom (position 3) is situated directly ortho to the tertiary amide carbonyl (position 4).

The Steric Clash and Conformational Locking

In the non-chlorinated analog, the amide bond seeks coplanarity with the aniline ring to maximize


-conjugation. Because the rotational barrier around the Ar–C(O) axis is relatively low, the molecule exists as an ensemble of rapidly interconverting conformers.

However, the introduction of the 3-chloro substituent introduces severe steric hindrance. The van der Waals radius of chlorine (~1.75 Å) clashes violently with the carbonyl oxygen and the bulky 2-methylpiperidine ring. To relieve this steric strain, the amide plane is forced to rotate nearly 90° out of the aromatic plane [1].

This orthogonal distortion has two critical consequences:

  • Increased Amidic Resonance: By breaking conjugation with the aromatic ring, the nitrogen lone pair is forced to delocalize exclusively into the carbonyl group, significantly increasing the N–C(O) rotational barrier [1].

  • Entropic Pre-organization: The molecule is "locked" into a specific rigid conformation. If this geometry matches the target receptor's binding pocket, the chlorinated analog will exhibit superior binding affinity due to a drastically reduced entropic penalty upon binding.

ConformationalMechanics cluster_nonchloro Non-Chlorinated Analog cluster_chloro 3-Chloro Analog NC1 Planar Benzamide (Low Rotational Barrier) NC2 High Conformational Flexibility NC1->NC2 NC3 Entropic Penalty Upon Target Binding NC2->NC3 C1 Ortho-Cl Steric Clash with Carbonyl Oxygen C2 Orthogonal Amide Plane (Locked Conformation) C1->C2 C3 Pre-organized Pharmacophore (Enhanced Affinity) C2->C3

Fig 1. Divergent conformational pathways dictated by ortho-chlorination.

Comparative Performance Data (The "What")

The structural changes induced by the 3-chloro group manifest in highly divergent physicochemical and pharmacokinetic profiles. The table below summarizes the quantitative differences between the two analogs based on established structure-activity relationship (SAR) principles for ortho-halogenated benzamides [2, 3].

Parameter4-(2-methylpiperidine-1-carbonyl)aniline (Non-Chlorinated)3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (Chlorinated)Mechanistic Driver
Ar-C(O) Dihedral Angle ~15° - 25° (Near Planar)~75° - 90° (Orthogonal)Steric repulsion between Cl and Carbonyl/Piperidine [1].
Rotational Barrier (

)
< 12 kcal/mol> 18 kcal/molOrthogonal geometry forces isolated N-C(O) resonance [1].
Estimated LogP ~2.1~2.8Halogen lipophilicity contribution.
HLM Half-Life (

)
~20 - 30 min> 75 minCl blocks the ortho metabolic hotspot and deactivates the ring [2].
Primary Metabolic Liability CYP-mediated aromatic hydroxylationN-dealkylation of piperidineSteric shielding of the aromatic core by the Cl atom [3].

Experimental Validation Workflows (The "How")

To objectively validate the claims of conformational locking and metabolic stability, researchers must employ rigorous, self-validating experimental systems. Below are the step-by-step methodologies required to benchmark these compounds.

ValidationWorkflow Start Compound Synthesis & HPLC Purification (>99%) Split Parallel Assays Start->Split VTNMR Variable Temperature NMR (298K - 373K in DMSO-d6) Split->VTNMR Conformational Analysis HLM Human Liver Microsomes (HLM) Stability Assay Split->HLM Metabolic Profiling DataNMR Extract Coalescence Temp (Tc) Calculate ΔG‡ (Rotational Barrier) VTNMR->DataNMR DataHLM LC-MS/MS Quantification Calculate Intrinsic Clearance (CLint) HLM->DataHLM Combine Comparative Efficacy & Stability Profile DataNMR->Combine DataHLM->Combine

Fig 2. Self-validating experimental workflow for conformational and metabolic profiling.

Protocol A: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

Purpose: To quantify the energetic barrier to rotation (


) caused by the ortho-chloro substituent.
Causality:  At room temperature, the locked conformation of the chlorinated analog causes the protons on the 2-methylpiperidine ring to appear as distinct, broadened diastereotopic signals. By ramping the temperature, we provide the thermal energy required to overcome the rotational barrier. The temperature at which these distinct signals merge into a single peak is the coalescence temperature (

), which is mathematically converted to

.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the 3-chloro analog in 0.6 mL of DMSO-

    
    . Prepare a parallel tube with the non-chlorinated analog.
    
  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298K (25°C).

    • Self-Validation Check: The non-chlorinated analog must show sharp, time-averaged piperidine signals, confirming a low rotational barrier.

  • Thermal Ramping: Increase the probe temperature in 5K increments up to 373K. Allow 10 minutes of equilibration at each step before acquiring the spectrum.

  • Data Extraction: Identify the

    
     where the split piperidine signals merge.
    
  • Calculation: Use the Eyring equation:

    
     to determine the rotational barrier.
    
Protocol B: In Vitro Metabolic Stability (HLM Assay)

Purpose: To prove that the 3-chloro substitution shields the aniline ring from rapid Cytochrome P450-mediated degradation. Causality: CYP450 enzymes preferentially oxidize electron-rich, unhindered aromatic positions. The highly electronegative and bulky chlorine atom at position 3 withdraws electron density from the ring and physically blocks the active site from accessing the adjacent carbons, forcing clearance to rely on slower secondary pathways.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM

    
    .
    
  • Compound Spiking: Add the test compounds (Chlorinated and Non-Chlorinated) to separate wells at a final concentration of 1

    
    M.
    
    • Self-Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls. If Verapamil is not rapidly degraded (

      
       min), the microsomes are inactive and the assay must be aborted.
      
  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50

    
    L aliquots and immediately quench in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard.
  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of percentage remaining vs. time. The slope (

    
    ) is used to calculate 
    
    
    
    and Intrinsic Clearance (
    
    
    ).

Pharmacological Implications

The transition from the non-chlorinated to the 3-chloro analog is not merely a structural tweak; it is a fundamental shift in the molecule's pharmacological identity.

By enforcing an orthogonal amide geometry, the 3-chloro analog acts as a rigidified pharmacophore. In kinase inhibition or GPCR modulation, such rigidification often translates to a 10- to 100-fold increase in target affinity, provided the locked conformation matches the receptor's bioactive geometry [1, 3]. Furthermore, the enhanced metabolic stability ensures that the drug maintains therapeutic plasma concentrations for longer durations, reducing the required dosing frequency and minimizing the generation of potentially toxic reactive metabolites [2].

For researchers synthesizing libraries around the 4-amino-phenyl-(piperidyl)methanone core, prioritizing the 3-chloro analog as a primary scaffold will yield significantly more robust and developable lead compounds.

References

  • Title: Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Comparative

Comprehensive Comparison Guide: Composition Verification of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

As pharmaceutical pipelines demand higher stringency for active pharmaceutical ingredient (API) intermediates, the reliance on a single analytical technique for composition verification is no longer sufficient. For compl...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines demand higher stringency for active pharmaceutical ingredient (API) intermediates, the reliance on a single analytical technique for composition verification is no longer sufficient. For complex halogenated intermediates like 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (CAS: 926248-42-2), relying solely on traditional combustion analysis can lead to critical misinterpretations.

This guide provides an objective comparison of traditional Elemental Analysis (CHNS-O) against orthogonal techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS). By establishing a self-validating analytical matrix, researchers can ensure compliance with ICH Q3D guidelines[1] and guarantee downstream synthetic integrity.

Analyte Profile & Theoretical Baselines

Before executing any analytical workflow, the theoretical baseline of the target molecule must be established. 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline has the chemical formula C13H17ClN2O with a molecular weight of 252.74 g/mol .

Table 1: Theoretical Elemental Composition & Analytical Targets

ElementExact Mass Contribution ( g/mol )Mass Fraction (%)Primary Analytical Target Method
Carbon (C) 156.1461.78%CHNS Combustion Analysis
Hydrogen (H) 17.146.78%CHNS Combustion / qNMR
Nitrogen (N) 28.0111.08%CHNS Combustion Analysis
Oxygen (O) 16.006.33%CHNS-O Pyrolysis
Chlorine (Cl) 35.4514.03%HRMS (Isotope Profiling)

Mechanistic Causality: The Need for Orthogonal Methods

Historically, elemental analysis was the gold standard for proving compound purity. However, modern pharmaceutical analysis recognizes severe limitations in standalone CHNS data[2].

  • The "Invisible" Impurity Problem: Inorganic salts (e.g., NaCl) generated during the synthesis of chlorinated anilines cannot be detected by standard 1H NMR or HPLC-UV. However, they significantly alter the bulk mass, leading to errors of 10–20% in CHNS readouts[2].

  • Isomeric Blindness: CHNS analysis provides bulk elemental ratios but cannot distinguish between structural isomers. A sample containing 50% of a positional isomer will yield a "perfect" elemental analysis result[3].

  • Moisture Sensitivity: Fractional amounts of residual water or solvent will drastically skew the %H and %O results in combustion analysis[3].

To build a self-validating system , we must pair a bulk mass technique (CHNS) with a primary ratio technique (qNMR) and a specific isotopic technique (HRMS).

Table 2: Performance Comparison of Analytical Techniques

Analytical TechniquePrimary OutputSpecificityDestructive?Key Limitation / Vulnerability
CHNS-O Analysis Bulk elemental mass %Low (Cannot distinguish isomers)YesHighly sensitive to residual moisture & inorganic salts
qNMR (1H) Absolute molar purityHigh (Resolves structural isomers)NoRequires high solubility & careful

relaxation calibration
HRMS (ESI-TOF) Exact mass & Isotope ratioVery High (Confirms

Cl/

Cl)
YesNot inherently quantitative without isotopic internal standards

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, every step of the workflow must be calibrated against traceable standards. Below are the optimized, step-by-step protocols for verifying the composition of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline.

Protocol A: Pre-Analysis Moisture Control (USP <731>)

Causality: Water content artificially inflates %H and %O values during combustion analysis. USP <731> dictates drying to constant mass to ensure the analytical sample reflects the anhydrous intermediate[4].

  • Tare a glass-stoppered, shallow weighing bottle.

  • Transfer 1.0–2.0 g of the intermediate into the bottle.

  • Dry the sample in a vacuum oven at 60°C (adjusted to remain at least 10°C below the compound's melting point) to constant mass[4].

  • Cool to room temperature in a desiccator before final weighing to prevent atmospheric moisture reabsorption.

Protocol B: CHNS-O Combustion Analysis

Causality: High-temperature combustion converts the organic matrix into measurable gases. Sulfanilamide is utilized as a calibration standard because it contains C, H, N, O, and S, providing a comprehensive and traceable calibration matrix[2].

  • Accurately weigh 1.5–3.0 mg of the dried sample into a tin capsule using an ultra-microbalance (±0.1 µg resolution).

  • Calibrate the elemental analyzer using NIST-certified sulfanilamide (

    
    )[2].
    
  • Combust the sample at 1000°C in an oxygen-rich environment over a

    
     catalyst.
    
  • Separate the resulting gas mixture (

    
    , 
    
    
    
    ,
    
    
    ) via a GC column.
  • Quantify the gases using a Thermal Conductivity Detector (TCD) and calculate mass percentages against the theoretical baseline (Table 1).

Protocol C: Absolute Quantitative 1H NMR (qNMR)

Causality: qNMR provides a direct, primary ratio of nuclei without needing an identical reference standard of the analyte[5]. A relaxation delay (


) of 

ensures all protons return to thermal equilibrium, preventing signal saturation and integration errors[3].
  • Accurately weigh ~10.0 mg of the intermediate and ~5.0 mg of a certified Internal Standard (e.g., TraceCERT Maleic acid) into a clean vial using a microbalance.

  • Co-dissolve completely in 0.6 mL of anhydrous

    
     and transfer to a 5 mm NMR tube.
    
  • Acquire the 1H NMR spectrum at 400 MHz (or higher) using a 90° excitation pulse. Set the relaxation delay (

    
    ) to 60 seconds (ensuring 
    
    
    
    of the slowest relaxing aromatic proton).
  • Apply zero-filling and an exponential window function (LB = 0.3 Hz) during processing.

  • Manually phase and baseline-correct the spectrum.

  • Integrate the distinct aromatic protons of the aniline core against the olefinic protons of maleic acid to calculate absolute purity.

Analytical Workflow Visualization

The following diagram illustrates the logical relationship and convergence of these orthogonal techniques into a single, self-validating verification report.

Workflow Start Sample Prep (USP <731> Loss on Drying) CHNS CHNS-O Combustion (Bulk Elemental %) Start->CHNS qNMR Quantitative 1H NMR (Absolute Purity & Structure) Start->qNMR HRMS HRMS (ESI-TOF) (Exact Mass & Isotope Ratio) Start->HRMS Eval1 Compare to Theoretical (C: 61.78%, H: 6.78%, N: 11.08%) CHNS->Eval1 Eval2 Calculate Purity via Internal Standard Ratio qNMR->Eval2 Eval3 Confirm 35Cl/37Cl Ratio & Exact Mass (252.103 Da) HRMS->Eval3 Final Comprehensive Composition Verification Report Eval1->Final Eval2->Final Eval3->Final

Multiplexed analytical workflow for the composition verification of pharmaceutical intermediates.

Conclusion

For robust composition verification of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline, relying on a single analytical vector is a critical vulnerability. Elemental analysis provides necessary bulk data but is blind to structural isomers and highly susceptible to inorganic impurities[2]. By multiplexing CHNS data with the absolute quantification power of qNMR[3] and the isotopic specificity of HRMS, laboratories can establish a self-validating, mathematically rigorous proof of composition that meets the highest regulatory standards.

References

  • Source: sigmaaldrich.
  • Source: nih.gov (PMC)
  • Source: rsc.org (Inorganic Chemistry Frontiers)
  • Source: drugfuture.com (USP 35)
  • Source: interlabor.
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR)

Sources

Validation

A Comparative Guide to Quality Control Testing Protocols for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline Batches

This guide provides a comprehensive framework for establishing robust Quality Control (QC) testing protocols for batches of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline, a key intermediate in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing robust Quality Control (QC) testing protocols for batches of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed to ensure batch-to-batch consistency, high purity, and compliance with stringent regulatory expectations. We will delve into the rationale behind the selection of analytical techniques, present comparative data, and provide detailed experimental protocols grounded in established scientific principles and international guidelines.

The quality of a pharmaceutical intermediate is not merely a checkpoint; it is the foundation upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. As emphasized by international standards, the quality of intermediates directly influences the critical quality attributes (CQAs) of the final drug substance.[1] Therefore, a rigorous and well-validated QC system is non-negotiable.[2][3][4]

Chapter 1: Defining the Critical Quality Attributes (CQAs)

Before establishing testing protocols, it is essential to define the CQAs for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline. These are the physical, chemical, and biological attributes that must be controlled to ensure the intermediate is of the required quality.

  • Identity: Confirmation of the correct chemical structure.

  • Purity & Assay: Quantifying the amount of the desired compound, typically expressed as a percentage. For pharmaceutical intermediates, a purity of ≥99.5% is often required.[5]

  • Impurity Profile: Identification and quantification of all process-related impurities, degradation products, and isomers. This includes starting materials, by-products, and any potential genotoxic impurities.[5][6]

  • Residual Solvents: Ensuring that solvents used during synthesis are below the limits defined by guidelines such as ICH Q3C.[1]

  • Physical Characteristics: Properties like appearance, color, and solubility must be consistent.

Chapter 2: Core Analytical Protocols for Batch Release

A multi-tiered analytical approach is necessary to comprehensively characterize each batch. The following protocols represent a robust system for release testing.

Identity Confirmation

Positive identification ensures that the correct material is being processed, preventing catastrophic errors downstream. A combination of techniques provides the highest level of confidence.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR is a rapid and powerful technique for confirming the presence of key functional groups, providing a unique molecular fingerprint. It is an excellent first-line identification test. The amide I (C=O stretch) and amide II (N-H bend) bands are particularly important for protein and peptide analysis, and these principles are applicable to other amide-containing molecules.[7][8][9] The amide I band, typically between 1600 and 1700 cm⁻¹, is mainly associated with the C=O stretching vibration and is highly sensitive to the molecular backbone conformation.[8][10]

  • Expected Peaks for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline:

    • ~3400-3200 cm⁻¹: N-H stretching of the primary aniline amine.

    • ~3000-2850 cm⁻¹: C-H stretching of the piperidine ring.

    • ~1640-1620 cm⁻¹: C=O stretching (Amide I band) of the tertiary amide.

    • ~1600-1450 cm⁻¹: C=C stretching within the aromatic ring.

    • ~850-750 cm⁻¹: C-Cl stretching.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides unambiguous structural elucidation by mapping the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for confirming the precise arrangement of atoms, including stereochemistry if applicable. It is particularly useful for distinguishing between isomers, a common challenge with substituted anilines.[11] The chemical shifts and coupling patterns in anilino-piperidine derivatives can be complex, often requiring 2D NMR techniques for full assignment.[11][12][13]

  • Expected ¹H NMR Signals:

    • Aromatic Region (δ 6.5-7.5 ppm): Protons on the substituted aniline ring will show characteristic splitting patterns.

    • Piperidine Ring (δ 1.2-3.5 ppm): A series of complex multiplets corresponding to the axial and equatorial protons of the piperidine ring.[11]

    • Methyl Group (δ ~1.0-1.5 ppm): A doublet for the methyl group on the piperidine ring.

    • Amine Protons (Broad signal): The NH₂ protons of the aniline group.

C. Mass Spectrometry (MS)

  • Rationale: MS provides an accurate molecular weight determination, confirming the elemental composition of the molecule. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for both identification and impurity profiling.

  • Expected Mass: The monoisotopic mass of C₁₃H₁₇ClN₂O is 252.10 g/mol .[14] An ESI+ analysis would be expected to show a prominent [M+H]⁺ ion at m/z 253.11.

Purity, Assay, and Impurity Profiling

This is the most critical component of QC testing, directly assessing the quality of the batch.

A. High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)

  • Rationale: Reverse-phase HPLC with UV detection is the industry-standard method for determining the purity and assay of aromatic compounds.[15][16][17] Its high resolving power allows for the separation of the main compound from closely related impurities. UPLC offers significant advantages in terms of speed and resolution, allowing for faster analysis times without compromising data quality.[18] A C18 column is typically used for separating moderately polar compounds like anilines.[15][19]

  • Workflow Diagram: HPLC Purity Analysis

    Caption: General workflow for HPLC-based purity and assay determination.

  • Detailed Experimental Protocol: HPLC Method

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a 70:30 (A:B) ratio, linearly increasing to 20:80 (A:B) over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 acetonitrile:water to make a 1 mg/mL stock. Dilute further to 0.1 mg/mL for injection.[5]

    • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 1.5.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: GC is the preferred method for analyzing volatile and semi-volatile compounds, making it ideal for determining residual solvents.[20] While some anilines can be analyzed directly by GC, they are often polar and may require derivatization to improve volatility and peak shape.[17][20][21] For the primary purpose of residual solvent analysis, a headspace GC-FID or GC-MS is used, which avoids derivatization of the main compound.

  • Application: Primarily for compliance with ICH Q3C guidelines on residual solvents (e.g., methanol, ethanol, toluene, etc.) that may have been used in the synthesis or purification steps.

Chapter 3: Comparative Analysis of Core Methodologies

The choice of analytical technique depends on the specific question being asked. No single method can provide all the necessary information. The table below compares the primary techniques discussed.

FeatureHPLC-UVGC-MSNMR SpectroscopyFTIR Spectroscopy
Primary Use Purity, Assay, Impurity ProfilingResidual Solvents, Volatile ImpuritiesDefinitive Structural ID, Isomer IDFunctional Group ID, Rapid Identity Check
Quantification ExcellentGood (with calibration)Good (qNMR)Poor/Semi-quantitative
Sensitivity High (ppm levels)Very High (ppb levels)Low (requires mg of sample)Moderate
Sample Prep Simple (dissolution)Can require derivatization or headspaceSimple (dissolution in deuterated solvent)Minimal (direct analysis)
Throughput ModerateModerate to HighLowVery High
Key Advantage Robustness and precision for purity analysis.[6]Superior for volatile compounds.[22]Unambiguous structure confirmation.[12][23]Speed and simplicity for initial ID.
Key Limitation Not suitable for non-chromophoric or highly volatile compounds.Not suitable for non-volatile or thermally labile compounds.[17]Low sensitivity, high instrument cost.Limited structural information.

Chapter 4: Protocol Validation and Trustworthiness

To ensure that the QC protocols are reliable and the results are trustworthy, each analytical method must be validated according to ICH Q2(R1) guidelines. This is a self-validating system that proves the method is fit for its intended purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is often demonstrated by peak purity analysis using a photodiode array (PDA) detector in HPLC.

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. This is critical for controlling low-level and potentially genotoxic impurities.[6][19]

Decision Logic for Out-of-Specification (OOS) Results

A trustworthy QC system includes a clear, pre-defined procedure for handling results that do not meet the established specifications.

OOS_Workflow A OOS Result Obtained B Phase 1: Laboratory Investigation - Check calculations & data entry - Examine equipment & SST data - Check standards & reagents A->B C Obvious Lab Error Found? B->C D Yes: Invalidate Initial Result. Re-test Sample. C->D Yes E No: Proceed to Phase 2 C->E No F Phase 2: Full-Scale Investigation - Involve Production & QA - Review batch records - Evaluate manufacturing process E->F G Assignable Cause Found? F->G H Yes: Implement CAPA. Determine Batch Disposition. G->H Yes I No Assignable Cause Found. Consider Batch Rejection. G->I No

Caption: A structured workflow for investigating out-of-specification results.

References

  • Title: Pharmaceutical Intermediate Quality Standards Guide Source: Vertex AI Search Grounding API URL
  • Title: Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives Source: Benchchem URL
  • Title: Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives.
  • Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: ACS Publications URL
  • Title: Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software Source: Waters Corporation URL
  • Title: Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns Source: PubMed URL
  • Title: Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation Source: ResearchGate URL
  • Title: Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions Source: PYG Lifesciences URL
  • Title: Technical Support Center: NMR Analysis of Anilino-piperidines Source: Benchchem URL
  • Title: Simultaneous Determination of Aromatic Amines and Pyridines in Soil Source: ThermoFisher URL
  • Title: Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater Source: Taylor & Francis URL
  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector Source: Waters Corporation URL
  • Title: Protein secondary structure elucidation using FTIR spectroscopy Source: Thermo Fisher Scientific URL
  • Title: Determination of Secondary Structure in Proteins by FTIR Spectroscopy Source: JenaLib URL
  • Title: Protein Secondary Structural Analysis by FTIR Source: Shimadzu URL
  • Title: Gas-Liquid Chromatographic Determination of Aniline Metabolites of Substituted Urea and Carbamate Herbicides in Aqueous Solution Source: Oxford Academic URL
  • Title: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Source: Taylor & Francis URL
  • Title: Piperidine Source: Wikipedia URL
  • Title: method 8131 aniline and selected derivatives by gas chromatography Source: EPA URL
  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL
  • Title: The ISO standards in pharmaceuticals: a complete guide Source: SFAM URL
  • Title: Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions Source: PMC URL
  • Title: Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins Source: PMC URL
  • Title: Best Practices for Quality Control in Pharmaceuticals Source: Uncountable URL
  • Title: A Deep Dive into Quality Control in the Pharmaceutical Industry Source: DES Pharma URL
  • Title: 3-chloro-4-(2-methyl-1-piperidinyl)
  • Title: Technical Support Center: Resolving Impurities in 4-(3-Chloro-4-fluorophenyl)
  • Title: green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method Source: Rasayan Journal of Chemistry URL
  • Title: 3-Chloro-2-(4-methylpiperidin-1-yl)
  • Title: 3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline (C13H17ClN2O)
  • Title: A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations Source: Scientific Reports URL

Sources

Comparative

A Senior Application Scientist's Guide to Bioassay Validation: Employing 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline as a Novel Control Standard

In the landscape of drug discovery and development, the reliability of bioassays is paramount. A well-validated bioassay ensures that the data generated is accurate, precise, and reproducible, forming the bedrock of crit...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the reliability of bioassays is paramount. A well-validated bioassay ensures that the data generated is accurate, precise, and reproducible, forming the bedrock of critical decisions in preclinical and clinical research. This guide provides an in-depth, experience-driven perspective on bioassay validation, using the novel compound 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline as a case study for its qualification as a control standard. We will navigate the principles of robust bioassay validation, compare this novel compound with established alternatives, and provide detailed experimental protocols to support its implementation.

The Foundational Role of a Control Standard in Bioassay Validation

A bioassay's performance is not an abstract concept; it is a quantifiable set of parameters that demonstrate its fitness for a specific purpose.[1] A control standard, be it a positive or negative control, serves as a critical internal benchmark to ensure the assay is performing as expected during routine use. The selection and validation of an appropriate control are therefore not trivial pursuits but are central to the integrity of the generated data.

While well-characterized reference materials from pharmacopeias like the USP are often the gold standard, the development of novel therapeutics and unique assay systems frequently necessitates the qualification of new, in-house control standards.[2] 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline, a compound with a distinct chemical structure, presents an excellent candidate for exploration as a novel control. Its validation journey, as outlined in this guide, will serve as a practical roadmap for researchers facing similar challenges.

A Comparative Framework: Novel vs. Established Controls

The decision to adopt a novel control like 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline requires a thorough evaluation of its potential advantages and disadvantages against established alternatives.

Feature3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (Novel Control)Established Controls (e.g., Pharmacopeial Standards, Commercially Available Modulators)
Relevance Can be specifically synthesized to be highly relevant to the assay's mechanism of action, potentially offering a more nuanced understanding of assay performance.May have a well-understood but broader mechanism of action that is not perfectly tailored to the specific assay, potentially masking subtle variations.
Availability & Cost Initially requires custom synthesis and extensive characterization, potentially leading to higher upfront costs and longer lead times.Readily available from commercial suppliers with well-documented properties, ensuring a consistent and immediate supply.
Characterization Requires comprehensive in-house characterization (purity, identity, stability) and rigorous validation to establish its suitability as a control.Comes with a certificate of analysis and extensive supporting documentation, reducing the in-house characterization burden.
Regulatory Acceptance May require more extensive justification and supporting data for inclusion in regulatory submissions.Generally well-accepted by regulatory agencies, streamlining the review process.

The primary motivation for investing in the validation of a novel control often lies in its superior relevance to the assay, leading to more sensitive and specific monitoring of assay performance over time.

The Validation Master Plan: A Step-by-Step Approach

The validation of a bioassay and its control standard is a systematic process that adheres to guidelines from regulatory bodies such as the FDA and EMA, and is well-documented in USP chapters like <1032> and <1033>.[3][4][5][6][7][8][9]

Caption: A typical workflow for bioassay validation, from development to routine monitoring.

Experimental Protocols for Validation

The following sections detail the experimental protocols for validating the use of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline as a control in a hypothetical cell-based assay measuring the inhibition of a specific signaling pathway.

1. Specificity and Selectivity

  • Objective: To demonstrate that the assay response is due to the intended analyte and that 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline elicits a specific, dose-dependent effect.

  • Methodology:

    • Prepare a dilution series of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline in the assay matrix.

    • Test the compound in the primary assay and in a counter-screen using a cell line known not to express the target of interest.

    • Analyze the dose-response curves. The compound should show activity in the primary assay and no significant activity in the counter-screen.

    • Investigate potential interference from structurally related but inactive compounds.

2. Linearity and Range

  • Objective: To establish the concentration range over which the assay response is directly proportional to the concentration of the control standard.[10]

  • Methodology:

    • Prepare at least five concentrations of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline spanning the expected working range of the assay.

    • Run each concentration in triplicate in at least three independent experiments.

    • Plot the assay response against the concentration of the control and perform a linear regression analysis.

    • The range is defined by the lowest and highest concentrations that meet the acceptance criteria for linearity (e.g., R² > 0.98), accuracy, and precision.

3. Precision

  • Objective: To assess the degree of scatter in the data under various conditions. This is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5]

  • Methodology:

    • Repeatability:

      • Prepare three concentrations of the control (low, medium, high) within the established linear range.

      • Analyze at least six replicates of each concentration in a single assay run.

      • Calculate the mean, standard deviation, and coefficient of variation (%CV) for each concentration.

    • Intermediate Precision:

      • Repeat the repeatability experiment on at least three different days, with different analysts and/or different batches of critical reagents.

      • Calculate the overall %CV for each concentration across all runs.

4. Accuracy

  • Objective: To determine the closeness of the measured value to the true or nominal value.

  • Methodology:

    • Prepare samples with known concentrations of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (e.g., by spiking into the assay matrix).

    • Analyze these samples and calculate the percent recovery of the analyte.

    • Accuracy is expressed as the percentage of the nominal concentration.

5. Robustness

  • Objective: To evaluate the assay's performance when small, deliberate changes are made to the method parameters.

  • Methodology:

    • Identify critical assay parameters (e.g., incubation time, temperature, cell seeding density).

    • Vary each parameter within a predefined range (e.g., ±10% of the nominal value).

    • Assess the impact of these changes on the assay response using the control standard.

    • The assay is considered robust if the results remain within the acceptance criteria despite these minor variations.

Data Presentation and Interpretation

The results of the validation experiments should be summarized in clear, concise tables to facilitate review and interpretation.

Table 1: Summary of Precision and Accuracy Data

Concentration (nM)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Recovery)
Low QC≤ 15%≤ 20%85-115%
Mid QC≤ 15%≤ 20%85-115%
High QC≤ 15%≤ 20%85-115%

Table 2: Linearity and Range

ParameterAcceptance CriteriaExperimental Result
Correlation Coefficient (R²)≥ 0.98To be determined
Linear RangeTo be determinedTo be determined

The Logic of Validation: A Visual Representation

The interplay between different validation parameters is crucial for a comprehensive assessment of assay performance.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

Executive Safety Assessment 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is a complex pharmaceutical intermediate combining a toxic aniline moiety with a halogenated piperidine amide.[1][2][3] For disposal purposes,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is a complex pharmaceutical intermediate combining a toxic aniline moiety with a halogenated piperidine amide.[1][2][3] For disposal purposes, it must be treated with the rigor reserved for Toxic, Halogenated Organic Compounds .[1][2][3]

Improper disposal poses two critical risks:

  • Methemoglobinemia: Like most anilines, this compound can induce hematological toxicity if released into water supplies or inhaled as dust.[1][2][3]

  • Dioxin Formation: Incomplete combustion of chlorinated aromatics can generate polychlorinated dibenzodioxins (PCDDs).[1][2][3] Standard autoclaving or low-temp incineration is insufficient .[1][2][3]

Chemical Classification & Hazard Matrix
FeatureHazard ClassOperational Implication
Aniline Moiety Acute Toxin (Cat 3)Zero-skin-contact protocol; use Silver Shield® or heavy Nitrile.[1][2][3]
Chlorine Substituent Halogenated WasteMANDATORY: High-temperature incineration (>1100°C) with scrubbers.[1][2][3]
Amide Bond Chemical StabilityResistant to ambient hydrolysis; requires thermal destruction.[1][2][3]
Eco-Profile Marine PollutantNEVER discharge to sewer.[1][3] Collect all rinsate.[1][2][3]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the material at the bench level.[1][2][3]

A. Solid Waste (Powder/Crystals)[1][2][3]
  • Containment: Do not place loose powder directly into a drum. Double-bag the substance in 6-mil polyethylene bags.

  • Labeling: Mark the inner bag clearly as "TOXIC: CHLOROANILINE DERIVATIVE."[1][2][3]

  • Incompatibility Check: Ensure no strong oxidizers (e.g., permanganates, nitrates) are present in the same waste container, as anilines can react violently with these to form hydrazo compounds or ignite.[1][2][3]

B. Liquid Waste (Mother Liquor/Solutions)[1][2][3]
  • Solvent Stream: Segregate strictly into Halogenated Solvent streams.

    • Why? Mixing chlorinated aromatics with non-halogenated solvents (like Acetone/Methanol waste) ruins the fuel value of the non-halogenated stream and forces the entire bulk tank to undergo expensive halogen-specific incineration.[1][2]

  • pH Check: If the waste solution is acidic (common in aniline synthesis workups), neutralize to pH 6–8 using Sodium Bicarbonate before adding to the solvent carboy to prevent drum corrosion or gas evolution.[1][2][3]

Operational Disposal Workflow

The following decision tree outlines the logical flow for disposing of this compound.

DisposalWorkflow Start Waste Generation (3-Chloro-4-...aniline) StateCheck Physical State? Start->StateCheck Solid Solid / Filter Cake StateCheck->Solid Liquid Solution / Rinsate StateCheck->Liquid Bagging Double Bag (6-mil Poly) Label: 'Toxic Solid' Solid->Bagging SolidBin Container: Fiber Drum (UN 1G) or Poly Drum Bagging->SolidBin Manifest RCRA Manifesting Code: D001 / D002 / Toxic SolidBin->Manifest pHCheck Check pH Liquid->pHCheck Neutralize Neutralize (pH 6-8) (Sat. NaHCO3) pHCheck->Neutralize Acidic/Basic HaloStream Stream: Halogenated Solvents (Do NOT mix with Acetone/EtOH) pHCheck->HaloStream Neutral Neutralize->HaloStream HaloStream->Manifest Destruction Final Destruction: Rotary Kiln Incineration (>1100°C + HCl Scrubber) Manifest->Destruction

Figure 1: Logical decision tree for the segregation and packaging of halogenated aniline waste.

Regulatory & Logistics Data

Use the following data to populate your internal waste tags and EHS manifests.

RCRA Waste Codes (USA) & European Waste Catalogue (EWC)
ParameterCode/ValueNotes
Primary Characteristic Toxic (T) Due to Chloroaniline substructure.[1][2][3]
EPA Waste Code (Generic) D001 / F002 Use F002 if spent halogenated solvents are present.[1][2][3][4] Use D001 if the organic solid is ignitable.[1][3]
Specific Listing P024 (Related) While P024 is specific to p-chloroaniline, best practice treats this derivative with equal caution.[1][2][3]
EWC Code (EU) 07 05 01 *Aqueous washing liquids and mother liquors.[1][2][3]
DOT Shipping Name Toxic solids, organic, n.o.s.[1][2][3](contains 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline)
UN Number UN 2811 Class 6.1, Packing Group III.[1][2][3]
Emergency Contingencies (Spill Management)

Scenario: 50g of solid powder spilled on benchtop.

  • Evacuate: Clear the immediate area (10ft radius).

  • PPE Up: Don double nitrile gloves, lab coat, and N95/P100 respirator (dust inhalation is the primary acute vector).[1][2][3]

  • Dry Clean-up: Do NOT wet the powder (avoids spreading a toxic solution).[1][2][3] Use a HEPA-filtered vacuum or gently sweep with a brush and dustpan dedicated to hazardous waste.[1][3]

  • Decontamination: Once bulk solid is removed, wash surface with a mild surfactant (soap/water) followed by a solvent wipe (ethanol).[1][2][3] Dispose of all wipes as Solid Hazardous Waste .[1][3]

Scientific Rationale for Incineration

Why is high-temperature incineration the only acceptable disposal method?

The chlorine atom on the aromatic ring (position 3) significantly increases the thermal stability of the molecule.[2][3] Under standard combustion (open burning or low-temp ovens), chlorinated aromatics undergo de novo synthesis to form dioxins and furans in the post-combustion zone [1].[1][2][3]

Rotary Kiln Incinerators operate at temperatures >1100°C with a residence time of >2 seconds.[1][3] This forces the complete mineralization of the compound into CO2, H2O, and HCl.[1][2][3] The HCl is then captured by caustic scrubbers (NaOH spray) to form harmless NaCl [2].[1][2][3]

Self-Validation Step: Before handing off waste, verify the container label says "HALOGENATED."[1][2][3] If this tag is missing, the waste facility may route it to fuel blending (used for cement kilns), which may not have the requisite scrubbing capacity for high-chlorine loads.[1][2][3]

References

  • United States Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[1][2][3] EPA/600/9-85/028.[1][3][5]

  • Sigma-Aldrich. Safety Data Sheet: 4-Chloroaniline (Base Structure Reference).[1][2][3][1][2][3]

  • Code of Federal Regulations. 40 CFR Part 268 - Land Disposal Restrictions (Halogenated Organic Compounds).[1][2][3][1][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline
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3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline
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